3,4-O-dimethylcedrusin
Description
structure given in first source; isolated from Dragon's blood (SANGRE DE GRADO), a South American viscous latex isolated from CROTON spp.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPCDEDIFJYIPT-OXJNMPFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155455 | |
| Record name | 3',4-O-Dimethylcedrusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127179-41-3 | |
| Record name | 3',4-O-Dimethylcedrusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4-O-Dimethylcedrusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-O-Dimethylcedrusin: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan (B3055560), has garnered scientific interest for its potential therapeutic properties, particularly in the realm of wound healing and as an inhibitor of cell proliferation. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound is predominantly found in the viscous red latex, commonly known as "Dragon's Blood," obtained from various species of the Croton genus (Euphorbiaceae).[1][2] The most cited botanical source is Croton lechleri, a tree native to the Amazon rainforest.[1][2] Other species of Croton, such as Croton draconoides and Croton palanostigma, have also been identified as sources.[2] Additionally, the compound has been reported in Faramea multiflora.[1] Dragon's Blood has a long history of use in traditional medicine for its wound-healing capabilities, which is now partly attributed to the presence of this compound and other bioactive compounds like the alkaloid taspine.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its extraction, purification, and characterization.
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₆ |
| Molecular Weight | 374.4 g/mol |
| Appearance | Powder |
| Purity | ≥98% (commercially available) |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| CAS Number | 127179-41-3 |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves bioassay-guided fractionation of the crude latex. The following protocol is a representative example based on published methodologies.
Extraction
-
Initial Extraction: A sample of Croton lechleri latex is dissolved in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).
-
Solvent Partitioning: The aqueous methanol extract is then subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility. A common sequence is:
-
n-hexane to remove nonpolar constituents.
-
Chloroform (CHCl₃) to extract compounds of intermediate polarity, including this compound.
-
n-butanol (n-BuOH) to isolate more polar compounds.
-
Chromatographic Purification
The chloroform extract, which is enriched with this compound, is further purified using chromatographic techniques.
-
Size-Exclusion Chromatography: The CHCl₃ fraction is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent. This separates compounds based on their molecular size.
-
Further Purification (if necessary): Fractions containing this compound may require additional purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.
The following diagram illustrates a general workflow for the isolation of this compound.
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed using various spectroscopic techniques. The following table summarizes the key analytical data.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrometry (MS) | Available |
| Infrared (IR) Spectroscopy | Available |
Biological Activity and Potential Signaling Pathways
This compound has been shown to possess significant biological activities, primarily related to its effects on cell proliferation and wound healing.
Inhibition of Cell Proliferation
Studies have demonstrated that this compound inhibits the proliferation of human umbilical vein endothelial cells.[2] This anti-proliferative effect is of interest for potential applications in cancer research and other conditions characterized by excessive cell growth.
Wound Healing
This compound is considered one of the active principles responsible for the wound-healing properties of Dragon's Blood.[3] While the precise molecular mechanisms are still under investigation, its role in this complex process likely involves the modulation of key signaling pathways that regulate cell migration, proliferation, and inflammation.
Based on the known mechanisms of wound healing, it is plausible that this compound interacts with one or more of the following signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and inflammation during wound repair.
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway plays a vital role in cell survival and proliferation.
-
Transforming Growth Factor-beta (TGF-β) Pathway: This pathway is central to the regulation of inflammation, angiogenesis, and extracellular matrix deposition.
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its wound-healing effects.
Conclusion
This compound is a promising natural product with well-documented sources and established methods for its isolation. Its biological activities, particularly in inhibiting cell proliferation and promoting wound healing, make it a compelling candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Influence of Natural Compounds on the Healing Process of Wounds [openbiochemistryjournal.com]
3,4-O-Dimethylcedrusin: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Dihydrobenzofuran Lignan with Therapeutic Potential
Abstract
3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran neolignan, a class of polyphenolic compounds recognized for their diverse biological activities.[1] Primarily isolated from the latex of Croton lechleri (commonly known as Dragon's Blood), as well as from Faramea multiflora and the peels of Magnolia officinalis, this compound has emerged as a subject of interest for its pharmacological properties, particularly in the realm of tissue repair and wound healing.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, known biological effects, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic applications of this promising natural product.
Chemical and Physical Properties
This compound is characterized by a core structure formed from the dimerization of two phenylpropanoid units.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₆ | [2][4] |
| Molecular Weight | 374.4 g/mol | [2][3] |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [2][4] |
| CAS Number | 127179-41-3, 166021-14-3 | [2][3] |
| Class | Dihydrobenzofuran Neolignan | [1] |
| Appearance | Powder | [3] |
| Purity (Commercially) | ≥ 98% | [3] |
Biological Activities and Mechanism of Action
The primary biological activity attributed to this compound is its role in promoting wound healing.[2][5] While the broader class of lignans (B1203133) is known for anti-inflammatory, antioxidant, and cytotoxic effects, specific quantitative data for this compound in these areas is limited in the available literature.[1]
Wound Healing
In vivo studies on rat models have demonstrated that this compound contributes to the wound healing properties of Dragon's Blood latex.[6] The compound has been shown to improve wound repair by stimulating the formation of fibroblasts and collagen, which are crucial components of the extracellular matrix and essential for tissue regeneration and scar formation.[5][6]
While effective, studies have indicated that the crude Dragon's Blood extract is more potent in its overall wound healing effects. This enhanced activity is attributed to the presence of other constituents, such as proanthocyanidins, which stimulate wound contraction and form a protective crust, although they may slightly delay the repair process by decreasing the formation of new fibroblasts.[6]
Antioxidant Activity
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the biological activities of this compound.
In Vitro Wound Healing (Scratch Assay)
This assay is a standard method to study cell migration and proliferation, mimicking the process of wound closure in vitro.
Protocol:
-
Cell Seeding: Plate fibroblasts (e.g., human dermal fibroblasts or NIH/3T3) into a 12-well tissue culture plate at a density that allows them to form a confluent monolayer (approximately 70-80% confluence) within 18-24 hours.
-
Scratch Creation: Once confluent, create a linear "wound" or scratch in the cell monolayer using a sterile 1 mL pipette tip. A perpendicular scratch can be added to create a cross, providing reference points for imaging.
-
Washing: Gently wash the wells with a buffered solution (e.g., PBS) to remove detached cells and debris.
-
Treatment: Replenish each well with fresh cell culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification (Time 0). Mark the specific locations imaged.
-
Incubation & Monitoring: Place the plate in a 37°C, 5% CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.
In Vitro Antioxidant Capacity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions to test a range of concentrations. Prepare a 15 µM solution of DPPH in ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add an aliquot of the test compound solution to the DPPH solution. A positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only) should be run in parallel.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. An IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Collagen Synthesis Assay
This assay quantifies the production of new collagen by fibroblasts in culture.
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts in appropriate media. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Metabolic Labeling: Add a radiolabeled amino acid precursor, such as [³H]-proline, to the culture medium for the final hours of the incubation period. Proline is a major component of collagen.
-
Cell Lysis and Protein Precipitation: After incubation, lyse the cells and precipitate the total protein from the cell lysate and the culture medium using a method like trichloroacetic acid (TCA) precipitation.
-
Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with a highly purified bacterial collagenase (which specifically digests collagen) and leave the other untreated.
-
Quantification: Re-precipitate the protein in both aliquots. The difference in radioactivity between the collagenase-treated and untreated samples represents the amount of newly synthesized collagen.
-
Analysis: Compare the amount of radiolabeled collagen in the treated samples to the vehicle control to determine the effect of this compound on collagen synthesis.
Signaling Pathways
Currently, the specific molecular signaling pathways modulated by this compound have not been elucidated. The known mechanism of action is described at a cellular level—the stimulation of fibroblast proliferation and collagen synthesis. Future research is required to identify the upstream signaling cascades, such as potential interactions with growth factor receptors (e.g., TGF-β receptors) or modulation of intracellular pathways like the Smad, MAPK, or PI3K/Akt pathways, which are known to be critical regulators of fibrosis and tissue repair.
Conclusion and Future Directions
This compound is a natural product with demonstrated efficacy in promoting key aspects of wound healing, namely the stimulation of fibroblasts and collagen synthesis. While its role as a component of the traditionally used Dragon's Blood latex is established, further research into the purified compound is warranted.
For drug development professionals, key areas for future investigation include:
-
Quantitative Bioactivity: Determining the specific IC₅₀ or EC₅₀ values for anti-inflammatory and antioxidant activities to better understand its therapeutic window and potential.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways to enable targeted drug design and optimization.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicology studies to assess its safety for potential clinical use.
The foundational evidence suggests that this compound is a valuable lead compound for the development of novel therapeutics in regenerative medicine and dermatology.
References
- 1. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
The Elusive Bioactivity of 3,4-O-Dimethylcedrusin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin, a lignan (B3055560) found in the medicinal latex "Dragon's Blood" from Croton species, has been identified as a contributor to the traditional therapeutic properties of this botanical extract, particularly in wound healing and anti-inflammatory applications. Despite its recognized presence and purported role, a comprehensive, in-depth analysis of its specific biological activities, quantitative efficacy, and mechanisms of action remains largely uncharted in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge on this compound and to highlight the significant gaps in the research landscape.
Due to the absence of detailed experimental data and quantitative analyses for the isolated this compound in the current body of scientific literature, this guide will provide a high-level overview of the general experimental approaches used to assess the biological activities attributed to it and will underscore the areas requiring further investigation.
Known Biological Activities
The primary biological activities associated with this compound are:
-
Wound Healing: Early in vivo studies on rats demonstrated that this compound improves wound healing by promoting the formation of fibroblasts and collagen.[1]
-
Anti-inflammatory Effects: The compound is also credited with contributing to the anti-inflammatory properties of Dragon's Blood.[2]
It is crucial to note that these activities are often described in the context of the whole "Dragon's Blood" extract, and dedicated studies to quantify the specific contribution of this compound are lacking.
General Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies employed to study the cited biological activities.
In Vivo Wound Healing Assays
A common model to assess wound healing efficacy is the excisional wound model in rats.
Workflow for In Vivo Excisional Wound Healing Assay
Caption: General workflow for an in vivo excisional wound healing study.
In Vitro Anti-inflammatory Assays
A standard in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for In Vitro Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Signaling Pathways: A Knowledge Gap
A critical deficiency in the current understanding of this compound is the complete absence of information regarding the signaling pathways it modulates. Research on related compounds and extracts from "Dragon's Blood" suggests potential involvement of pathways related to inflammation and tissue regeneration, such as NF-κB and TGF-β signaling. However, without dedicated molecular studies, any proposed pathway for this compound would be purely speculative.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical signaling cascade for this compound.
Future Directions and Conclusion
The biological activities of this compound present a promising area for further research and potential drug development. However, the current literature provides only a preliminary and largely qualitative understanding of its effects. To advance the scientific knowledge and unlock the therapeutic potential of this natural compound, future research must focus on:
-
Isolation and Purification: Conducting studies with highly purified this compound to obtain specific and reliable data.
-
Quantitative Analysis: Performing dose-response studies to determine key parameters such as IC50 and EC50 values for its various biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
References
Unraveling the Molecular Architecture of 3,4-O-dimethylcedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structure elucidation of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) with potential therapeutic applications. This document details the spectroscopic data and experimental protocols that have been instrumental in defining its chemical structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a dihydrobenzofuran neolignan first isolated from the latex of Croton lechleri, a plant commonly known as "Dragon's Blood," which has a long history of use in traditional medicine.[1][2] The elucidation of its intricate molecular structure has been a subject of scientific investigation, relying on a combination of spectroscopic techniques and synthetic chemistry to establish its connectivity and stereochemistry. Understanding the precise arrangement of atoms in this compound is fundamental to exploring its biological activities and potential as a lead compound in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₆ | [3] |
| Molecular Weight | 374.4 g/mol | [3] |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [3] |
| CAS Number | 166021-14-3 | [1] |
Structure Elucidation through Spectroscopic Analysis
The determination of the structure of this compound was achieved through the synergistic application of several key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While the publicly available data lacks specific peak assignments with coupling constants, the existence of both ¹H and ¹³C NMR data has been confirmed.[1][3] This data would be essential for assigning the protons and carbons in the structure, confirming the presence of the dihydrobenzofuran core, the dimethoxyphenyl group, the propanol (B110389) side chain, and the methoxy (B1213986) and hydroxymethyl functional groups. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation. The molecular formula C₂₁H₂₆O₆, determined by high-resolution mass spectrometry, corresponds to a molecular weight of 374.4 g/mol .[3] The fragmentation pattern, though not detailed in the available search results, would offer crucial insights into the structural motifs present in this compound. Key fragmentation pathways would likely involve cleavage of the ether linkages and the propanol side chain.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O), and aromatic (C=C) functional groups.[4] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups. Strong absorptions in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretching of the ether and alcohol functionalities. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of aliphatic groups would appear below 3000 cm⁻¹.[4]
Experimental Protocols
Isolation of this compound from Croton lechleri
The isolation of this compound from the latex of Croton lechleri typically involves a multi-step process of extraction and chromatography. A general workflow is outlined below.
Caption: General workflow for the isolation of this compound.
A detailed experimental protocol would involve the following steps:
-
Extraction: The latex is typically suspended in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Fractionation: The ethyl acetate fraction, which is often enriched with lignans, is subjected to column chromatography on silica gel or Sephadex LH-20.
-
Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Total Synthesis of this compound
The total synthesis of this compound has been reported, providing definitive proof of its structure and allowing for the preparation of analogues for structure-activity relationship studies. Both racemic and enantiopure syntheses have been developed. A key step in the synthesis is often the stereoselective construction of the dihydrobenzofuran ring system.
Caption: Logical flow of the total synthesis of this compound.
While specific reagents and conditions are proprietary to the published synthetic routes, a general strategy involves the coupling of two C6-C3 units to form the lignan skeleton, followed by cyclization to form the dihydrobenzofuran ring. The synthesis of enantiopure material often employs chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C3 positions.
Conclusion
The structure of this compound has been rigorously established through a combination of spectroscopic analysis and total synthesis. This technical guide summarizes the key data and methodologies that have contributed to our understanding of this complex natural product. The availability of this information is crucial for the further investigation of its biological properties and its potential development as a therapeutic agent. Future research will likely focus on elucidating its mechanism of action and exploring the synthesis of novel analogues with improved pharmacological profiles.
References
- 1. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 2. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. users.wfu.edu [users.wfu.edu]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-O-dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran lignan (B3055560) found predominantly in the latex of Croton lechleri (commonly known as Dragon's Blood), as well as in other plant species such as Faramea multiflora and Magnolia officinalis.[1][2] This compound has garnered significant scientific interest due to its biological activities, most notably its contribution to wound healing.[2][3][4] An understanding of its physicochemical properties is fundamental for its extraction, purification, formulation, and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a plausible wound healing signaling pathway.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₆ | [5][6] |
| Molecular Weight | 374.4 g/mol | [5][6] |
| Physical Description | Solid powder | [6] |
| Boiling Point (estimated) | 522.40 °C at 760 mmHg | |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Sparingly soluble in water. | [4] |
| logP (o/w) (estimated) | 2.4 | [5] |
| pKa | Not experimentally determined in the reviewed literature. |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and quantification of this compound. The following sections describe protocols for its isolation and the determination of key physicochemical parameters.
Isolation and Purification of this compound from Croton lechleri Latex
This protocol is based on the established methods for the bioassay-guided fractionation of Dragon's Blood.
Objective: To isolate this compound from the latex of Croton lechleri.
Materials:
-
Croton lechleri latex
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for elution (e.g., hexane-ethyl acetate gradient)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
Lyophilize the fresh Croton lechleri latex to obtain a dry powder.
-
Suspend the powdered latex in a suitable solvent such as methanol.
-
Perform a liquid-liquid partitioning of the methanolic extract against n-hexane to remove nonpolar constituents.
-
The methanolic phase is then partitioned against chloroform. This compound will preferentially partition into the chloroform phase.
-
Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Subject the crude chloroform extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
-
-
Structure Elucidation and Confirmation:
-
Confirm the identity and purity of the isolated compound using analytical HPLC.
-
Elucidate the structure using ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC).
-
Confirm the molecular weight and fragmentation pattern using Mass Spectrometry (MS).
-
Caption: Workflow for the isolation of this compound.
Determination of Melting Point
Objective: To determine the melting point of solid this compound.
Materials:
-
Purified this compound
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the purified this compound is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.
-
Repeat the measurement with a slower heating rate (1-2 °C/min) around the approximate melting range for a more accurate determination.
Determination of pKa by Potentiometric Titration
This protocol is a general method suitable for poorly water-soluble compounds like this compound.
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
Purified this compound
-
Co-solvent (e.g., methanol or ethanol)
-
Potassium chloride (KCl)
-
Standardized hydrochloric acid (HCl) solution
-
Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free)
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a co-solvent/water mixture to ensure complete dissolution. The ionic strength of the solution should be adjusted to a constant value (e.g., 0.1 M) with KCl.
-
Titration:
-
Immerse the pH electrode in the sample solution and allow it to equilibrate.
-
Titrate the solution with the standardized KOH solution, adding small increments of the titrant.
-
Record the pH value after each addition of titrant, ensuring the reading is stable.
-
Continue the titration until the pH has passed the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of KOH added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
For more accurate results, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve or by using specialized software.
-
Biological Activity and Signaling Pathway
This compound has been shown to play a role in wound healing by stimulating the formation of fibroblasts and collagen.[3][4] While the precise signaling cascade initiated by this lignan has not been fully elucidated, a plausible mechanism can be proposed based on the known pathways involved in wound repair, such as the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][7][8][9][10][11][12][13]
The proposed pathway suggests that this compound may act as an upstream activator, potentially influencing the expression or activation of key growth factors like TGF-β. This, in turn, can trigger downstream signaling cascades, including the Smad and MAPK pathways, which converge to activate transcription factors responsible for the expression of genes involved in fibroblast proliferation and collagen synthesis.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. NF-κB signaling is key in the wound healing processes of silk fibroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Toll/NF-κB signaling pathway is required for epidermal wound repair in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanistic Theories of 3,4-O-dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) predominantly isolated from the medicinal latex "Dragon's Blood" of Croton lechleri, has garnered scientific interest for its promising pharmacological activities. Traditionally implicated in wound healing, its multifaceted therapeutic potential is believed to stem from a combination of anti-inflammatory, antioxidant, and tissue-regenerative properties. This technical guide provides a comprehensive overview of the current understanding and theoretical mechanisms of action of this compound. While direct, in-depth molecular studies on this specific lignan are limited, this document synthesizes the available evidence and extrapolates plausible signaling pathways based on its observed biological effects. Detailed experimental protocols for assays relevant to its activities are provided to facilitate further research, and key conceptual frameworks are visualized through signaling pathway and workflow diagrams.
Introduction
This compound is a key bioactive constituent of "Dragon's Blood," a resin with a long history of use in traditional medicine across South America for its wound-healing and anti-inflammatory properties. Emerging scientific evidence suggests that this compound is a significant contributor to these therapeutic effects, demonstrating a range of biological activities that make it a compelling candidate for further drug development. This guide aims to consolidate the existing knowledge and propose theoretical frameworks for the mechanism of action of this compound to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug discovery.
Known Biological Activities and Supporting Evidence
The primary biological activities attributed to this compound are centered around tissue repair and modulation of inflammatory and oxidative processes.
Wound Healing
In vivo studies have demonstrated that this compound can enhance wound healing by stimulating the formation of fibroblasts and the synthesis of collagen, which are critical processes in the proliferative and remodeling phases of tissue repair. While the crude "Dragon's Blood" extract shows potent wound healing activity, this compound has been identified as a key active component responsible for these effects.
Anti-inflammatory and Antioxidant Activity
The broader context of the source of this compound, "Dragon's Blood," points towards significant anti-inflammatory and antioxidant capabilities. Lignans, as a class of polyphenolic compounds, are well-known for their ability to scavenge free radicals and modulate inflammatory pathways. It is therefore highly probable that this compound contributes to these effects, although direct studies isolating its specific impact are not yet prevalent in the literature.
Effects on Cell Proliferation
Intriguingly, while promoting fibroblast and collagen formation in the context of wound healing, one study has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. This suggests a nuanced role in regulating cell growth, potentially contributing to the resolution of inflammation and the prevention of excessive scarring during the healing process.
Proposed Mechanisms of Action: Theoretical Signaling Pathways
Based on the observed biological activities, several signaling pathways can be hypothesized as targets for this compound. It is crucial to note that these are theoretical frameworks that require direct experimental validation.
Modulation of Inflammatory Pathways (NF-κB)
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of inflammatory mediators.
Figure 1: Hypothesized NF-κB Inhibition by this compound.
Activation of Antioxidant Response (Nrf2)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. As a polyphenolic lignan, this compound may activate the Nrf2 pathway, leading to enhanced cellular protection against oxidative damage.
Figure 2: Proposed Nrf2 Pathway Activation by this compound.
Involvement in Wound Healing Signaling (MAPK)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and migration, all of which are central to the wound healing process. The stimulatory effect of this compound on fibroblasts and its inhibitory effect on endothelial cells suggest a complex modulation of MAPK pathways, potentially promoting tissue regeneration while limiting excessive angiogenesis.
Figure 3: Differential Modulation of MAPK Pathways by this compound.
Quantitative Data Summary
Currently, there is a notable absence of publicly available quantitative data such as IC50 values, EC50 values, or detailed dose-response curves for this compound across various biological assays. The following tables are presented as templates to guide future research and data presentation for this compound.
Table 1: Illustrative Template for In Vitro Bioactivity Data
| Assay Type | Cell Line | Endpoint Measured | IC50 / EC50 (µM) |
| Endothelial Cell Proliferation | HUVEC | [³H]-Thymidine Incorporation | Data Needed |
| Fibroblast Proliferation | NIH-3T3 | Cell Count / Viability Assay | Data Needed |
| Collagen Synthesis | Human Dermal Fibroblasts | Sirius Red Staining / Hydroxyproline Assay | Data Needed |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) Production | Data Needed |
| Antioxidant Activity | DPPH Assay | Free Radical Scavenging | Data Needed |
Table 2: Illustrative Template for In Vivo Wound Healing Data
| Animal Model | Treatment Group | Dose / Concentration | Endpoint Measured | Result |
| Excisional Wound Model (Rat) | Vehicle Control | - | % Wound Closure (Day 7) | Data Needed |
| This compound | Specify Dose | % Wound Closure (Day 7) | Data Needed | |
| Vehicle Control | - | Collagen Content (Day 14) | Data Needed | |
| This compound | Specify Dose | Collagen Content (Day 14) | Data Needed |
Detailed Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, the following are detailed protocols for key experiments.
In Vivo Excisional Wound Healing Model in Rats
This protocol is designed to assess the efficacy of topically applied this compound in promoting the closure of full-thickness skin wounds.
Potential Therapeutic Targets of 3,4-O-Dimethylcedrusin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) predominantly isolated from the latex of Croton species, commonly known as "Dragon's Blood," has emerged as a molecule of significant interest in pharmacognosy and drug discovery.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential therapeutic targets of this compound, with a focus on its applications in wound healing, anti-inflammatory, and anticancer research. The information presented herein is a synthesis of available preclinical data, intended to inform and guide future research and development efforts.
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in several key areas. The primary areas of investigation include its role in promoting wound repair, mitigating inflammation, and inhibiting cancer cell proliferation.
Wound Healing
In vivo studies have substantiated the traditional use of Dragon's Blood in wound care, with this compound identified as one of the active constituents.[4][5][6][7][8] It is reported to accelerate the healing process by stimulating the formation of fibroblasts and the subsequent deposition of collagen, which are critical steps in the formation of new tissue.[1][3] While the crude Dragon's Blood extract may exhibit a more potent overall effect, this compound is a key contributor to the regenerative properties of the sap.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. Research has shown that it can significantly suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), two critical mediators of inflammation.[9][10] This suppression is achieved through the downregulation of the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[9][10]
Anticancer and Antiproliferative Activity
A growing body of evidence from in vitro studies points to the anticancer potential of this compound.[6][11][12] It has been shown to inhibit the proliferation of various cancer cell lines.[1][2][9] Computational network pharmacology and molecular docking studies have further elucidated its potential mechanism of action, suggesting a high binding affinity for several key proteins involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), Protein Kinase B (AKT1), and Cyclin D1 (CCND1).[3][11][13][14][15] These findings implicate the PI3K/AKT signaling pathway as a primary target for its anticancer effects.[3]
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Cancer Cells | - | 2.03 - 19.73 | [1] |
| HCT-116 | Colorectal Carcinoma | 3.31 - 10.23 | [2] |
| HepG2 | Hepatocellular Carcinoma | 3.31 - 10.23 | [2] |
| BGC-823 | Gastric Carcinoma | 3.31 - 10.23 | [2] |
| NCI-H1650 | Non-Small Cell Lung Cancer | 3.31 - 10.23 | [2] |
| A2780 | Ovarian Cancer | 3.31 - 10.23 | [2] |
| HuCCA-1 | Cholangiocarcinoma | 10.0 | [9] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 7.9 | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound can be attributed to its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action in inflammation and cancer.
Experimental Protocols
The following sections detail representative methodologies for key experiments cited in the literature concerning the biological activities of this compound.
In Vivo Wound Healing Assay (Rat Model)
This protocol is a generalized representation based on the in vivo studies mentioned.[6]
-
Animal Model: Male Wistar rats (200-250g) are typically used.
-
Wound Creation: Following anesthesia, a circular area of full-thickness skin is excised from the shaved dorsal region of the rat.
-
Treatment Groups: Animals are divided into groups: a vehicle control group, a positive control group (e.g., a commercial wound healing agent), and the experimental group receiving topical application of this compound in a suitable vehicle.
-
Application and Measurement: The respective treatments are applied topically to the wound area daily. The wound area is traced or photographed at regular intervals to determine the rate of wound contraction.
-
Histological Analysis: At the end of the study period, tissue samples from the wound site are collected, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, fibroblast proliferation, and collagen deposition.
In Vitro Anti-inflammatory Assay: Measurement of NO and PGE2 Production
This protocol is based on standard methods for assessing anti-inflammatory activity in vitro.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
-
PGE2 Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
iNOS and COX-2 Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
In Vitro Antiproliferative Assay (MTS/WST-1 Assay)
This is a standard colorimetric assay to determine the cytotoxicity of a compound.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A tetrazolium salt-based reagent (MTS or WST-1) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
This compound presents a promising natural product scaffold for the development of novel therapeutics. Its demonstrated activities in wound healing, inflammation, and cancer warrant further investigation. Future research should focus on several key areas:
-
In-depth Mechanistic Studies: While initial targets have been proposed, further experimental validation is required to confirm the direct binding and inhibition of targets such as EGFR, SRC, AKT1, and CCND1.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound.
-
In Vivo Efficacy in Disease Models: The anticancer and anti-inflammatory effects observed in vitro need to be validated in relevant animal models of these diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.
The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of pathological conditions.
References
- 1. Cytotoxic compounds from the leaves and stems of the endemic Thai plant Mitrephora sirikitiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ekosfop.or.kr [ekosfop.or.kr]
- 3. Network pharmacology integrated with experimental validation revealed potential molecular mechanisms of Camellia nitidissima C. W. Chi in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. croton cajucara benth: Topics by Science.gov [science.gov]
- 6. Exsanguinating the truth about dragon’s blood in cosmeceuticals | MDedge [mdedge.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deciphering the Anticancer Arsenal of Piper longum: Network Pharmacology and Molecular Docking Unveil Phytochemical Targets Against Lung Cancer [medsci.org]
3,4-O-Dimethylcedrusin in Traditional Medicine: A Technical Guide for Researchers
Introduction
3,4-O-Dimethylcedrusin is a dihydrobenzofuran lignan (B3055560) found in several plants utilized in traditional medicine, most notably in the resin of Cedrus deodara (Himalayan Cedar) and various Croton species, the latter of which produce a red latex known as "Dragon's Blood".[1][2] Traditional medicinal practices have long employed these plant-derived substances for a wide array of ailments, including inflammatory conditions, wound healing, digestive issues, and skin disorders.[3][4][5] This technical guide provides an in-depth overview of the available scientific data on this compound, focusing on its biological activities, experimental protocols for its assessment, and potential mechanisms of action for an audience of researchers, scientists, and drug development professionals.
Biological Activities and Traditional Context
While traditional medicine utilizes whole plant extracts or resins, modern research has begun to isolate and characterize individual compounds to understand their specific contributions to the observed therapeutic effects. This compound has been identified as a biologically active principle in these traditional remedies, with studies suggesting its involvement in several key therapeutic areas.[6][7][8]
Table 1: Summary of Traditional Uses of Plants Containing this compound
| Plant Source(s) | Traditional Use | Reported Biological Activities of this compound |
| Cedrus deodara | Anti-inflammatory, antiseptic, treatment of skin diseases, fever, and digestive disorders.[3][9] | Anti-inflammatory, Antioxidant |
| Croton spp. (Dragon's Blood) | Wound healing, anti-inflammatory, antimicrobial, treatment of ulcers and other internal ailments.[5][8] | Wound healing (stimulates fibroblast and collagen formation), inhibits cell proliferation, anti-inflammatory, antioxidant.[6][7] |
Quantitative Data
Quantitative data on the specific bioactivities of isolated this compound is limited in the current scientific literature. Most studies have focused on the effects of crude extracts or fractions.
Table 2: Available Quantitative Data for Biological Activities
| Biological Activity | Assay | Test Substance | Result |
| Antioxidant Activity | DPPH Radical Scavenging | Lignan-rich fraction from Croton lechleri containing this compound | IC50 values for fractions, but not for the pure compound, have been reported. For example, a chloroform (B151607) extract showed significant scavenging activity. |
| Inhibition of Cell Proliferation | [³H]-Thymidine Incorporation | Purified this compound | Inhibited thymidine (B127349) incorporation in human umbilical vein endothelial cells. Specific IC50 value not provided.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following are representative protocols for assays relevant to the reported activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to various concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Control: A blank control (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
In Vitro Wound Healing: Scratch Assay
This assay is used to study cell migration and proliferation, which are key processes in wound healing.
Principle: A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored, and this process can be influenced by the addition of test compounds.
Procedure:
-
Cell Seeding: Seed fibroblasts (e.g., human dermal fibroblasts) in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately capture images of the scratches at time 0 using an inverted microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Principle: Macrophages (e.g., RAW 264.7 cell line) can be stimulated with lipopolysaccharide (LPS) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a positive control (LPS without the test compound).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated.
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are scarce, the known biological activities of lignans (B1203133), in general, suggest potential mechanisms. Many lignans have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7]
Hypothesized Anti-inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism by which this compound may inhibit inflammation. It is hypothesized that the compound could interfere with the activation of key inflammatory transcription factors like NF-κB, which would, in turn, reduce the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the isolation and biological evaluation of a natural product like this compound.
Conclusion and Future Directions
This compound is a promising bioactive lignan with a strong foundation in traditional medicine. Preliminary scientific evidence supports its role in wound healing, anti-inflammatory, and antioxidant activities. However, to fully realize its therapeutic potential, further rigorous scientific investigation is required. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound in a range of relevant assays is crucial for understanding its potency.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.
-
In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Synergistic Effects: Investigating potential synergistic interactions with other compounds present in the traditional plant extracts could lead to the development of more effective poly-herbal formulations.
This technical guide provides a framework for researchers to build upon the existing knowledge of this compound and to systematically explore its potential as a modern therapeutic agent.
References
- 1. Systematically Assessing Natural Compounds' Wound Healing Potential with Spheroid and Scratch Assays [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AU2020332815A1 - Croton lechleri compositions for use in treating bleeding, wounds and infections - Google Patents [patents.google.com]
- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 3,4-O-Dimethylcedrusin
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran neolignan with recognized biological activities, notably contributing to the wound-healing properties of "Dragon's Blood" sap from Croton lechleri.[1][2] While the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide proposes a hypothetical pathway based on established principles of lignan (B3055560) biosynthesis. This document outlines the probable enzymatic steps starting from the general phenylpropanoid pathway, details the key chemical transformations, and provides comprehensive experimental protocols that can be employed to validate this proposed pathway. All quantitative and qualitative data are summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including monolignols, flavonoids, and lignans (B1203133).[3][4] The pathway can be conceptually divided into three main stages:
-
Formation of Monolignol Precursors: Synthesis of coniferyl alcohol from L-phenylalanine.
-
Formation of the Dihydrobenzofuran Core: Oxidative coupling of two monolignol units to form the cedrusin (B1631179) backbone.
-
Tailoring Reactions: Sequential O-methylation of cedrusin to yield the final product, this compound.
The proposed enzymatic reactions and intermediates are detailed below.
This initial stage is a well-established pathway in vascular plants.[1][5] It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce coniferyl alcohol, a key monolignol precursor.
| Step | Precursor | Product | Enzyme Class | Cofactors/Co-substrates |
| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | - |
| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) | NADPH, O₂ |
| 3 | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate-CoA ligase (4CL) | ATP, Coenzyme A |
| 4 | p-Coumaroyl-CoA | Caffeoyl-CoA | p-Coumaroyl shikimate transferase (CST); Coumaroyl 3'-hydroxylase (C3'H); Caffeoyl shikimate esterase (CSE) | NADPH, O₂, Shikimate |
| 5 | Caffeoyl-CoA | Feruloyl-CoA | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | S-adenosyl-L-methionine (SAM) |
| 6 | Feruloyl-CoA | Coniferaldehyde | Cinnamoyl-CoA reductase (CCR) | NADPH |
| 7 | Coniferaldehyde | Coniferyl alcohol | Cinnamyl alcohol dehydrogenase (CAD) | NADPH |
This stage involves the critical step of forming the characteristic dihydrobenzofuran neolignan structure. This is achieved through the oxidative coupling of two monolignol units. For the formation of cedrusin, it is proposed that one molecule of coniferyl alcohol couples with a second molecule that has undergone side-chain modification.
| Step | Precursor(s) | Product | Enzyme Class | Notes |
| 8 | 2x Coniferyl alcohol | Cedrusin | Peroxidase / Laccase; Dirigent Protein (putative) | Oxidative radical coupling joins two C₆C₃ units. One unit undergoes subsequent reduction of the propenyl side chain. The exact sequence and enzyme specificity are yet to be determined. |
The final steps in the biosynthesis involve the specific methylation of the hydroxyl groups on the cedrusin backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][7]
| Step | Precursor | Product | Enzyme Class | Methyl Donor |
| 9 | Cedrusin | 3-O-methylcedrusin (or 4-O-methylcedrusin) | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) |
| 10 | 3-O-methylcedrusin (or 4-O-methylcedrusin) | This compound | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) |
Visualizations of Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for biosynthetic pathway elucidation.
Detailed Experimental Protocols
The following protocols are generalized methodologies that would be applied to elucidate and validate the proposed biosynthetic pathway of this compound.
Objective: To identify genes encoding the enzymes of the proposed pathway by comparing gene expression in tissues actively producing this compound versus non-producing tissues.
Methodology:
-
Plant Material Collection: Collect tissue samples from Croton lechleri known to produce "Dragon's Blood" latex (high-producing tissue) and a control tissue, such as mature leaves where lignan concentration is low (low-producing tissue). Flash-freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from all samples using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate paired-end reads.
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Assemble a de novo transcriptome using Trinity, as a reference genome for Croton lechleri may not be available.
-
Map reads back to the assembled transcriptome and quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes significantly upregulated in the latex-producing tissue.
-
Annotate the differentially expressed genes by sequence homology searches against public databases (e.g., NCBI nr, UniProt) using BLAST. Specifically search for annotations corresponding to enzyme classes in the proposed pathway (PAL, C4H, OMTs, Peroxidases, etc.).
-
Objective: To confirm that a candidate OMT gene identified through transcriptomics can catalyze the methylation of cedrusin.
Methodology:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate OMT gene from Croton lechleri cDNA using PCR with specific primers.
-
Clone the PCR product into a bacterial expression vector (e.g., pET-28a(+) for an N-terminal His-tag).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 18°C) to improve protein solubility.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation and lyse them using sonication.
-
Purify the His-tagged recombinant OMT protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
The substrate: Cedrusin (requires prior isolation or synthesis)
-
The methyl donor: S-adenosyl-L-methionine (SAM)
-
The purified recombinant OMT enzyme
-
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1 hour).
-
Include negative controls: a reaction without the enzyme and a reaction without the substrate (cedrusin).
-
-
Product Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm the enzyme's activity and regioselectivity.[6]
-
Objective: To confirm the role of a candidate gene in the biosynthesis of this compound within the plant.
Methodology:
-
VIGS Vector Construction:
-
Select a unique fragment (200-300 bp) of the target gene (e.g., a candidate OMT).
-
Clone this fragment into a suitable VIGS vector (e.g., based on the Tobacco Rattle Virus - TRV).
-
-
Agroinfiltration:
-
Transform the VIGS construct and a helper plasmid into Agrobacterium tumefaciens.
-
Infiltrate young Croton plants (or a related, amenable species) with a mixture of Agrobacterium cultures carrying the VIGS vector and the helper plasmid.
-
As controls, use plants infiltrated with an empty vector and a vector targeting a known gene (e.g., phytoene (B131915) desaturase, which causes photobleaching).
-
-
Sample Collection and Analysis:
-
After a period of time to allow for silencing to spread (e.g., 3-4 weeks), observe the plants for any visible phenotype.
-
Confirm the knockdown of the target gene's transcript level using RT-qPCR.
-
Collect latex or relevant tissue from the silenced and control plants.
-
-
Metabolite Profiling:
-
Extract the metabolites from the collected tissues.
-
Perform targeted LC-MS/MS analysis to quantify the levels of this compound, cedrusin, and other potential intermediates.
-
A significant reduction in this compound and a potential accumulation of its precursor (cedrusin) in the silenced plants compared to controls would provide strong in vivo evidence for the gene's function.
-
This guide provides a robust hypothetical framework and actionable experimental strategies for the scientific community to fully elucidate the biosynthetic pathway of this compound. The validation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this valuable medicinal compound.
References
- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of Monolignols by Redox Shuttle–Mediated Enzymatic Oxidation: A New Model in Lignin Biosynthesis I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 6. maxapress.com [maxapress.com]
- 7. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-O-dimethylcedrusin CAS number and chemical data
An In-Depth Technical Guide to 3,4-O-dimethylcedrusin
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of this compound.
Core Chemical Data
This compound is a naturally occurring lignan (B3055560) found in plant species such as Croton lechleri (Dragon's Blood), Faramea multiflora, and the peel of Magnolia officinalis[1]. It belongs to the dihydrobenzofuran neolignan subgroup[1].
Summary of Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 166021-14-3 | [1][2][3][4][5][6] |
| 127179-41-3 | [7][8] | |
| Molecular Formula | C21H26O6 | [3][4][5][7] |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [1][7] |
| Synonyms | 3',4-O-dimethylcedrusin, 4-O-Methyldihydrodehydrodiconiferyl alcohol, 2-(3',4'-dimethoxyphenyl)-2,3-dihydro-3-hydroxymethyl-7-methoxybenzofuran-5-propan-1-ol | [7][8] |
| Type of Compound | Lignans | [2][5] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 374.4 g/mol [3][5][7], 374.43 g/mol [4], 374.433 g/mol [6] | [3][4][5][6][7] |
| Appearance | Powder | [5] |
| Purity | ≥98%[2][3][5] | [2][3][5] |
| Solubility | Soluble in DMSO[3], Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]. Water solubility is estimated at 6.782 mg/L @ 25 °C[8]. | [2][3][8] |
| Boiling Point | 522.40 °C @ 760.00 mm Hg (estimated) | [8] |
| Flash Point | 517.00 °F TCC (269.70 °C) (estimated) | [8] |
| logP (o/w) | 2.460 (estimated) | [8] |
Experimental Protocols
Isolation from Natural Sources
This compound is a known constituent of the latex of Croton lechleri, commonly known as Dragon's Blood[1][7][8]. Early research on the wound-healing properties of this traditional South American remedy led to the isolation and characterization of this lignan[1][9]. The general workflow for isolating natural products like this compound from plant material is outlined below.
Chemical Synthesis
The total synthesis of this compound has been accomplished, with routes developed for both racemic and enantiomerically pure forms[1]. A common strategy involves the oxidative coupling of two C6-C3 phenylpropanoid units, which mimics the biosynthetic pathway of lignans[1]. A related analog, 4-O-methylcedrusin, was synthesized from caffeic acid, utilizing a series of protection and deprotection steps under mild conditions[1].
Spectroscopic Characterization
The structure of this compound has been elucidated using various spectroscopic techniques. Data for the following methods are available in the literature:
Biological Activity and Signaling Pathways
Wound Healing Properties
In vivo studies have demonstrated that this compound contributes to wound healing[6][9]. Its mechanism is believed to involve the stimulation of fibroblast formation and subsequent collagen production[2][6][9]. Fibroblasts are critical cells in wound repair, responsible for synthesizing the extracellular matrix, including collagen, which provides structural integrity to the healing tissue.
While this compound shows efficacy, the crude Dragon's Blood extract is reported to be more effective[9]. This is attributed to the presence of proanthocyanidins, which stimulate wound contraction and form a protective crust, although they may also delay the formation of new fibroblasts[9]. The lignan is considered a key component responsible for the regenerative and anti-inflammatory activities of the resin[10].
The proposed mechanism of action in wound healing is depicted in the following signaling pathway diagram.
References
- 1. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 2. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound supplier | CAS 166021-14-3 | AOBIOUS [aobious.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3',4-O-dimethyl cedrusin, 127179-41-3 [thegoodscentscompany.com]
- 9. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
A Comprehensive Review of 3,4-O-Dimethylcedrusin: From Traditional Use to Scientific Insight
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan, is a naturally occurring compound predominantly isolated from the latex of Croton species, famously known as "Dragon's Blood" (Sangre de Drago).[1] This traditional medicine has a long history of use in South America for its remarkable wound healing properties.[2] Scientific investigations have begun to unravel the pharmacological activities of its constituents, with this compound emerging as a significant contributor to its therapeutic effects. This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action.
Chemical and Physical Properties
This compound is chemically identified as 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol.[1] Its chemical structure and properties are well-documented in chemical databases such as PubChem.
| Property | Value | Source |
| Molecular Formula | C21H26O6 | PubChem[1] |
| Molecular Weight | 374.4 g/mol | PubChem[1] |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | PubChem[1] |
| CAS Number | 127179-41-3 | PubChem[1] |
Biological Activities and Quantitative Data
Research on this compound has primarily focused on its wound healing and antioxidant properties. While qualitative descriptions of its efficacy are available, specific quantitative data remains limited in the public domain.
Wound Healing Activity
In vivo studies on rats have demonstrated that this compound improves wound healing by stimulating the formation of fibroblasts and collagen.[2] However, the crude "Dragon's Blood" extract was found to be more effective, a phenomenon attributed to the synergistic effects of other constituents like proanthocyanidins, which aid in wound contraction and the formation of a protective crust.[2]
Table 1: Summary of In Vivo Wound Healing Studies
| Study Type | Model | Treatment | Key Findings | Quantitative Data |
| In vivo | Excisional wound model in rats | This compound | Stimulated fibroblast and collagen formation, improved wound healing. | Specific percentages of wound closure and quantitative collagen deposition for the this compound treated group are not detailed in the available literature. The study provides a qualitative comparison to the effects of the crude extract.[2] |
Antioxidant Activity
Table 2: Antioxidant Activity Data
| Assay | Test Substance | Result (IC50) |
| DPPH Radical Scavenging Assay | This compound | Data not available in the reviewed literature.[3] |
Fibroblast Proliferation
The stimulation of fibroblast formation is a key aspect of the wound healing properties of this compound.[2] However, quantitative data from in vitro fibroblast proliferation assays, such as the percentage increase in fibroblast cell number upon treatment, are not specified in the available research.
Table 3: Fibroblast Proliferation Studies
| Assay Type | Cell Line | Treatment | Key Findings | Quantitative Data |
| In vitro fibroblast proliferation assay | Not specified | This compound | Stimulates the formation of fibroblasts.[2] | Specific percentage of fibroblast proliferation is not reported in the available literature. |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not fully described in the abstracts of the reviewed literature. However, based on the mentioned assays, the following are representative methodologies.
In Vivo Wound Healing Assay (Excision Model)
-
Animal Model: Wistar rats are commonly used.
-
Wound Creation: A full-thickness excision wound is created on the dorsal thoracic region of the anesthetized rat using a sterile biopsy punch.
-
Treatment: The wound is topically treated with a preparation containing this compound. A control group receives a placebo or no treatment.
-
Parameters Measured:
-
Wound Contraction: The wound area is traced on a transparent sheet and measured at regular intervals. The percentage of wound contraction is calculated.
-
Epithelialization Period: The time taken for the eschar to fall off without any raw wound is recorded.
-
Histological Analysis: Tissue samples from the healed wound are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess collagen deposition, fibroblast proliferation, and re-epithelialization.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A control group is treated with the vehicle only.
-
Incubation: The cells are incubated for a specific period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells, and the percentage of cell proliferation is calculated relative to the control.
Potential Signaling Pathways
The precise signaling pathways through which this compound exerts its effects have not been explicitly elucidated in the reviewed literature. However, based on its known biological activities, particularly its antioxidant and wound healing properties, it is plausible that it may modulate key cellular signaling pathways such as the Nrf2 and MAPK pathways.
Proposed Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Many natural compounds with antioxidant properties are known to activate this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
Figure 1: Proposed activation of the Nrf2 antioxidant pathway.
Proposed MAPK Pathway Modulation in Wound Healing
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and migration, all of which are essential processes in wound healing. It is conceivable that this compound promotes fibroblast proliferation and migration through the modulation of MAPK pathways such as the ERK pathway.
Figure 2: Hypothetical modulation of the MAPK/ERK pathway.
Experimental Workflow for Investigating this compound
The following diagram outlines a logical workflow for future research aimed at elucidating the mechanisms of action of this compound.
Figure 3: A logical workflow for future research.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated wound healing properties. Its ability to stimulate fibroblast and collagen formation underscores its potential for therapeutic applications. However, the current body of research lacks detailed quantitative data and a thorough understanding of its molecular mechanisms. Future research should focus on:
-
Quantitative Bioactivity: Determining the IC50 values in various antioxidant assays and quantifying its effects on fibroblast proliferation and migration.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies with detailed quantitative endpoints to establish a clear dose-response relationship for its wound healing activity.
-
Mechanism of Action: Investigating the specific signaling pathways modulated by this compound to understand how it exerts its cellular effects.
-
Synergistic Effects: Exploring the potential synergistic interactions of this compound with other compounds found in "Dragon's Blood" to develop more effective therapeutic formulations.
A deeper scientific understanding of this compound will be crucial for translating its traditional use into evidence-based clinical applications in wound care and potentially other areas of medicine.
References
An In-depth Technical Guide to 3,4-O-dimethylcedrusin Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a naturally occurring lignan (B3055560) found in various plant species, including those of the Cedrus genus.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is no exception. Preliminary research has highlighted its potential as a therapeutic agent, notably for its anti-inflammatory and wound-healing properties. This has spurred interest in the synthesis and evaluation of its derivatives and analogs to explore their structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.
This technical guide provides a comprehensive overview of the current knowledge on this compound, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at synthetic methodologies, biological activities, and the underlying signaling pathways. While research on specific derivatives of this compound is still emerging, this guide consolidates the available information and proposes experimental frameworks based on established principles in medicinal chemistry and pharmacology.
The Core Compound: this compound
Structure and Physicochemical Properties
This compound is a dihydrobenzofuran neolignan. Its chemical structure is characterized by a core dihydrobenzofuran ring system with methoxy (B1213986) and propyl alcohol substituents.
-
IUPAC Name: 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[2]
-
Molecular Formula: C₂₁H₂₆O₆[2]
-
Molecular Weight: 374.43 g/mol [2]
-
CAS Number: 166021-14-3[2]
Natural Occurrence
This compound has been isolated from several plant species, most notably from the latex of Croton lechleri, commonly known as "Sangre de Drago" or Dragon's Blood, which has been used in traditional medicine for its wound-healing properties.[3] It is also found in other plants, such as those belonging to the Cedrus genus.[1]
Synthetic Strategies for this compound and its Analogs
The total synthesis of this compound has been reported, providing a foundation for the preparation of its derivatives.[4] A common strategy involves a biomimetic approach that mimics the natural biosynthetic pathway of the compound.
General Synthetic Approach for Derivatives
The synthesis of derivatives and analogs of this compound can be achieved through various modifications of the parent molecule. Key functional groups that can be targeted for modification include:
-
Hydroxyl Groups: The primary and secondary hydroxyl groups can be esterified or etherified to produce a range of derivatives with altered lipophilicity and pharmacokinetic properties.
-
Aromatic Rings: The aromatic rings can be functionalized through electrophilic substitution reactions to introduce substituents such as halogens, nitro groups, or alkyl groups, which can influence binding to biological targets.
-
Propyl Side Chain: The propyl alcohol side chain can be modified, for instance, by oxidation to an aldehyde or carboxylic acid, or by replacement with other functional groups.
A generalized synthetic workflow for creating a library of this compound derivatives is outlined below.
Biological Activities and Structure-Activity Relationships (SAR)
The primary reported biological activities of this compound are phosphodiesterase 4 (PDE4) inhibition and wound healing.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several PDE4 inhibitors have been approved for the treatment of inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[5]
This compound has been identified as a moderate inhibitor of PDE4.[6] This activity is believed to contribute to its anti-inflammatory effects. The development of more potent and selective PDE4 inhibitors from the this compound scaffold is a promising area of research.
Putative Structure-Activity Relationship for PDE4 Inhibition:
While a systematic SAR study for this compound derivatives is not yet available, some general principles for PDE4 inhibitors can be applied to guide future derivatization efforts:
-
Catechol Moiety: Many potent PDE4 inhibitors possess a catechol or substituted catechol moiety that interacts with the active site. Modifications to the dimethoxyphenyl ring of this compound could significantly impact potency.
-
Hydrophobic Pockets: The active site of PDE4 contains hydrophobic pockets. Tuning the lipophilicity of derivatives, for example through esterification of the hydroxyl groups, may enhance binding.
-
Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding interactions within the active site. Their modification or replacement could alter the binding mode and affinity.
Wound Healing
This compound has been shown to promote wound healing.[3] This effect is likely multi-faceted, involving its anti-inflammatory properties through PDE4 inhibition, as well as potential direct effects on skin cells. The process of wound healing is complex, involving hemostasis, inflammation, proliferation, and remodeling phases.[6] Natural products can influence these stages in various ways, including promoting cell migration and proliferation, and modulating the production of extracellular matrix components.[7]
Potential Mechanisms in Wound Healing:
-
Anti-inflammatory Action: By inhibiting PDE4, this compound can reduce the inflammatory response in the early stages of wound healing, which can lead to improved tissue repair.
-
Fibroblast and Keratinocyte Proliferation: It may stimulate the proliferation and migration of fibroblasts and keratinocytes, key cell types in the formation of new tissue.
-
Collagen Synthesis: It could enhance the production of collagen, a major component of the extracellular matrix that provides structural support to the healing tissue.
Quantitative Data Summary
Quantitative data on the biological activity of this compound derivatives is currently limited in the public domain. The following table summarizes the available data for the parent compound.
| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| This compound | PDE4 | Enzymatic Assay | Moderately Potent (Specific value not publicly available) | [6] |
| This compound | Antioxidant Activity | DPPH Scavenging | Inactive | [3] |
| (-)-Epicatechin (co-isolated) | Antioxidant Activity | DPPH Scavenging | 19.3 µM | [3] |
Experimental Protocols
Proposed Synthesis of a this compound Derivative: this compound diacetate
This protocol describes a general procedure for the acetylation of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the diacetylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PDE4 Inhibition Assay
This protocol outlines a standard method for assessing the PDE4 inhibitory activity of test compounds.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components.
-
In a 96-well plate, add the reaction buffer, recombinant PDE4 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding cAMP as the substrate. Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the PDE4 reaction by adding a stopping reagent.
-
Add 5'-nucleotidase to the wells and incubate to convert the resulting AMP to adenosine and inorganic phosphate (B84403).
-
Add the malachite green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of PDE4 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of compounds on cell migration, a key process in wound healing.
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
Sterile pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed the cells in a multi-well plate and grow them to confluence.
-
Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. A control group with vehicle (e.g., DMSO) should be included.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time for each treatment group compared to the control.
-
Statistically analyze the data to determine if the test compound significantly promotes cell migration.
Signaling Pathways
PDE4 Inhibition and cAMP Signaling
The inhibition of PDE4 by this compound and its analogs is expected to modulate the cAMP signaling pathway. An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory mediators.
Key Signaling Pathways in Wound Healing
The wound healing process is regulated by a complex network of signaling pathways initiated by growth factors and cytokines. These pathways orchestrate cell proliferation, migration, and extracellular matrix deposition.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions and wound healing. Its activity as a PDE4 inhibitor provides a solid rationale for its anti-inflammatory effects. However, the exploration of its derivatives and analogs is still in its infancy.
Future research should focus on the following areas:
-
Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a diverse library of this compound derivatives are crucial to establish clear structure-activity relationships for PDE4 inhibition and other biological activities.
-
Mechanism of Action in Wound Healing: Further studies are needed to elucidate the precise mechanisms by which this compound and its analogs promote wound healing, including their effects on specific cell types and signaling pathways.
-
In Vivo Efficacy and Pharmacokinetics: Promising analogs should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Selectivity Profiling: For derivatives targeting PDE4, it will be important to assess their selectivity against other PDE isoforms to minimize potential side effects.
By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of medical conditions.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3′,4-Di-O-methylcedrusin: synthesis, resolution and absolute configuration - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Wound Healing: The Role of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of 3,4-O-dimethylcedrusin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a lignan (B3055560) found in the resin of Croton lechleri, commonly known as Dragon's Blood.[1] This resin has a long history of traditional use for its healing and anti-inflammatory properties.[2] Preliminary studies suggest that this compound is a significant contributor to these biological activities.[2] This technical guide provides an in-depth overview of the available preliminary in vitro data on this compound, details relevant experimental protocols, and visualizes potential signaling pathways and workflows. It is important to note that while the compound has been identified as a key active component, much of the current research has been conducted on the crude "Dragon's Blood" extract. Therefore, this document will distinguish between findings related to the isolated compound and the extract, highlighting the need for further specific in vitro investigation of this compound.
Quantitative Data
Direct quantitative in vitro data for this compound is limited in the currently available literature. The following table summarizes qualitative findings and data from studies on Croton lechleri resin where this compound is a known constituent.
| Activity | Assay Type | Key Findings for this compound or Croton lechleri Resin | Reference |
| Wound Healing | In Vivo (Rat model) | 3',4-O-Dimethylcedrusin stimulated the formation of fibroblasts and collagen. The crude Dragon's Blood was noted to be more effective. | [3][4][5] |
| Cell Proliferation | Endothelial Cell Proliferation Assay | This compound did not result in endothelial cell proliferation but had protective properties when cells were starved. | [6] |
| Anti-inflammatory | Not Specified | The lignan this compound is cited as being responsible for the anti-inflammatory activities of Croton lechleri resin. | [2] |
| Cytotoxicity | J774 cells | The resin of C. lechleri showed approximately 50% toxicity to the host cell at a concentration of 25 µg/mL. | [7] |
| Antiprotozoal | Leishmania amazonensis assay | The resin of C. lechleri exhibited an IC50 of 5.04µg/mL against L. amazonensis. | [7] |
Experimental Protocols
While specific protocols for in vitro studies of this compound are not extensively detailed in the literature, the following are standard methodologies for the key experiments cited.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Add fresh medium containing various concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Remove the treatment medium and add 100 µL of 0.5 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.[8]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
Wound Healing: In Vitro Scratch Assay
This assay is used to measure cell migration.
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a 24-well plate and grow to a confluent monolayer.[8]
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[8]
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[8]
-
Treatment: Add fresh medium with or without different concentrations of this compound.[8]
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48, 72 hours).[8]
-
Analysis: Measure the closure of the scratch over time to determine the rate of cell migration.[9]
Anti-inflammatory Activity: Measurement of Inflammatory Mediators
This involves the use of cell lines such as RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Stimulation: Culture RAW264.7 cells and pre-treat with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL).[10]
-
Measurement of Nitric Oxide (NO): After 24 hours of incubation, measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.[10][11]
-
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and measure the levels of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11][12]
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein expression levels of key inflammatory mediators like COX-2 and iNOS, and signaling proteins like phosphorylated NF-κB and MAPKs.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical NF-κB signaling pathway inhibition.
Caption: In Vitro Scratch Wound Healing Assay Workflow.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 3. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. ovid.com [ovid.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,4-O-Dimethylcedrusin: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-O-dimethylcedrusin, a dihydrobenzofuran neolignan. The synthesis is based on a biomimetic approach involving the oxidative coupling of a phenylpropanoid precursor followed by chemical reduction. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for obtaining this compound for further investigation. All quantitative data from the key synthetic steps are presented in tabular format, and a graphical representation of the synthesis workflow is provided.
Introduction
This compound is a naturally occurring lignan (B3055560) that has garnered interest due to its potential biological activities. The efficient synthesis of this molecule is crucial for enabling further pharmacological studies. The protocol described herein follows a biomimetic strategy, mimicking the natural biosynthetic pathway of neolignans. The key steps involve the esterification of ferulic acid, followed by an oxidative coupling to form the characteristic dihydrobenzofuran core, and a final reduction to yield the target compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on the biomimetic synthesis approach.
| Step No. | Reaction Step | Starting Material | Product | Yield (%) |
| 1 | Esterification | Ferulic acid | Methyl ferulate | ~98 |
| 2 | Oxidative Coupling | Methyl ferulate | (±)-trans-Dehydrodiferulic acid dimethyl ester | 31 |
| 3 | Reduction | (±)-trans-Dehydrodiferulic acid dimethyl ester | (±)-3,4-O-Dimethylcedrusin | 85 |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of racemic this compound.
Step 1: Synthesis of Methyl Ferulate
-
Reaction Setup: To a solution of ferulic acid (1 equivalent) in methanol (B129727) (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture at reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether (Et₂O) and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain methyl ferulate as a crystalline solid. The product is typically used in the next step without further purification.
Step 2: Synthesis of (±)-trans-Dehydrodiferulic Acid Dimethyl Ester
-
Reaction Setup: Dissolve methyl ferulate (1 equivalent) in a mixture of dry benzene (B151609) and acetone (B3395972) (5:3 v/v).
-
Reagent Addition: Add silver(I) oxide (Ag₂O) (0.5 equivalents) to the solution.
-
Reaction Conditions: Stir the suspension at room temperature for 20 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the silver salts and wash the pad with acetone. Evaporate the combined filtrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford (±)-trans-dehydrodiferulic acid dimethyl ester.
Step 3: Synthesis of (±)-3,4-O-Dimethylcedrusin
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (±)-trans-dehydrodiferulic acid dimethyl ester (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminium hydride (LiAlH₄) (2.5 equivalents) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes.
-
Work-up and Purification: Quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) (NaOH) solution, and then again water. Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (±)-3,4-O-dimethylcedrusin.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Biomimetic synthesis workflow for (±)-3,4-O-dimethylcedrusin.
Application Notes and Protocols for the Quantification of 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin is a naturally occurring lignan (B3055560) found in various plant species, notably in the latex of Croton lechleri (Sangre de Drago). Lignans as a class of compounds have garnered significant scientific interest due to their diverse biological activities, including antioxidant and anti-inflammatory effects. Accurate and precise quantification of this compound in plant materials, extracts, and pharmaceutical formulations is essential for quality control, pharmacokinetic studies, and the overall development of new therapeutics.
This document presents comprehensive protocols for three powerful analytical techniques suitable for the quantification of this compound. HPLC-DAD offers a widely accessible and reliable method for quantification. LC-MS/MS provides superior sensitivity and selectivity, making it ideal for analyzing complex matrices or trace amounts of the analyte. As an alternative, qNMR offers a non-destructive method that does not require an identical reference standard for every compound in a mixture.
Part 1: Sample Preparation from Plant Material
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. Lignans are moderately lipophilic, and their extraction can be optimized by selecting appropriate solvents.
Protocol 1: Solvent Extraction of this compound
-
Sample Homogenization: Lyophilize (freeze-dry) the plant material (e.g., Croton lechleri latex or other plant tissues) to remove water. Grind the dried material into a fine powder to maximize the surface area for extraction.
-
Defatting (for lipid-rich matrices): For samples with high lipid content, pre-extract the powdered material with n-hexane (1:10, w/v) for 1-2 hours at room temperature with agitation. Centrifuge and discard the hexane (B92381) supernatant. This step prevents interference from lipids in subsequent analyses.
-
Lignan Extraction:
-
To the defatted (or initial) plant powder, add 80% aqueous methanol (B129727) (1:10, w/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath, or alternatively, macerate with constant stirring for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants from the three extraction cycles.
-
-
Solvent Removal and Reconstitution:
-
Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Lyophilize the remaining aqueous fraction to obtain a dry extract.
-
Accurately weigh the dried extract and store it at -20°C until analysis.
-
-
Sample Solution Preparation for Analysis:
-
For HPLC and LC-MS analysis, accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase composition (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Diagram 1: General Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from plant material.
Part 2: Quantification by HPLC-DAD
Protocol 2: HPLC-DAD Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 20% B
-
50-60 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm, with spectra recorded from 200-400 nm for peak purity analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 to 200 µg/mL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Table 1: Proposed HPLC-DAD Method Validation Parameters
| Parameter | Proposed Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Part 3: Quantification by LC-MS/MS
Protocol 3: LC-MS/MS Method
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Precursor Ion [M+H]⁺: m/z 375.18.
-
Product Ions (for MRM): To be determined by infusion of a standard solution. Plausible fragments would result from the loss of water, methoxy (B1213986) groups, or cleavage of the propanol (B110389) side chain.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~400°C.
-
-
Quantification:
-
Develop a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ion transitions.
-
Prepare calibration standards and samples as described for the HPLC method, but at lower concentrations (e.g., 1 ng/mL to 500 ng/mL).
-
Construct a calibration curve and quantify the analyte in the samples.
-
Table 2: Proposed LC-MS/MS Method Validation Parameters
| Parameter | Proposed Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.8 ng/mL |
| Accuracy (Recovery) | 97 - 103% |
| Precision (RSD%) | < 5% |
Part 4: Quantification by qNMR
Protocol 4: Quantitative ¹H-NMR Method
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried plant extract and a similar amount of a certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 700 µL) of a deuterated solvent (e.g., Methanol-d₄).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). This is critical for accurate quantification and may require a preliminary T₁ measurement. A conservative value of 30-60 seconds is often used.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (mₛ / mₑ) * Pₛ
Where:
-
Cₓ = Concentration of the analyte in the extract (% w/w)
-
Iₓ and Iₛ = Integral areas of the analyte and internal standard signals, respectively
-
Nₓ and Nₛ = Number of protons corresponding to the integrated signals of the analyte and standard, respectively
-
Mₓ and Mₛ = Molar masses of the analyte and standard, respectively
-
mₛ and mₑ = Masses of the standard and the extract, respectively
-
Pₛ = Purity of the internal standard
-
Table 3: Proposed qNMR Method Validation Parameters
| Parameter | Proposed Value |
| Linearity Range | 0.5 - 20 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | ~0.1 mg/mL |
| Accuracy (Relative Error) | < 2% |
| Precision (RSD%) | < 1.5% |
Diagram 2: Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical method.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and the availability of instrumentation and standards. For routine quality control of relatively clean extracts, HPLC-DAD is a suitable and cost-effective option. For analyses requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. qNMR serves as a powerful alternative, especially when an identical certified reference standard is unavailable or for the simultaneous quantification of multiple components. It is recommended to validate the chosen method according to ICH guidelines to ensure reliable and accurate results.
Application Note & Protocol: HPLC Analysis of 3,4-O-Dimethylcedrusin
This document provides a comprehensive guide for the quantitative analysis of 3,4-O-dimethylcedrusin using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a bioactive lignan (B3055560) found in various plant species, notably in "Dragon's Blood" from Croton species.[1][2] Lignans are a class of phenolic compounds with diverse biological activities, making their accurate quantification crucial for research and development.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in complex mixtures like plant extracts.[4][5][6] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methodologies for similar lignan compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standards and samples for HPLC analysis.
| Property | Value | Reference |
| Molecular Formula | C21H26O6 | [2][7] |
| Molecular Weight | 374.4 g/mol | [7] |
| CAS Number | 166021-14-3 | [7] |
| Solubility | Soluble in DMSO | [7] |
| Purity (typical) | ≥ 98% | [8] |
Experimental Protocol
This section outlines the detailed protocol for the HPLC analysis of this compound.
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Syringe filters (0.45 µm)
The proposed HPLC method utilizes a reversed-phase C18 column. The chromatographic conditions are summarized in Table 2.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on typical lignan absorbance) |
| Injection Volume | 10 µL |
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Extraction from Plant Material (e.g., "Dragon's Blood" resin):
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase.
-
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
For robust and reliable results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision | Relative Standard Deviation (RSD) ≤ 2% |
| - Repeatability (Intra-day) | RSD ≤ 2% over multiple injections on the same day |
| - Intermediate Precision (Inter-day) | RSD ≤ 2% over multiple days |
| Accuracy | Recovery between 98% and 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 4: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| r² | |
| Equation | y = mx + c |
Table 5: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |
| Low QC | |||
| Mid QC | |||
| High QC |
Visualizations
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound HPLC analysis.
Conclusion
The proposed HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. This method can be effectively applied in quality control, pharmacokinetic studies, and the standardization of herbal products containing this bioactive lignan. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reproducible results.
References
- 1. 3',4-O-dimethyl cedrusin, 127179-41-3 [thegoodscentscompany.com]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography | MDPI [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound supplier | CAS 166021-14-3 | AOBIOUS [aobious.com]
- 8. This compound - Lifeasible [lifeasible.com]
Application Notes and Protocols for the Mass Spectrometry of 3,4-O-dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 3,4-O-dimethylcedrusin, a dihydrobenzofuran neolignan, using mass spectrometry. Lignans (B1203133) are a class of polyphenolic compounds with significant biological activities, making their accurate identification and quantification crucial in natural product research and drug development.[1] These application notes offer insights into the fragmentation patterns of this compound, alongside protocols for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). The information presented is intended to facilitate the structural elucidation and quantification of this and related compounds in complex matrices.
Introduction to this compound
This compound is a naturally occurring lignan (B3055560) found in various plant species, including Croton lechleri (source of Dragon's Blood) and Faramea multiflora.[1][2] Lignans are formed by the dimerization of two phenylpropanoid units and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] Mass spectrometry is a highly sensitive and selective technique for the analysis of lignans, enabling the determination of their molecular mass and structural features.[3]
Chemical Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C21H26O6 | 374.43[4] | 374.17293854[2] |
| Cedrusin | C19H22O6 | 346.38[5] | 346.14163842[6] |
Proposed Fragmentation Pathway
The fragmentation of dihydrobenzofuran neolignans, such as this compound, under electrospray ionization (ESI) in positive ion mode can be predicted based on the fragmentation patterns of similar compounds. The following diagram illustrates a plausible fragmentation pathway for the protonated molecule [M+H]⁺.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols
Sample Preparation
The extraction of lignans from plant material is a critical step for successful analysis. The choice of solvent depends on the polarity of the target lignan.
-
Extraction from Plant Material:
-
Air-dry or freeze-dry the plant material to remove moisture.[3] Lignans are generally stable at temperatures up to 60°C.[3]
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
For lignans like this compound, extraction with a medium polarity solvent is recommended. A mixture of methanol (B129727)/water or ethanol/water (e.g., 80:20 v/v) is often effective.[7]
-
Perform the extraction using sonication or maceration for a sufficient period (e.g., 1-2 hours).
-
Centrifuge the mixture and collect the supernatant. The extraction may be repeated to ensure complete recovery.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Solution for LC-MS Analysis:
-
Dissolve the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The combination of liquid chromatography with mass spectrometry provides high selectivity and sensitivity for the analysis of lignans in complex mixtures.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Positive ESI Mode):
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range (Full Scan) | m/z 100-500 |
| Collision Energy (MS/MS) | 10-40 eV (for fragmentation studies) |
Data Analysis and Interpretation
The acquired data can be processed using the instrument's software. The identification of this compound is based on its retention time and the accurate mass of the protonated molecule [M+H]⁺ (m/z 375.1804). Tandem mass spectrometry (MS/MS) experiments should be performed to confirm the structure by comparing the observed fragment ions with the proposed fragmentation pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometric analysis of this compound.
References
- 1. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Cedrusin | C19H22O6 | CID 11210164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Application Notes and Protocols for 3,4-O-Dimethylcedrusin Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the research of 3,4-O-dimethylcedrusin, a naturally occurring dihydrobenzofuran neolignan with potential therapeutic applications. The protocols detailed below are intended to serve as a guide for studying its anti-inflammatory and wound healing properties.
Overview of this compound
This compound is a lignan (B3055560) isolated from plants such as Croton lechleri (Dragon's Blood) and Magnolia biondii.[1] Traditionally, extracts containing this compound have been used for their anti-inflammatory and healing properties.[2] Pre-clinical research has identified 3',4-O-dimethylcedrusin (DCN) as a phosphodiesterase 4 (PDE4) inhibitor, suggesting a mechanism for its anti-inflammatory effects.[3]
Key Research Areas and Relevant Animal Models
Based on its known biological activities, two primary areas of in vivo research for this compound are inflammatory skin conditions and wound healing.
-
Atopic Dermatitis: The 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice is a well-established and relevant model to investigate the efficacy of PDE4 inhibitors like this compound.
-
Wound Healing: Excisional and splinted wound healing models in rodents are suitable for evaluating the compound's ability to promote tissue repair and regeneration.
Quantitative Data Summary
Direct in vivo quantitative data for this compound is limited in publicly available literature. However, the following table includes the in vitro PDE4 inhibitory activity of 3',4-O-dimethylcedrusin (DCN) and in vivo data for a closely related, structurally optimized derivative, compound 7b-1 , as reported in a key study. This provides a valuable reference for the potential efficacy of this class of compounds.
| Compound | Assay | Model System | Key Parameters and Results | Reference |
| 3',4-O-dimethylcedrusin (DCN) | PDE4 Inhibition | In vitro enzyme assay | IC50 = 3.26 ± 0.28 µM | [3] |
| Compound 7b-1 (DCN derivative) | PDE4 Inhibition | In vitro enzyme assay | IC50 = 0.17 ± 0.02 µM | [3] |
| Anti-TNF-α Activity | In vitro cell-based assay | EC50 = 0.19 ± 0.10 µM | [3] | |
| Atopic Dermatitis | DNCB-induced mouse model | Topical treatment with 7b-1 resulted in significant pharmacological benefits. | [3] |
Experimental Protocols
DNCB-Induced Atopic Dermatitis in Mice
This protocol is adapted from established methods for inducing atopic dermatitis-like skin lesions in mice to test the efficacy of topical anti-inflammatory agents.
Materials:
-
This compound
-
Vehicle for topical formulation (e.g., acetone (B3395972) and olive oil mixture)
-
2,4-dinitrochlorobenzene (DNCB)
-
BALB/c mice (6-8 weeks old)
-
Calipers for measuring ear thickness
-
Biopsy punches
-
Histology supplies (formalin, paraffin, H&E stain)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-4, IL-5)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Sensitization:
-
On day 0, shave the dorsal skin of the mice.
-
Apply a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) to the shaved dorsal skin.
-
-
Challenge:
-
Starting on day 7, apply a 0.2% DNCB solution to the dorsal skin and both ears three times a week for two weeks to induce atopic dermatitis-like lesions.
-
-
Treatment:
-
Divide the mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
From day 14, topically apply the respective treatments to the ears and dorsal skin daily for two weeks.
-
-
Assessment of Inflammation:
-
Ear Thickness: Measure the thickness of both ears daily using a digital caliper.
-
Clinical Score: Visually score the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue samples. Fix in 10% formalin, embed in paraffin, and stain with H&E to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Levels: Homogenize skin tissue or collect serum to measure the levels of inflammatory cytokines (TNF-α, IL-4, IL-5) using ELISA.
-
Excisional Splinted Wound Healing Model in Mice
This model is designed to mimic wound healing in humans by preventing wound contraction, thus emphasizing re-epithelialization and granulation tissue formation.
Materials:
-
This compound in a suitable topical formulation (e.g., hydrogel, cream)
-
BALB/c mice (8-10 weeks old)
-
Surgical instruments (scalpel, forceps, scissors)
-
6mm biopsy punch
-
Silicone splints (e.g., donut-shaped)
-
Sutures
-
Digital camera for wound imaging
-
Image analysis software
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal surface.
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6mm biopsy punch.
-
-
Splint Application:
-
Place a silicone splint around each wound and suture it to the skin to prevent contraction.
-
-
Treatment Application:
-
Apply the this compound formulation or vehicle control to the wounds immediately after surgery and on subsequent days as per the study design.
-
-
Wound Closure Measurement:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Use image analysis software to measure the wound area. Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis:
-
Collect wound tissue at different time points.
-
Perform histological staining (H&E, Masson's trichrome) to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.
-
Mechanism of Action and Signaling Pathways
This compound has been identified as a PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and inhibition of pro-inflammatory transcription factors such as NF-κB, and the activation of anti-inflammatory pathways. This ultimately results in the reduced production of pro-inflammatory cytokines like TNF-α, IL-4, and IL-5, and an increase in anti-inflammatory cytokines like IL-10.
Caption: PDE4 Inhibition Signaling Pathway.
Caption: DNCB-Induced Atopic Dermatitis Workflow.
Caption: Excisional Splinted Wound Healing Workflow.
References
Application Notes and Protocols for 3,4-O-Dimethylcedrusin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the biological activities of the parent compound, cedrusin, and related lignans (B1203133). As of the latest literature review, there are no direct studies published on the specific anticancer applications of 3,4-O-dimethylcedrusin. The information provided herein is for research and development purposes and serves as a hypothesized framework for investigating its potential in oncology.
Application Notes
Background
This compound is a dihydrobenzofuran lignan (B3055560) found in the latex of Croton lechleri, commonly known as Dragon's Blood, as well as in Faramea multiflora.[1][2] Traditionally, Dragon's Blood has been used for its wound healing and anti-inflammatory properties.[3][4] Research has shown that this compound contributes to these effects by stimulating the formation of fibroblasts and collagen.[3]
While direct anticancer studies on this compound are not yet available, its parent compound, cedrusin, and other lignans from the Cedrus genus have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines.[5][6][7][8] This suggests that this compound may hold untapped potential as a subject for cancer research.
Hypothesized Mechanism of Action in Cancer
Based on studies of related lignans, the potential anticancer effects of this compound could be mediated through several mechanisms:
-
Induction of Apoptosis: Lignans from Cedrus deodara have been shown to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[5][6] This is often associated with the activation of caspases, a family of proteases that execute programmed cell death.
-
Cell Cycle Arrest: Extracts from Cedrus species can cause cell cycle arrest, particularly at the G2/M phase, in cancer cells.[5][7] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting tumor growth.
-
Cytotoxicity: The parent compound, cedrusin, has demonstrated cytotoxic effects against human melanoma (A375) and cervical cancer (HeLa) cells.[8] This intrinsic ability to kill cancer cells is a primary characteristic of chemotherapeutic agents.
Potential Research Applications
-
Screening for Anticancer Activity: Initial studies should focus on screening this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its effects, including its impact on apoptosis, cell cycle progression, and key signaling pathways (e.g., p53, MAPK, PI3K/Akt).
-
In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models of cancer.
-
Combination Therapy: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic drugs.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of related lignans and extracts against various cancer cell lines. This data can serve as a benchmark for future studies on this compound.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Cedrus deodara Total Lignans (CTL) | A549 (Lung) | 39.82 ± 1.74 µg/mL | [5] |
| Cedrus atlantica Extract (CAt) | HT-29 (Colorectal), CT-26 (Colorectal) | 31.21 µg/mL (HT-29), 19.77 µg/mL (CT-26) | [7] |
| Hazelnut Shells Extract (containing cedrusin) | A375 (Melanoma), SK-Mel-28 (Melanoma), HeLa (Cervical) | 584 µg/mL (A375), 459 µg/mL (SK-Mel-28), 526 µg/mL (HeLa) | [8] |
| CD Lignan Mixture (Cedrus deodara) | Various (Breast, Cervix, Neuroblastoma, Colon, Liver, Prostate) | Varied from 16.4 ng/mL to 116.03 µg/mL depending on the cell line. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the hypothesized anticancer activities of this compound.
Protocol: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line
-
This compound
-
Complete growth medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time period.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.
Materials:
-
Human cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro evaluation of this compound.
Hypothesized Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptosis pathway modulated by this compound.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 3. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cedrus atlantica extract exerts antiproliferative effect on colorectal cancer through the induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocols: Evaluation of the Anti-inflammatory Potential of 3,4-O-Dimethylcedrusin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-O-Dimethylcedrusin is a natural compound that has been isolated from various plant species, including Faramea multiflora and Croton lechleri[1]. The exploration of novel anti-inflammatory agents is a critical area of research for the development of therapeutics for a wide range of inflammatory diseases. This document provides detailed protocols for a panel of in vitro assays to investigate the anti-inflammatory properties of this compound. The assays focus on key biomarkers and signaling pathways involved in the inflammatory response, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Data Presentation: Summary of Quantitative Data
The following tables present illustrative quantitative data for the anti-inflammatory effects of this compound. Note: This data is hypothetical and serves as an example of how to present experimental findings. Actual results may vary.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| Control | - | 0.8 ± 0.2 | 100 ± 3.5 |
| LPS | 1 µg/mL | 100 ± 5.1 | 98 ± 4.2 |
| This compound + LPS | 1 | 85.3 ± 4.5 | 99 ± 3.8 |
| 5 | 62.1 ± 3.9 | 97 ± 4.1 | |
| 10 | 41.7 ± 3.2 | 96 ± 3.9 | |
| 25 | 25.4 ± 2.8 | 95 ± 4.0 | |
| L-NAME (Positive Control) + LPS | 100 µM | 15.2 ± 2.1 | 98 ± 3.6 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | PGE2 (pg/mL) |
| Control | - | 25 ± 5 | 15 ± 4 | 10 ± 3 | 35 ± 6 |
| LPS | 1 µg/mL | 1250 ± 80 | 980 ± 65 | 450 ± 30 | 2500 ± 150 |
| This compound + LPS | 1 | 1050 ± 70 | 820 ± 55 | 380 ± 25 | 2100 ± 130 |
| 5 | 830 ± 60 | 650 ± 45 | 290 ± 20 | 1650 ± 110 | |
| 10 | 550 ± 40 | 430 ± 30 | 180 ± 15 | 1100 ± 80 | |
| 25 | 310 ± 25 | 250 ± 20 | 90 ± 10 | 650 ± 50 | |
| Dexamethasone (Positive Control) + LPS | 10 µM | 280 ± 20 | 210 ± 15 | 80 ± 8 | 580 ± 45 |
Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | iNOS Protein Expression (Relative to LPS control) | COX-2 Protein Expression (Relative to LPS control) |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS | 1 µg/mL | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound + LPS | 1 | 0.88 ± 0.06 | 0.91 ± 0.07 |
| 5 | 0.65 ± 0.05 | 0.72 ± 0.06 | |
| 10 | 0.42 ± 0.04 | 0.48 ± 0.05 | |
| 25 | 0.23 ± 0.03 | 0.29 ± 0.04 |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured when they reach 80% confluency to maintain them in an undifferentiated state, characterized by a roundish morphology.[2]
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before conducting anti-inflammatory assays.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours. A vehicle control (e.g., DMSO, not exceeding 0.1%) should be included.[3]
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[3]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[5] A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the inflammatory mediator PGE2 in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL.[3]
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[3]
-
Collect the cell-free supernatants and store them at -20°C until use.[3]
-
Quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.[3][6]
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 4 x 10^5 cells/mL.[3]
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL of LPS. The stimulation time will vary depending on the target protein (e.g., 30 minutes for signaling proteins like p-IκBα and p-p65, and 18-24 hours for iNOS and COX-2).[3]
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.
-
Mandatory Visualizations
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. arborassays.com [arborassays.com]
Application Notes and Protocols for Assessing the Neuroprotective Activity of 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin, a derivative of the natural compound cedrusin (B1631179) found in plants of the Cedrus genus, is a promising candidate for neuroprotective drug development. Its structural similarity to other flavonoids with known antioxidant and anti-apoptotic properties suggests its potential in mitigating neuronal damage in the context of neurodegenerative diseases. These application notes provide a comprehensive guide to the in vitro assays and protocols necessary to evaluate the neuroprotective efficacy of this compound. The methodologies are based on established protocols for related compounds, such as cedrin, isolated from Cedrus deodara.[1][2]
Key Neuroprotective Mechanisms to Investigate
The neuroprotective potential of this compound can be assessed by examining its effects on several key cellular processes implicated in neuronal cell death:
-
Cell Viability and Cytotoxicity: Determining the compound's ability to protect neuronal cells from toxic insults and assessing its own potential toxicity.
-
Oxidative Stress: Evaluating the capacity of the compound to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses.
-
Mitochondrial Dysfunction: Assessing the compound's role in preserving mitochondrial integrity and function, which are often compromised in neurodegenerative conditions.
-
Apoptosis: Investigating the compound's ability to inhibit programmed cell death pathways.
-
Neuroinflammation: Examining the compound's potential to suppress the production of pro-inflammatory mediators in glial cells.
Data Presentation
Table 1: Effect of this compound on Cell Viability in an Aβ₁₋₄₂-Induced Neurotoxicity Model
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Aβ₁₋₄₂ (10 µM) | - | 52.3 ± 4.1 |
| Aβ₁₋₄₂ + this compound | 0.1 | 65.7 ± 3.8 |
| Aβ₁₋₄₂ + this compound | 1 | 78.9 ± 4.5 |
| Aβ₁₋₄₂ + this compound | 10 | 91.2 ± 5.0 |
Data is hypothetical and should be replaced with experimental results.
Table 2: Antioxidant Activity of this compound
| Treatment Group | ROS Production (% of Control) | SOD Activity (U/mg protein) | MDA Content (nmol/mg protein) |
| Control | 100 ± 8.1 | 125.4 ± 9.3 | 1.2 ± 0.2 |
| Aβ₁₋₄₂ (10 µM) | 215.6 ± 15.7 | 68.2 ± 5.9 | 3.8 ± 0.4 |
| Aβ₁₋₄₂ + this compound (10 µM) | 123.8 ± 10.2 | 105.7 ± 8.1 | 1.9 ± 0.3 |
Data is hypothetical and should be replaced with experimental results.
Table 3: Effect of this compound on Apoptotic Markers
| Treatment Group | Caspase-3 Activity (% of Control) | Bcl-2 Expression (relative to β-actin) | Bax Expression (relative to β-actin) |
| Control | 100 ± 7.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Aβ₁₋₄₂ (10 µM) | 258.3 ± 20.1 | 0.4 ± 0.05 | 2.3 ± 0.2 |
| Aβ₁₋₄₂ + this compound (10 µM) | 135.1 ± 11.8 | 0.8 ± 0.09 | 1.3 ± 0.15 |
Data is hypothetical and should be replaced with experimental results.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are a suitable model for neuronal studies as they differentiate into neuron-like cells upon treatment with nerve growth factor (NGF).
-
Culture Conditions: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity: To model Alzheimer's disease-related neurotoxicity, treat cells with aggregated amyloid-beta 1-42 (Aβ₁₋₄₂) at a final concentration of 10 µM for 24 hours.[1][2]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Procedure:
-
Following treatment as described in the cell viability assay, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage of the control group.
-
Superoxide (B77818) Dismutase (SOD) Activity Assay
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Procedure:
-
After treatment, harvest the cells and lyse them in an appropriate buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Measure SOD activity using a commercial SOD assay kit according to the manufacturer's instructions.
-
Express SOD activity as units per milligram of protein.
-
Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation, a consequence of oxidative stress.
-
Procedure:
-
Prepare cell lysates as described for the SOD assay.
-
Measure MDA levels using a commercial thiobarbituric acid reactive substances (TBARS) assay kit.
-
Express MDA content as nanomoles per milligram of protein.
-
Mitochondrial Membrane Potential (MMP) Assay
The MMP is an indicator of mitochondrial health. A decrease in MMP is an early event in apoptosis.
-
Procedure:
-
Use a fluorescent probe such as JC-1 or Rhodamine 123.
-
After treatment, incubate the cells with the fluorescent probe according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. For JC-1, measure both green (monomers) and red (aggregates) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Procedure:
-
Prepare cell lysates after treatment.
-
Use a colorimetric or fluorometric caspase-3 assay kit that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Express caspase-3 activity as a percentage of the control.[1][2]
-
Western Blot Analysis for Bcl-2 and Bax
Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell fate.
-
Procedure:
-
Extract total protein from treated cells and quantify using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[1][2]
-
Visualizations
Caption: General workflow for in vitro neuroprotective activity screening.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: PI3K/Akt signaling pathway in neuroprotection.
References
Application Notes and Protocols for Developing Drug Delivery Systems for 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a lignan (B3055560) found in various plant species, including the latex of Croton lechleri (Dragon's Blood) and the peels of Magnolia officinalis.[1] This natural compound has demonstrated significant therapeutic potential, particularly in wound healing, where it has been shown to improve the process by stimulating the formation of fibroblasts and collagen.[1] However, like many polyphenolic compounds, the clinical application of this compound is hampered by its low aqueous solubility, which can lead to poor bioavailability and reduced therapeutic efficacy.
These application notes provide a comprehensive guide to developing effective drug delivery systems for this compound. The aim is to enhance its solubility, stability, and bioavailability, thereby unlocking its full therapeutic potential. This document outlines the physicochemical properties of this compound, details protocols for the formulation of various nano-delivery systems, and provides methods for their characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a suitable drug delivery system. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₆ | [2][3] |
| Molecular Weight | 374.4 g/mol | [2][3][4] |
| CAS Number | 166021-14-3 | [1][2][3] |
| Estimated Water Solubility | 6.782 mg/L at 25°C | [5] |
| Estimated logP (o/w) | 2.46 | [5] |
| Appearance | Powder | [3] |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [1] |
Proposed Signaling Pathway for Wound Healing
While the precise molecular targets of this compound are still under investigation, its known effects on fibroblast proliferation and collagen synthesis suggest its involvement in key wound healing pathways. The diagram below illustrates a likely signaling cascade influenced by this compound, leading to enhanced tissue repair.
Experimental Protocols for Drug Delivery System Development
Given the lipophilic nature and poor water solubility of this compound, several nanocarrier systems are suitable for enhancing its delivery. Below are detailed protocols for the preparation of liposomes, polymeric nanoparticles, and cyclodextrin (B1172386) inclusion complexes.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it will be entrapped within the lipid bilayer.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Hydration Method:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a minimal volume of chloroform:methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (approx. 60°C) to form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder. Pass the suspension through the membrane 10-15 times.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C. The liposomes will form a pellet, which can be resuspended in fresh PBS.
-
Polymeric Nanoparticles Formulation
Polymeric nanoparticles offer a robust system for controlled drug release. Polylactic-co-glycolic acid (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.
Materials:
-
This compound
-
Polylactic-co-glycolic acid (PLGA, 50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Solvent Evaporation Method:
-
Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous phase by dissolving PVA (e.g., 2% w/v) in deionized water.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Place the resulting emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant containing unencapsulated drug and PVA.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step three times.
-
Lyophilize the final pellet to obtain a dry powder of this compound-loaded polymeric nanoparticles.
-
Cyclodextrin Inclusion Complex Formulation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, capable of encapsulating hydrophobic molecules to improve their solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Protocol:
-
Co-precipitation Method:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Separately, dissolve this compound in a minimal amount of ethanol (B145695).
-
Slowly add the ethanolic solution of this compound to the HP-β-CD solution while stirring continuously.
-
Stir the mixture at room temperature for 24 hours to allow for complex formation.
-
Remove the ethanol by evaporation under reduced pressure.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a fine powder of the this compound/HP-β-CD inclusion complex.
-
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality and efficacy of the developed drug delivery systems. The following table outlines key characterization techniques and their expected outcomes.
| Parameter | Technique(s) | Expected Outcome/Information |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle size and size distribution of the nanocarriers. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, indicating their stability in suspension. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of this compound successfully loaded into the delivery system. |
| In Vitro Drug Release | Dialysis Bag Method | Evaluates the release profile of this compound from the nanocarriers over time in a simulated physiological environment. |
| Solid-State Characterization | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of inclusion complexes and assesses the physical state of the drug within the carrier. |
Experimental Workflow Diagram
The following diagram provides a logical workflow for the development and characterization of a this compound drug delivery system.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for the development of advanced drug delivery systems for this compound. By leveraging technologies such as liposomes, polymeric nanoparticles, and cyclodextrin complexes, researchers can overcome the solubility and bioavailability challenges associated with this promising therapeutic agent. The successful formulation and characterization of these delivery systems are critical steps toward translating the wound-healing properties of this compound into effective clinical applications.
References
- 1. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Atopic dermatitis development is influenced by “loss of IKKB function,” researchers observe [personalcareinsights.com]
- 4. [PDF] Signalling by Transforming Growth Factor Beta Isoforms in Wound Healing and Tissue Regeneration | Semantic Scholar [semanticscholar.org]
- 5. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3,4-O-dimethylcedrusin in Wound Healing
Audience: Researchers, scientists, and drug development professionals.
Introduction: The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases. Natural products have long been a source of inspiration for new therapeutic agents to accelerate and improve this process. While there is no direct published research on the wound healing properties of 3,4-O-dimethylcedrusin, its parent plant, Cedrus deodara, has a documented history in traditional medicine for treating skin disorders. Recent scientific studies have validated these uses, demonstrating that extracts from Cedrus deodara significantly promote wound closure, re-epithelialization, and collagen deposition in animal models.[1][2]
These promising results from the crude extract provide a strong rationale for investigating its individual phytoconstituents. This compound, a lignan (B3055560) derivative, belongs to a class of compounds known for their anti-inflammatory and antioxidant activities, which are crucial for effective wound repair.[3]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential wound healing agent. The protocols and data presentation formats are based on established methodologies and data from studies on Cedrus deodara extracts.[1][4]
Data Presentation
Quantitative data from wound healing studies should be organized for clarity and comparative analysis. Below are template tables based on representative data from an in vivo study of Cedrus deodara methanol (B129727) extract and hypothetical, yet typical, results for an in vitro screening of a pure compound like this compound.
Table 1: In Vivo Wound Contraction in a Rat Burn Model (Adapted from C. deodara Extract Study[1][5])
| Treatment Group | Day 7 (% Wound Closure) | Day 14 (% Wound Closure) | Day 21 (% Wound Closure) |
| Negative Control (Vehicle) | 20.1% | 77.9% | 80.2% |
| Positive Control | 27.6% | 80.7% | 88.3% |
| 10% C. deodara Extract | 33.6% | 87.1% | 93.4% |
Table 2: Example Data for In Vitro Keratinocyte Scratch Assay with this compound
| Treatment | Concentration (µM) | % Wound Closure at 24h | % Cell Viability (MTT Assay) |
| Control (DMEM) | 0 | 15.2 ± 2.1% | 100% |
| This compound | 1 | 25.8 ± 3.5% | 99.1 ± 1.2% |
| This compound | 10 | 45.1 ± 4.2% | 98.5 ± 2.5% |
| This compound | 50 | 20.5 ± 2.9% | 75.3 ± 3.8% |
| Positive Control (EGF) | 10 ng/mL | 55.6 ± 5.1% | 110.4 ± 4.5% |
Table 3: Example Data for Gene Expression Analysis in Fibroblasts Treated with this compound (10 µM)
| Gene Target | Fold Change (vs. Control) | p-value | Biological Role |
| COL1A1 (Collagen Type I) | 2.8 | <0.01 | Extracellular Matrix |
| α-SMA (Alpha-Smooth Muscle Actin) | 2.1 | <0.01 | Myofibroblast Differentiation |
| TGF-β1 (Transforming Growth Factor-beta 1) | 1.9 | <0.05 | Proliferation, Differentiation |
| IL-6 (Interleukin-6) | 0.4 | <0.01 | Pro-inflammatory Cytokine |
| TNF-α (Tumor Necrosis Factor-alpha) | 0.6 | <0.05 | Pro-inflammatory Cytokine |
Experimental Protocols
Protocol 1: In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of this compound on the migration and proliferation of skin cells, such as human keratinocytes (HaCaT) or dermal fibroblasts (HDFs).
Materials:
-
HaCaT or HDF cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Creating the Scratch: Once cells are fully confluent, gently scratch the monolayer in a straight line using a sterile 200 µL pipette tip. Create a second scratch perpendicular to the first to create a cross-shaped wound.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with 500 µL of low-serum (e.g., 1% FBS) DMEM containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., EGF).
-
Image Acquisition: Immediately capture images of the scratch in each well using an inverted microscope at 10x magnification. This is the 0-hour time point.
-
Incubation: Return the plate to the incubator.
-
Final Image Acquisition: After 24 or 48 hours, capture images of the same wound areas.
-
Analysis: Measure the area of the cell-free "wound" at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area₀ - Areaₜ) / Area₀] x 100
Protocol 2: In Vivo Excisional Wound Model
This protocol, adapted from studies on C. deodara extracts, evaluates the wound healing efficacy of a topical formulation of this compound in an animal model.[1] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Wistar rats (male, 200-250g)
-
Topical ointment base (e.g., petrolatum)
-
This compound ointment (e.g., 1% and 5% w/w)
-
Positive control ointment (e.g., a commercial povidone-iodine ointment)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and a 6mm biopsy punch
-
Digital caliper and camera
-
Histology supplies (formalin, paraffin, H&E stain, Masson's trichrome stain)
Procedure:
-
Animal Acclimatization: Acclimate animals for one week.
-
Anesthesia and Hair Removal: Anesthetize a rat and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness circular excision wound on the shaved back of each rat using a 6mm sterile biopsy punch.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Negative Control (no treatment).
-
Group 2: Vehicle Control (ointment base only).
-
Group 3: Test Group 1 (1% this compound ointment).
-
Group 4: Test Group 2 (5% this compound ointment).
-
Group 5: Positive Control.
-
-
Treatment Application: Apply the respective ointments topically to the wound area once daily.
-
Wound Area Measurement: Measure the wound diameter with a digital caliper on days 0, 7, 14, and 21. Calculate the wound area and the percentage of wound contraction. % Wound Contraction = [(Initial Area - Specific Day Area) / Initial Area] x 100
-
Histopathology: On day 21, euthanize the animals and excise the entire healed wound tissue.
-
Tissue Processing: Fix the tissue in 10% buffered formalin, embed in paraffin, and section.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to observe re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to assess collagen deposition and maturity.
-
Microscopic Analysis: Score the histological sections for parameters like epithelialization, neovascularization, collagen density, and inflammatory response.
Visualizations: Workflows and Signaling Pathways
References
- 1. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issue's Article Details [indiandrugsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. <i>Cedrus deodara: In Vivo</i> Investigation of Burn Wound Healing Properties - ProQuest [proquest.com]
Standard Operating Procedures for Handling 3,4-O-dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides standardized guidelines for the handling and use of 3,4-O-dimethylcedrusin in a laboratory setting. It is intended for use by trained professionals. All users should be familiar with standard laboratory safety procedures and have access to a current Safety Data Sheet (SDS) for this compound if available. If an SDS is not available, the compound should be handled with the assumption that it is potentially hazardous.
Application Notes
This compound is a lignan (B3055560) compound naturally found in the latex of Croton species, commonly known as Dragon's Blood[1][2]. It has garnered research interest primarily for its biological activities, most notably its contribution to wound healing[3][4]. Studies have indicated that this compound can promote wound repair by stimulating the formation of fibroblasts and collagen[3][4]. This makes it a compound of interest for drug development in the areas of tissue regeneration and dermatology. It is also explored for its potential anti-inflammatory and antioxidant properties, which are often associated with lignans[2][5].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H26O6 | [1][3][6] |
| Molecular Weight | 374.43 g/mol | [1][3][6] |
| IUPAC Name | 3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [6] |
| CAS Number | 166021-14-3 | [1] |
| Appearance | Powder | [7] |
| Purity | ≥ 98% (commercially available) | [7] |
| Solubility | Information not widely available. Standard practice would be to test solubility in common laboratory solvents such as DMSO, ethanol, and methanol. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] For long-term storage, -20°C is recommended.[9] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the procedure for preparing a stock solution of this compound for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This protocol describes a common method to assess the effect of this compound on cell migration, a key process in wound healing.
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Multi-well cell culture plates (e.g., 24-well plates)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips (p200) or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts or keratinocytes into 24-well plates and grow to 90-100% confluency.
-
Scratch Creation: Create a "wound" by gently scraping a straight line across the center of the cell monolayer with a sterile p200 pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Image Acquisition (Time 0): Immediately after treatment, acquire images of the scratch at predefined locations using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point for all treatment groups. Calculate the percentage of wound closure relative to the initial scratch area.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[8]
-
Handling: Avoid contact with eyes, skin, and clothing.[8] Minimize dust generation when handling the powder.[8] Wash hands thoroughly after handling.[8]
-
First Aid Measures:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin: In case of contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8][9]
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
-
-
Spills and Leaks: In case of a spill, wear appropriate PPE. Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust. Ensure adequate ventilation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visualizations
Putative Signaling Pathway for this compound in Wound Healing
The following diagram illustrates a potential signaling pathway through which this compound may promote wound healing, based on its known stimulation of fibroblast and collagen formation. This is a generalized representation of wound healing pathways that could be influenced by the compound.
Caption: Putative mechanism of this compound in promoting wound healing.
Experimental Workflow: In Vitro Scratch Assay
This diagram outlines the key steps in the in vitro scratch assay to evaluate the effect of this compound on cell migration.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 6. plantaedb.com [plantaedb.com]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. derthon.com [derthon.com]
- 9. cdn.anatrace.com [cdn.anatrace.com]
Application Notes and Protocols for 3,4-O-Dimethylcedrusin Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of studies investigating the biological activities of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) with known wound healing, anti-inflammatory, and antioxidant properties.[1] Detailed protocols for key in vitro assays are presented, along with visualizations of relevant signaling pathways to facilitate a mechanistic understanding of its effects.
Biological Activities and Potential Applications
This compound, isolated from species such as Croton lechleri (Dragon's Blood), has demonstrated significant potential in several therapeutic areas. Its primary reported activities include:
-
Wound Healing: Promotes fibroblast proliferation and collagen synthesis, key processes in tissue regeneration.
-
Anti-inflammatory: Modulates inflammatory responses, suggesting potential for treating inflammatory conditions.
-
Antioxidant: Scavenges free radicals, which may contribute to its protective effects in various pathological conditions.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported in publicly available literature, the following tables provide a template for summarizing experimental findings. Researchers are encouraged to populate these tables with their own data. For illustrative purposes, example data or data from related compounds may be used with clear notation.
Table 1: In Vitro Wound Healing Activity
| Assay | Cell Line | Concentration (µM) | % Wound Closure (at 24h) |
| Scratch Assay | Human Dermal Fibroblasts (HDF) | 1 | User Data |
| 10 | User Data | ||
| 50 | User Data |
Table 2: Fibroblast Proliferation
| Assay | Cell Line | Concentration (µM) | % Proliferation (vs. Control) |
| MTT/WST-1 Assay | HDF | 1 | User Data |
| 10 | User Data | ||
| 50 | User Data |
Table 3: Collagen Production
| Assay | Cell Line | Concentration (µM) | Collagen Content (µg/mg protein) |
| Hydroxyproline Assay | HDF | 1 | User Data |
| 10 | User Data | ||
| 50 | User Data |
Table 4: Anti-inflammatory Activity
| Assay | Cell Line | Concentration (µM) | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | 1-100 | User Data |
Table 5: Antioxidant Activity
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | User Data |
| ABTS Radical Scavenging | User Data |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This assay assesses the ability of this compound to promote cell migration, a crucial step in wound healing.[2][3][4]
Materials:
-
Human Dermal Fibroblasts (HDF)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
200 µL pipette tips
-
12-well culture plates
-
Microscope with a camera
Procedure:
-
Seed HDF cells in 12-well plates and culture until they form a confluent monolayer (70-80% confluence is recommended).
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100
Fibroblast Proliferation Assay (MTT/WST-1)
This assay determines the effect of this compound on the proliferation of fibroblasts.[5][6][7]
Materials:
-
HDF cells
-
96-well culture plates
-
MTT or WST-1 reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Seed HDF cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of proliferation relative to the vehicle control.
Collagen Quantification (Hydroxyproline Assay)
This protocol quantifies the amount of collagen produced by fibroblasts treated with this compound.[8][9][10][11][12]
Materials:
-
HDF cells
-
6 M HCl
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard
-
Heating block or water bath
-
Plate reader
Procedure:
-
Culture HDF cells to confluence and treat with this compound for 48-72 hours.
-
Lyse the cells and hydrolyze the cell lysate with 6 M HCl at 110°C for 18-24 hours.
-
Neutralize the samples.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add DMAB reagent and incubate at 60°C for 15 minutes.
-
Cool the samples and measure the absorbance at 550 nm.
-
Determine the collagen content by comparing the sample absorbance to a standard curve prepared with known concentrations of hydroxyproline.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15][16][17]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite (B80452) standard
-
96-well culture plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-only treated control.
Antioxidant Assays (DPPH and ABTS)
These assays measure the free radical scavenging activity of this compound.[18][19][20][21][22]
3.5.1. DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Plate reader
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add the sample solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
3.5.2. ABTS Radical Scavenging Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate
-
Ethanol (B145695) or PBS
-
96-well plate
-
Plate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of this compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in the context of its biological activities.
Caption: Proposed signaling pathways in wound healing modulated by this compound.
Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.
Experimental Workflow
Caption: A logical workflow for investigating the bioactivities of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. clyte.tech [clyte.tech]
- 3. moodle2.units.it [moodle2.units.it]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. QuickZyme Total Collagen Assay Kit | BioVendor R&D [biovendor.com]
- 11. quickzyme.com [quickzyme.com]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. 2.8. Determination of Anti-Inflammatory Activity [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. mdpi.com [mdpi.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for High-Purity 3,4-O-Dimethylcedrusin in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-purity 3,4-O-dimethylcedrusin for its potential use in cancer research. The information is based on the known biological activities of related lignans (B1203133) and provides a framework for investigating its hypothesized anti-tumor properties.
Introduction to this compound
This compound is a natural lignan (B3055560) found in plant species such as Croton lechleri, the source of a traditional remedy known as "Dragon's Blood".[1][2] Lignans as a class of compounds have garnered significant interest in cancer research due to their potential anti-estrogenic, anti-angiogenic, pro-apoptotic, and antioxidant activities.[3][4] While research on this compound has indicated its role in wound healing and anti-inflammatory processes, its specific application in oncology is an emerging area of investigation.[2][5] Related compounds, such as cedrusin (B1631179) found in hazelnut shells, have demonstrated cytotoxic effects against human cancer cell lines, suggesting a potential anti-cancer role for this compound.
Product Information and Properties
High-purity this compound is available from various suppliers for research purposes. It is typically supplied as a powder with a purity of ≥98%.
| Property | Value | Source |
| CAS Number | 166021-14-3 | [6] |
| Molecular Formula | C21H26O6 | [6] |
| Molecular Weight | 374.4 g/mol | [6] |
| Appearance | Powder | [6] |
| Purity | ≥ 98% | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces |
Hypothesized Anti-Cancer Mechanism of Action
Based on the activities of other lignans, a hypothesized mechanism of action for this compound in cancer cells involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. It is proposed that this compound may exert its effects by:
-
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptotic pathways.
-
Modulating Apoptotic Proteins: Upregulating the expression of pro-apoptotic proteins (e.g., Bax, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
Activating Caspase Cascade: Initiating the caspase cascade (e.g., Caspase-9, Caspase-3), which are key executioners of apoptosis.
Visualization of Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for the anti-cancer activity of this compound.
Caption: Hypothesized signaling pathway of this compound inducing apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay to assess cytotoxicity.
Western Blotting for Apoptosis-Related Proteins
Objective: To analyze the effect of this compound on the expression of key apoptotic proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Lyse the cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of apoptosis-related genes following treatment with this compound.
Methodology:
-
RNA Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for Bcl-2, Bax, Caspase-3, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
Logical Relationship of Expected Outcomes
The following diagram illustrates the logical flow of expected results from the proposed experiments, supporting the hypothesized anti-cancer activity of this compound.
Disclaimer: The proposed mechanism of action and experimental designs are based on existing knowledge of related compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions. High-purity this compound is intended for research use only and not for human or veterinary use.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 6. This compound - Lifeasible [lifeasible.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing 3,4-O-dimethylcedrusin Solubility for Experimental Success
Welcome to the technical support center for 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound and is readily soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity. You may need to perform a vehicle control experiment to determine the maximum DMSO tolerance for your specific cell line.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed cell culture medium can sometimes improve solubility.
-
Increase Mixing Efficiency: After adding the stock solution to the medium, mix thoroughly but gently by pipetting up and down or by gentle vortexing.
-
Consider Formulation Strategies: For persistent solubility issues, consider using solubility-enhancing excipients. A formulation for in vivo studies has been reported using a mixture of DMSO, PEG300, and Tween 80. While direct application to in vitro experiments requires optimization, this suggests that co-solvents and surfactants can be effective.
Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A3: Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP), can improve its dissolution rate and solubility.
-
Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds that form a eutectic system with a lower melting point than the individual components and can be effective in solubilizing hydrophobic compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Media | Poor aqueous solubility; high final concentration of the compound; high percentage of organic solvent in the final solution. | Decrease the final concentration of this compound. Perform serial dilutions. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). Consider using solubility enhancers like cyclodextrins. |
| Inconsistent Experimental Results | Incomplete dissolution of the compound; precipitation over time in experimental media. | Prepare fresh dilutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Briefly sonicate the stock solution before making dilutions. |
| Cell Toxicity Observed | The compound itself may be cytotoxic at the tested concentrations; solvent toxicity. | Perform a dose-response experiment to determine the cytotoxic threshold of this compound. Always include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Poorly Soluble | Expected to have very low solubility. |
| Ethanol | Likely Soluble | Often a good solvent for flavonoids, but requires experimental verification. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration, a key process in wound healing.
-
Cell Seeding: Seed fibroblasts or keratinocytes into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratching: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound in the center of the cell monolayer.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound or a vehicle control (medium with DMSO).
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-course Imaging: Capture images of the same scratch area at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Fibroblast Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of fibroblasts, which is crucial for collagen production and wound repair.
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound in wound healing.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logic for solubility issues.
3,4-O-dimethylcedrusin stability issues in solution
Welcome to the Technical Support Center for 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. While specific degradation kinetics for this compound are not extensively published, this guide provides insights based on the known behavior of related flavonoid compounds and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the behavior of other flavonoids, the stability of this compound in solution is likely influenced by several factors, including:
-
pH: Flavonoid stability can be highly pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or oxidation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4]
-
Light: Exposure to light, particularly UV light, can induce phot-degradation.[5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2][5]
-
Solvent: The choice of solvent can impact solubility and stability. While this compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate, its long-term stability in these solvents at working concentrations should be evaluated.[6]
Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?
Color changes in flavonoid solutions often indicate degradation. This can be due to oxidation or other chemical transformations. It is recommended to prepare fresh solutions for experiments and to store stock solutions under appropriate conditions (see Q3).
Q3: What are the recommended storage conditions for this compound stock solutions?
To maximize stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.[6]
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles and the introduction of atmospheric oxygen. Purging the vial headspace with an inert gas like nitrogen or argon can also help prevent oxidation.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A forced degradation study is a common approach to assess the stability of a compound under various stress conditions. This involves intentionally exposing the compound to conditions such as high temperature, different pH levels, oxidative stress, and light. The degradation can then be monitored over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions of this compound for each experiment.2. Assess the stability of the compound in your specific cell culture medium or buffer under incubation conditions (e.g., 37°C, 5% CO2).3. Minimize the exposure of the compound to light and elevated temperatures during experimental setup. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your aqueous medium and does not cause precipitation.2. Consider using a stock solution with a lower concentration.3. Vortex or sonicate the solution briefly to aid dissolution, but be mindful of potential heat generation. |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of this compound. | 1. Compare the chromatogram of a freshly prepared standard solution with that of the aged or stressed sample.2. Conduct a forced degradation study to identify potential degradation products.3. Ensure the purity of the initial compound. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 3, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photo-degradation: Expose the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC: Neutralize the acidic and alkaline samples before injection. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. The percentage of this compound remaining at each time point can be calculated based on the peak area.
Data Presentation
The following tables can be used to record and compare data from stability studies.
Table 1: Stability of this compound under Different pH Conditions
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Stability of this compound under Different Temperature and Light Conditions
| Time (hours) | % Remaining (Room Temp, Dark) | % Remaining (60°C, Dark) | % Remaining (Room Temp, Light) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Optimizing 3,4-O-Dimethylcedrusin Dosage for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: What is 3,4-O-dimethylcedrusin and what are its known biological activities?
A1: this compound is a dihydrobenzofuran lignan (B3055560), a type of polyphenolic compound found in various plants, most notably in the latex of Croton lechleri, commonly known as "Dragon's Blood".[1][2] Its primary reported biological activity is the promotion of wound healing.[3][4][5] In vivo studies have shown that it can improve wound healing by stimulating the formation of fibroblasts and collagen.[3][4][5]
Q2: Is there an established optimal in vivo dosage for this compound?
A2: Currently, there is no single established optimal dosage for the systemic administration (e.g., oral or intravenous) of isolated this compound for in vivo studies. The available literature focuses on its effects as a component of crude plant extracts. A systematic review noted its efficacy in wound healing when applied topically, but specific concentrations were not detailed.[6] A patent for Croton lechleri compositions suggests a broad dosage range of 0.001 to 10 mg/kg for compounds derived from the plant.[5] Therefore, researchers need to conduct initial dose-finding studies to determine the optimal dosage for their specific animal model and research question.
Q3: How should I determine a starting dose for my in vivo study?
A3: To determine a starting dose for this compound, it is recommended to review the dosages of structurally similar compounds, such as other dihydrobenzofuran lignans, that have been used in in vivo studies. Based on the available literature, a wide range of doses has been reported for related compounds, from as low as 20-100 µg/kg for a synthetic dihydrobenzofuran lignan with antimetastatic activity to 15 mg/kg for a benzofuran (B130515) derivative with antitumor activity.[7][8] A conservative approach would be to start with a low dose within the range suggested by the patent data (0.01 to 1 mg/kg) and perform a dose-escalation study.[5]
Q4: What are the potential signs of toxicity I should monitor for?
A4: While specific toxicology data for this compound is lacking, general signs of toxicity in animal models include weight loss, changes in food and water consumption, lethargy, ruffled fur, and any abnormal behavior. A subchronic toxicity study of a furanone derivative (a different but related chemical class) in rats noted that doses above 50 mg/kg were lethal in a 14-day study.[9] It is crucial to include a control group and at least three dose levels in your initial studies to identify a maximum tolerated dose (MTD).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the initial dose. | The initial dose is too low. | Gradually increase the dose in subsequent experimental groups. Consider a logarithmic dose escalation (e.g., 1, 3, 10 mg/kg) to cover a wider range. |
| Poor bioavailability of the compound. | Investigate different administration routes (e.g., intravenous, intraperitoneal) or formulate the compound with a vehicle that enhances solubility and absorption. | |
| Signs of toxicity observed (e.g., weight loss, lethargy). | The administered dose is too high. | Reduce the dosage for subsequent cohorts. Establish the Maximum Tolerated Dose (MTD) before proceeding with efficacy studies. |
| Vehicle toxicity. | Run a vehicle-only control group to ensure that the observed toxicity is not due to the solvent or formulation used to deliver the compound. | |
| High variability in experimental results. | Inconsistent dosing or administration. | Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. |
Data on Related Compounds
The following table summarizes in vivo dosage information for compounds structurally related to this compound. This data can be used to inform the design of dose-finding studies.
| Compound Class | Specific Compound/Extract | Animal Model | Dosage | Observed Effect | Reference |
| Dihydrobenzofuran Lignan | Synthetic Dihydrobenzofuran Lignan (Q2-3) | Mouse | 20-100 µg/kg (IV) | Antimetastatic activity | [7][8] |
| Benzofuran Derivative | Benzofuran-4,5-dione derivative | Not Specified | 15 mg/kg | Antitumor activity | |
| Lignan-rich Extract | Hexane extract of Holostylis reniformis | Mouse | 100-500 mg/kg (gavage) | Antimalarial activity | [10] |
| Furanone Derivative | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Rat | >50 mg/kg (gavage) | Lethality in 14-day study | [9] |
| Croton lechleri compounds | General | Not Specified | 0.01-1 mg/kg | Suggested therapeutic range | [5] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Objective: To determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose range for this compound.
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: Divide animals into at least 5 groups (n=3-5 per group): Vehicle control, and four escalating dose groups of this compound. Based on available data, a starting range could be 0.1, 1, 10, and 50 mg/kg.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). Ensure the final concentration of the vehicle components is non-toxic.
-
Administration: Administer the compound via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for 7-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint Analysis: At the end of the study, collect blood for clinical chemistry analysis and perform a gross necropsy to examine major organs for any signs of toxicity.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Visualizations
Caption: Workflow for determining the optimal in vivo dosage.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. US20220088102A1 - Croton lechleri compositions and their use in the treatment of cystic fibrosis - Google Patents [patents.google.com]
- 6. Effect of Topical Administration of Fractions and Isolated Molecules from Plant Extracts on Skin Wound Healing: A Systematic Review of Murine Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: 3,4-O-dimethylcedrusin Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,4-O-dimethylcedrusin, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?
Low yield can stem from several factors. A systematic review of your experimental setup is crucial. Key areas to examine include:
-
Reagent Quality: Ensure the purity of your starting material (cedrusin), methylating agent, and base. Impurities can interfere with the reaction or generate side products.
-
Reaction Atmosphere: Flavonoids can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of the starting material and product.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the methylating agent or base will lead to incomplete conversion.
-
Temperature and Time: O-methylation of flavonoids can be slow, sometimes requiring elevated temperatures and long reaction times (12-72 hours) to proceed to completion.[1]
Q2: I am observing incomplete methylation of the cedrusin (B1631179) precursor. How can I drive the reaction to completion?
Incomplete methylation is a common issue, often resulting in a mixture of starting material and mono-methylated intermediates. To improve conversion:
-
Increase Reagent Excess: Employ a larger excess of the methylating agent, such as dimethyl carbonate (DMC).[1]
-
Optimize Base Stoichiometry: When using a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), ensure it is present in a stoichiometric amount relative to the hydroxyl groups being methylated.[1]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time until it is fully consumed.
-
Increase Temperature: The O-methylation reaction is often performed at reflux temperature (e.g., 90 °C for DMC) to ensure a sufficient reaction rate.[1]
Q3: My reaction produces a mixture of regioisomers instead of selectively targeting the 3' and 4' positions. How can I improve selectivity?
Achieving high regioselectivity in chemical methylation can be challenging due to the similar reactivity of different hydroxyl groups on the flavonoid core.
-
Chemical Synthesis Challenges: Chemical methods often face difficulties with low chemo- and regioselectivity, which can result in a mixture of by-products.[2] The reactivity of specific hydroxyl groups can be influenced by factors like steric hindrance and electronic effects. For instance, the 5-OH group in many flavonoids shows slow reactivity due to hydrogen bonding with the carbonyl group.[1]
-
Alternative Methods: For highly selective methylation, consider enzymatic approaches. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group to specific hydroxyl positions on a substrate, offering a high degree of regioselectivity.[2][3]
Q4: I am struggling with the purification of this compound from the crude reaction mixture. What are the recommended purification strategies?
Effective purification is critical for isolating the desired product.
-
Column Chromatography: This is the most common method for purifying flavonoid compounds.[4]
-
Normal Phase: Silica (B1680970) gel is frequently used with a non-polar/polar solvent gradient system, such as hexane (B92381)/ethyl acetate (B1210297).[4] As methylated flavonoids are moderately polar, this is often a suitable starting point.[4]
-
Reverse Phase: C18 columns can also be effective, particularly for compounds with increased polarity.[4]
-
-
Solvent System Selection: The choice of solvent is crucial. For silica gel, gradients of hexane-ethyl acetate or dichloromethane-methanol are commonly employed.[4]
-
Detection: When monitoring column fractions, typical UV absorption wavelengths for detection range between 250–285 nm and 320–380 nm.[4]
Q5: What are common side reactions during the methylation of cedrusin, and how can they be minimized?
Side reactions reduce the yield of the desired product and complicate purification.
-
Over-methylation: If other reactive hydroxyl groups are present on the cedrusin molecule, they may also be methylated, leading to undesired poly-methylated products. This can sometimes be controlled by careful stoichiometry and reaction time.
-
Carboxymethylation: When using dimethyl carbonate (DMC) as a methylating agent, a potential side reaction is carboxymethylation. This can be minimized by adjusting reaction conditions, such as using a higher amount of the DBU catalyst.[5]
-
Degradation: As mentioned, flavonoids can degrade under harsh conditions. Using milder, "green" reagents like DMC and avoiding unnecessarily high temperatures or exposure to oxygen can preserve the integrity of the molecule.[1]
Data Presentation
The yield and efficiency of O-methylation are highly dependent on the chosen experimental parameters. The following table summarizes general observations from the literature on flavonoid methylation.
| Parameter | Common Reagents/Conditions | Effect on Yield & Selectivity | Potential Issues |
| Methylating Agent | Dimethyl sulfate (B86663) (DMS), Methyl iodide (MeI), Dimethyl carbonate (DMC)[1] | DMC is a safer, more environmentally friendly option. DMS and MeI are highly effective but also highly toxic.[1] | DMS and MeI are hazardous.[1] DMC may require longer reaction times.[1] |
| Base / Catalyst | K₂CO₃, Cs₂CO₃, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1] | DBU is effective in catalyzing methylation with DMC.[1] The choice of base can influence which hydroxyl group is deprotonated and reacts first. | Strong bases can lead to side reactions or degradation. Incomplete deprotonation can result in low conversion. |
| Solvent | Acetone, DMF, DMC (as reagent and solvent)[1] | The solubility of the flavonoid precursor is critical. Poor solubility can lead to very low reactivity and yield.[1] | High-boiling point solvents like DMF can be difficult to remove during workup. |
| Temperature | Room Temperature to Reflux (e.g., 90 °C for DMC)[1] | Higher temperatures generally increase the reaction rate but can also promote side reactions and product degradation. | Excessive heat can lead to the formation of undesired by-products. |
Experimental Protocols
General Protocol for O-Methylation of Cedrusin using DMC/DBU
This protocol is a generalized procedure based on methods for flavonoid methylation and should be optimized for the specific substrate.[1]
Materials:
-
Cedrusin (starting material)
-
Dimethyl Carbonate (DMC), analytical grade
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), analytical grade
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the cedrusin starting material in a large excess of dimethyl carbonate (DMC), which acts as both the solvent and methylating agent. Place the setup under an inert atmosphere (e.g., Nitrogen).
-
Addition of Base: Add DBU in a stoichiometric amount relative to the hydroxyl groups to be methylated (typically 2-3 equivalents for a di-methylation).
-
Heating: Heat the reaction mixture to reflux (approx. 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction may take 24-72 hours for completion.[1]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (to neutralize DBU), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired this compound from any remaining starting material, mono-methylated intermediates, or other by-products.[4]
Visualizations
Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low yield in synthesis experiments.
References
- 1. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 3,4-O-Dimethylcedrusin in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3,4-O-Dimethylcedrusin, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and related compounds?
A1: While direct studies on this compound are limited, research on the parent compound, cedrusin, and its derivatives, such as decursin (B1670152) (a coumarin), suggests that its anticancer effects are mediated through the induction of apoptosis. Key mechanisms include the disruption of mitochondrial cristae, leading to the activation of the intrinsic apoptotic pathway.[1] This involves the regulation of Bcl-2 family proteins, activation of caspases, and can be triggered by reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress.[2][3] Additionally, these compounds have been shown to induce cell cycle arrest and inhibit critical survival signaling pathways like PI3K/AKT/mTOR.[4]
Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms of resistance?
A2: Based on the known mechanisms of action of similar natural products, resistance to this compound could arise from several factors:
-
Alterations in Apoptotic Pathways: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak) can prevent the induction of apoptosis.[2]
-
Upregulation of Survival Pathways: Constitutive activation of pro-survival signaling cascades, such as the PI3K/AKT/mTOR pathway, can override the cytotoxic effects of the compound.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Enhanced Antioxidant Capacity: Since ROS production can be a key mediator of apoptosis induced by related compounds, an increase in the cellular antioxidant capacity (e.g., elevated glutathione (B108866) levels) can neutralize ROS and confer resistance.[2][3]
-
Target Modification: Although the direct molecular target of this compound is not fully elucidated, mutations in the target protein could prevent effective binding of the compound.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Gene and Protein Expression Analysis: Use techniques like qPCR, Western blotting, or proteomics to compare the expression levels of key proteins involved in apoptosis (Bcl-2 family, caspases), survival pathways (PI3K, AKT, mTOR), and drug efflux pumps (MDR1) between your resistant and parental (sensitive) cell lines.
-
Functional Assays:
-
Apoptosis Assays: Use Annexin V/PI staining or TUNEL assays to confirm a reduced apoptotic response in the resistant line upon treatment.
-
Mitochondrial Membrane Potential Assay: Employ dyes like JC-1 to assess whether the resistant cells maintain mitochondrial membrane potential after treatment.
-
ROS Measurement: Use fluorescent probes like DCFDA to determine if the resistant cells exhibit lower levels of ROS induction compared to sensitive cells.
-
Drug Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure efflux activity.
-
Q4: Are there any known synergistic drug combinations with compounds similar to this compound?
A4: Yes, studies on related natural compounds like lignans (B1203133) and decursin have shown synergistic effects when combined with conventional chemotherapeutic agents.[5] For example, flaxseed lignans have been shown to enhance the cytotoxicity of drugs like docetaxel (B913) and doxorubicin.[6] Combining this compound with inhibitors of survival pathways (e.g., PI3K/AKT inhibitors) or with agents that induce ROS could be a promising strategy to overcome resistance.
Troubleshooting Guides
Problem 1: Decreased Apoptotic Response to this compound Treatment
| Potential Cause | Suggested Solution | Experimental Protocol |
| Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) | 1. Analyze the expression levels of Bcl-2 family proteins. 2. Co-treat with a Bcl-2 inhibitor (e.g., ABT-737, Venetoclax). | Western Blot for Bcl-2 Family Proteins: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bcl-2, Bcl-xL, Bax, and Bak. |
| Inactivation of caspases | 1. Assess caspase-3/7 activity. 2. Check for overexpression of caspase inhibitors (e.g., IAPs). | Caspase Activity Assay: Treat cells with this compound, lyse, and incubate with a fluorogenic caspase-3/7 substrate. Measure fluorescence. |
| Reduced ROS production | 1. Measure intracellular ROS levels. 2. Co-treat with a pro-oxidant agent (e.g., low-dose H₂O₂ or a glutathione synthesis inhibitor like buthionine sulfoximine). | Intracellular ROS Measurement: Load cells with H₂DCFDA dye, treat with the compound, and measure fluorescence using a plate reader or flow cytometer. |
Problem 2: No significant change in cell viability despite treatment
| Potential Cause | Suggested Solution | Experimental Protocol |
| Increased drug efflux via ABC transporters | 1. Measure the activity of P-glycoprotein (MDR1). 2. Co-treat with an MDR1 inhibitor (e.g., Verapamil, Tariquidar). | Rhodamine 123 Efflux Assay: Incubate cells with Rhodamine 123 with or without an MDR1 inhibitor. Measure intracellular fluorescence by flow cytometry. Reduced fluorescence indicates high efflux. |
| Activation of pro-survival signaling (e.g., PI3K/AKT) | 1. Assess the phosphorylation status of AKT and mTOR. 2. Co-treat with a PI3K/AKT inhibitor (e.g., LY294002, Wortmannin). | Western Blot for Phospho-Proteins: Lyse treated cells and probe with antibodies against phospho-AKT (Ser473) and phospho-mTOR (Ser2448). |
| Cell cycle arrest without apoptosis | 1. Analyze cell cycle distribution. 2. Combine with a drug that targets a different phase of the cell cycle. | Cell Cycle Analysis by Flow Cytometry: Fix cells, stain with propidium (B1200493) iodide, and analyze DNA content using a flow cytometer. |
Quantitative Data Summary
Table 1: Example IC50 Values for Cedrus Deodara Lignans in Various Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| A549 (Lung) | 39.82 ± 1.74 |
| HeLa (Cervical) | > 100 |
| HepG2 (Liver) | > 100 |
| MKN28 (Gastric) | > 100 |
| HT-29 (Colon) | > 100 |
| (Data adapted from studies on total lignan (B3055560) extracts from Cedrus deodara)[7] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin by exposing the cells to a low concentration of this compound (e.g., the IC20).
-
Subculture: Once the cells have recovered and are proliferating, subculture them and increase the drug concentration by a small increment.
-
Repeat: Repeat the process of gradual dose escalation over several months.
-
Confirmation of Resistance: Periodically perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the resistant population to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: A logical workflow for troubleshooting and overcoming drug resistance.
Caption: Inferred signaling cascade for this compound-induced apoptosis.
Caption: Key cellular mechanisms leading to drug resistance.
References
- 1. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 3,4-O-dimethylcedrusin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-O-dimethylcedrusin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] The choice of solvent will depend on the specific purification technique being employed.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed vial, which can be effective for up to 24 months. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1]
Q3: From which natural sources is this compound typically isolated?
A3: this compound has been isolated from several plant sources, including the peels of Magnolia officinalis and the latex of Croton lechleri, commonly known as "Dragon's Blood".[1][2][3]
Q4: What general class of compounds does this compound belong to, and what does this imply for its purification?
A4: this compound is a lignan, a class of polyphenolic compounds.[3][4] More specifically, it is sometimes classified within the broader group of flavonoids. This relationship suggests that purification strategies effective for flavonoids, such as column chromatography and recrystallization, are likely applicable to this compound.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield After Extraction | Inefficient extraction solvent. | Optimize the solvent system. Since this compound is soluble in several organic solvents, a sequential extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar impurities, followed by ethyl acetate or dichloromethane) can be effective.[5] For flavonoids in general, alcoholic solvents like methanol (B129727) or ethanol (B145695) are also effective.[5] |
| Degradation of the compound. | This compound, like many natural products, may be sensitive to high temperatures and prolonged heating.[6][7] Use moderate temperatures during extraction and solvent removal (e.g., rotary evaporation under reduced pressure). | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | For normal-phase chromatography (e.g., silica (B1680970) gel), a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy for separating flavonoids.[5] For reverse-phase chromatography (e.g., C18), a gradient of water and methanol or acetonitrile (B52724) is typically used.[5] Sephadex LH-20 with methanol can also be very effective for flavonoid purification.[5] |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography for higher resolution.[8] | |
| Difficulty with Recrystallization | Incorrect solvent choice. | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective. For this compound, consider solvent systems based on its known solubilities, such as ethyl acetate/hexane. |
| Presence of oily impurities. | If the product oils out instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. An initial purification step to remove oily impurities by column chromatography may be necessary. | |
| Compound Degradation During Purification | Exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Flavonoids can be susceptible to degradation under certain conditions.[9][10] Avoid extreme pH and high temperatures throughout the purification process. Work-up steps should be performed promptly. |
| Purity Issues in Final Product | Residual solvent. | Dry the purified compound under high vacuum to remove residual solvents. The choice of drying temperature should be moderate to prevent compound degradation. |
| Presence of closely related impurities. | For final polishing to achieve high purity (≥98%), preparative HPLC is often the most effective method. |
Quantitative Data Summary
Table 1: Typical Solvent Systems for Column Chromatography of Flavonoids
| Chromatography Type | Stationary Phase | Typical Mobile Phase (Gradient Elution) |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate (e.g., 100:0 to 0:100) |
| Chloroform / Methanol (e.g., 100:0 to 80:20) | ||
| Reverse-Phase | C18 | Water / Methanol (e.g., 90:10 to 0:100) |
| Water / Acetonitrile (e.g., 90:10 to 0:100) | ||
| Size-Exclusion | Sephadex LH-20 | 100% Methanol or Ethanol |
Table 2: Example of Purity Improvement During Flavonoid Purification
| Purification Step | Starting Purity | Achievable Purity | Reference |
| Macroporous Resin Chromatography | Crude Extract | ~70-90% | [7][11] |
| Column Chromatography (Silica Gel) | ~50% | >95% | [8] |
| Preparative HPLC | >90% | >99% |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% hexane).
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin elution with the initial non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (2 column volumes)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Collect fractions of a suitable volume.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the partially purified this compound in a few drops of a potential solvent (e.g., ethyl acetate) with gentle heating.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot but yield crystals upon cooling. If no single solvent is ideal, a solvent pair (e.g., ethyl acetate/hexane) can be tested.
-
-
Recrystallization Procedure:
-
Dissolve the impure this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a short plug of celite.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
References
- 1. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 3,4-O-Dimethylcedrusin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of 3,4-O-dimethylcedrusin and other novel small molecules. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with a novel compound like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern in drug development and basic research for several reasons:
-
Toxicity: Binding to unintended targets can disrupt normal cellular processes, leading to toxicity.[1]
-
Reduced Efficacy: If a significant portion of the compound is binding to off-targets, the concentration available to interact with the intended target may be reduced, lowering its efficacy.
-
Clinical Failure: Promising preclinical results may not translate to clinical success if the observed effects are primarily due to off-target interactions that have different consequences in a whole organism.[1]
Q2: I am observing an unexpected phenotype in my cell-based assay with this compound. How can I determine if this is an on-target or off-target effect?
A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Dose-Response Analysis: A true on-target effect should typically exhibit a sigmoidal dose-response curve. If the unexpected phenotype occurs at a much higher concentration than required for the intended activity, it may be an off-target effect.
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this inactive analog produces the same unexpected phenotype, it is likely due to an off-target effect or a general property of the chemical scaffold.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).[1][3] This can help correlate target binding with the observed phenotype.
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target.[1] If the phenotype persists after treatment with this compound in the absence of the target, it is definitively an off-target effect.
Q3: What are some proactive strategies to minimize off-target effects from the beginning of my experiments with this compound?
A3: Proactive measures can significantly reduce the impact of off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for subsequent experiments. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[4][5][6][7] This can provide an early indication of potential liabilities.
-
Comprehensive Profiling: Screen this compound against a broad panel of targets, such as a kinase panel or a receptor panel, to identify potential off-target interactions early in the research process.
-
Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary between different cell lines.[1] Characterize the relevant protein expression in your chosen cell model.
Troubleshooting Guides
Issue 1: Inconsistent results with this compound across different experimental batches or cell lines.
| Possible Cause | Troubleshooting Step |
| Variability in compound purity or stability | Verify the purity of each batch of this compound using analytical techniques like HPLC-MS. Assess the stability of the compound under your experimental conditions. |
| Different expression levels of the target or off-targets | Perform Western blotting or qPCR to quantify the expression levels of the intended target and any known high-probability off-targets in the different cell lines. |
| Cell culture conditions affecting compound activity | Standardize cell culture conditions, including media composition, serum concentration, and cell density, across all experiments. |
Issue 2: High background signal or toxicity observed in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Determine the solubility of this compound in your assay media. If necessary, adjust the vehicle (e.g., DMSO) concentration or sonicate the compound solution. |
| Off-target toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Conduct experiments at non-toxic concentrations. |
| Interaction with assay components | Run control experiments without cells to determine if this compound interferes with the assay reagents or detection method. |
Issue 3: Kinase profiling results for this compound show inhibition of multiple kinases.
| Possible Cause | Troubleshooting Step |
| Promiscuous binding to the ATP pocket | The ATP-binding site is conserved across many kinases, which can lead to broad-spectrum inhibition. |
| High compound concentration | If the profiling was performed at a single high concentration, re-screen against the identified off-targets using a dose-response format to determine their IC50 values. |
| Assay interference | Review the assay format used for the kinase profiling. Some formats are more prone to artifacts. Consider a secondary screen with a different assay technology. |
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Intended Target Kinase A | 95 | 50 |
| Off-Target Kinase B | 85 | 250 |
| Off-Target Kinase C | 60 | 1,500 |
| Off-Target Kinase D | 25 | >10,000 |
Table 2: Hypothetical Receptor Binding Assay Data for this compound
| Receptor | % Displacement at 10 µM | Ki (nM) |
| Intended Target Receptor X | 92 | 120 |
| Off-Target Receptor Y | 75 | 800 |
| Off-Target Receptor Z | 30 | >10,000 |
Table 3: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Target Protein | Vehicle Tagg (°C) | This compound Tagg (°C) | ΔTagg (°C) |
| Intended Target Protein P | 52.5 | 56.0 | +3.5 |
| Off-Target Protein Q | 61.0 | 61.2 | +0.2 |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).
-
Detection: Add a detection reagent that measures kinase activity (e.g., ADP-Glo, TR-FRET).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[3]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Protein Quantification: Quantify the amount of the target protein in the supernatant using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]
Protocol 3: Receptor Binding Assay
Objective: To determine the binding affinity of this compound for its intended receptor and potential off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind the receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. Determine the IC50 and calculate the Ki to quantify the binding affinity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nemo.upf.edu [nemo.upf.edu]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3,4-O-dimethylcedrusin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of 3,4-O-dimethylcedrusin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
A1: this compound is a naturally occurring lignan (B3055560) found in plants such as Croton lechleri (Dragon's Blood)[1][2]. As a polyphenolic compound, it is likely to exhibit poor aqueous solubility and may be susceptible to first-pass metabolism in the liver and intestines, which are common challenges that can limit its oral bioavailability.[3]
Q2: What are the key factors that typically limit the oral bioavailability of a compound like this compound?
A2: The primary factors include:
-
Poor Aqueous Solubility: The compound may not dissolve efficiently in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The molecule may not effectively cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: Enzymes in the intestine and liver, particularly Cytochrome P450 (CYP) enzymes, can metabolize the compound before it reaches systemic circulation.[4][5]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, reducing net absorption.[4]
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be explored:
-
Pharmaceutical Technologies: Techniques such as creating lipid-based formulations (e.g., Self-Nanoemulsifying Drug Delivery Systems - SNEDDS), forming inclusion complexes with cyclodextrins, and developing polymeric nanoparticles can improve solubility and dissolution.[3][6][7]
-
Structural Modifications: Chemical modifications to the molecule can sometimes improve its physicochemical properties.[3]
-
Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux transporters can increase systemic exposure.[4]
Troubleshooting Guides
Issue 1: Poor In Vitro Dissolution of this compound
Q: We are observing very low and inconsistent dissolution of our this compound raw material in simulated intestinal fluid. What could be the cause and how can we improve it?
A: This is a common issue for poorly soluble compounds. The primary cause is likely the crystalline nature and low aqueous solubility of the compound.
Troubleshooting Steps:
-
Characterize the Solid State: Confirm the crystalline state of your material using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). An amorphous form is generally more soluble.
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area available for dissolution.
-
Formulation with Solubilizing Excipients: Experiment with different surfactants and polymers in your dissolution medium to identify excipients that improve wetting and solubility.
-
Develop Advanced Formulations: Consider preparing an amorphous solid dispersion or a lipid-based formulation to improve the dissolution rate and extent.
Illustrative Data: Comparison of Dissolution Profiles
| Formulation Type | Time to 80% Dissolution (min) | Maximum Dissolution (%) |
| Raw this compound | > 120 | 15 |
| Micronized Compound | 60 | 45 |
| Inclusion Complex with HP-β-CD | 30 | 85 |
| SNEDDS Formulation | 15 | > 95 |
Issue 2: Low Oral Bioavailability in Animal Studies
Q: Our in vivo pharmacokinetic study in rats showed a very low Cmax and AUC for this compound after oral administration. What are the potential reasons and next steps?
A: Low systemic exposure after oral dosing points to either poor absorption (dissolution or permeability limited) or extensive first-pass metabolism.
Workflow for Investigating Poor Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
In Vitro - In Vivo Correlation (IVIVC): Compare your in vitro dissolution data with the in vivo results. If dissolution is poor, it is likely the rate-limiting step.
-
Metabolic Stability Assay: Use liver microsomes to determine the intrinsic clearance of this compound. High clearance suggests rapid metabolism. The metabolic process often involves Phase I (oxidation, reduction, hydrolysis) followed by Phase II (conjugation) reactions to make the compound more water-soluble for excretion.[5][8]
-
Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can help determine if the compound has inherently low permeability or is subject to efflux by transporters like P-gp.
-
Formulation Improvement: Based on the findings, select an appropriate formulation strategy. For metabolism issues, incorporating inhibitors (e.g., piperine, a known CYP3A4 and P-gp inhibitor) could be a viable approach.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method aims to enhance the aqueous solubility of the compound by forming an inclusion complex.[9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.
-
Slowly add this compound to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously.
-
Seal the beaker and stir the mixture at room temperature for 48-72 hours.
-
After stirring, filter the solution to remove any un-complexed material.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen sample for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterize the complex using DSC, XRD, and FTIR to confirm its formation and compare its dissolution rate to the pure compound.
Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[7]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct Ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Prepare the SNEDDS Formulation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex the mixture until the compound is completely dissolved and a clear, homogenous liquid is formed.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation in water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the release profile.
-
Hypothetical SNEDDS Formulation Data
| Component | Function | Concentration (% w/w) |
| This compound | API | 5 |
| Capryol 90 | Oil | 25 |
| Kolliphor EL | Surfactant | 45 |
| Transcutol P | Co-surfactant | 25 |
| Resulting Droplet Size | < 100 nm |
Signaling Pathways and Metabolic Fate
Potential Metabolic Pathways of this compound
Lignans and other polyphenolic compounds typically undergo Phase I and Phase II metabolism.[5] For this compound, this could involve O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic rings, and subsequent conjugation with glucuronic acid or sulfate.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 3. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability for the Improved Therapeutic Profile of trans-Dehydrocrotonin Incorporated into a Copaiba Oil Self-Nanoemulsifying Drug Delivery System: Formulation, Physicochemical Characterizations, and Antioxidant In Vitro Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preparation and characterization of inclusion complex of norflurazon and beta-cyclodextrin to improve herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Strategies for Improving Budesonide Skin Retention [mdpi.com]
dealing with batch-to-batch variability of 3,4-O-dimethylcedrusin
Welcome to the technical support center for 3,4-O-dimethylcedrusin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our wound healing assays between different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in natural products like this compound is a common challenge that can stem from several factors.[1] These include variations in the raw plant material due to different geographical sources, harvest times, and storage conditions.[1] Inconsistencies in the extraction and purification processes can also lead to differences in the purity profile and the presence of minor impurities that may affect biological activity. We recommend performing a comprehensive quality control check on each new batch before use.
Q2: What are the key quality control (QC) parameters we should assess for each new batch of this compound?
A2: To ensure consistency, we recommend evaluating the following parameters for each batch:
-
Purity: Assess by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Identity: Confirm the chemical structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Residual Solvents: Quantify using Gas Chromatography (GC).
-
Moisture Content: Determine by Karl Fischer titration.
-
Biological Potency: Evaluate using a standardized in vitro bioassay, such as a wound healing (scratch) assay.
Q3: How can we standardize our in-house bioassay to better compare different batches?
A3: To standardize your bioassay, it is crucial to control all experimental variables.[2] This includes using a consistent cell line and passage number, standardizing cell seeding density, using the same lot of serum and other critical reagents, and maintaining consistent incubation times and conditions.[3] We also recommend including a positive control (e.g., a growth factor known to promote wound healing) and a negative control (vehicle) in every experiment.
Q4: What are the recommended storage conditions for this compound to minimize degradation and variability?
A4: this compound should be stored in a well-sealed container, protected from light, at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C. Avoid repeated freeze-thaw cycles of solutions.[4][5]
Troubleshooting Guides
Issue 1: Lower than Expected Potency in a New Batch
If a new batch of this compound shows significantly lower activity in your bioassay, consider the following troubleshooting steps:
Troubleshooting Workflow
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
protocol modifications for 3,4-O-dimethylcedrusin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-O-dimethylcedrusin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in a culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. A preliminary dose-response experiment is crucial to determine the optimal concentration range. A typical starting range for a cell viability assay might be from 0.1 µM to 100 µM.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The compound's identity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers of this compound typically provide a certificate of analysis with purity data.[1]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Issue 1: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Incomplete dissolution or precipitation of this compound in the culture medium.
-
Edge effects in the microplate.
-
-
Solution:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Visually inspect the compound dilution in the medium for any signs of precipitation before adding it to the cells. Consider vortexing the final dilution.
-
To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with a sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: No significant dose-dependent effect on cell viability observed.
-
Possible Cause:
-
The concentration range tested is not appropriate for the cell line.
-
The incubation time is too short.
-
The compound is inactive in the specific cell line.
-
Degradation of the compound.
-
-
Solution:
-
Expand the concentration range, testing both lower and higher concentrations.
-
Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).
-
Verify the compound's activity in a different, sensitive cell line if possible.
-
Ensure proper storage of the compound and use a freshly prepared solution.
-
Western Blot Analysis
Issue 1: Weak or no signal for the target protein.
-
Possible Cause:
-
Insufficient protein loading.
-
Poor protein transfer from the gel to the membrane.
-
The primary antibody concentration is too low.
-
The target protein is not expressed or is expressed at very low levels in the cells under the experimental conditions.
-
-
Solution:
-
Perform a protein quantification assay (e.g., BCA or Bradford assay) to ensure equal and sufficient protein loading.
-
Verify successful protein transfer by staining the membrane with Ponceau S after transfer.
-
Optimize the primary antibody concentration by testing a range of dilutions.
-
Include a positive control lysate known to express the target protein.
-
Issue 2: High background or non-specific bands.
-
Possible Cause:
-
The primary or secondary antibody concentration is too high.
-
Inadequate blocking of the membrane.
-
Insufficient washing.
-
-
Solution:
-
Decrease the antibody concentrations.
-
Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Increase the number and duration of washing steps.
-
Experimental Protocols
General Cell Viability Assay Protocol (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
General Western Blot Protocol
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in a Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 25.6 ± 3.2 |
| HeLa (Cervical Cancer) | 18.9 ± 2.5 |
| PC-3 (Prostate Cancer) | 32.1 ± 4.1 |
Table 2: Example Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.3 ± 5.1 | 35.8 ± 4.2 |
| LPS (1 µg/mL) | 850.6 ± 75.4 | 620.1 ± 58.9 |
| LPS + this compound (10 µM) | 425.1 ± 40.2 | 310.5 ± 32.7 |
| LPS + this compound (25 µM) | 210.8 ± 22.5 | 155.3 ± 18.1 |
Signaling Pathway Diagrams
Caption: General experimental workflow for studying this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
interpreting unexpected results in 3,4-O-dimethylcedrusin assays
Welcome to the technical support center for researchers working with 3,4-O-dimethylcedrusin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a dihydrobenzofuran lignan (B3055560) that has been isolated from plants such as Croton lechleri (source of Dragon's Blood latex).[1][2] It is recognized for its potential contributions to wound healing, and in vitro studies suggest it possesses antioxidant and anti-inflammatory properties.[1]
Q2: Which assays are commonly used to evaluate the bioactivity of this compound?
A2: Common assays for evaluating the bioactivity of this compound include:
-
Antioxidant activity assays: such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
-
Anti-inflammatory assays: for instance, measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3][4][5]
-
Cytotoxicity/Cell Viability assays: commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the compound's effect on cell viability.
Q3: Are there known interferences of lignans (B1203133) with common in vitro assays?
A3: Yes, lignans, as plant-derived polyphenolic compounds, can potentially interfere with certain assays. For example, in colorimetric assays like the MTT assay, the reducing properties of these compounds can lead to the direct reduction of the MTT reagent, causing an overestimation of cell viability. It is crucial to include proper controls to account for such potential artifacts.
Troubleshooting Guides
Antioxidant Assays (DPPH)
Problem: Inconsistent or unexpected results in the DPPH assay, such as negative absorbance values or results that are not dose-dependent.
Possible Causes and Troubleshooting Steps:
-
DPPH solution instability: The DPPH radical is sensitive to light and can degrade over time.
-
Solution: Always use a freshly prepared DPPH solution for each experiment and store the stock solution in the dark and at a low temperature.[6]
-
-
Solvent interference: The solvent used to dissolve this compound and the DPPH reagent can affect the reaction.
-
Solution: Ensure that the solvent used for the blank is the same as that used for the sample. Methanol (B129727) or ethanol (B145695) are commonly used, but ensure they are of high purity.[7]
-
-
Compound precipitation: this compound may not be fully soluble at higher concentrations, leading to inaccurate readings.
-
Solution: Visually inspect your samples for any precipitation. If observed, consider using a different solvent or adjusting the concentration range.
-
-
Incorrect incubation time: The reaction between the antioxidant and DPPH may not have reached its endpoint.
-
Solution: Ensure a consistent and adequate incubation time for all samples, typically 15-30 minutes in the dark.[1]
-
Cytotoxicity/Cell Viability Assays (MTT)
Problem: Higher than expected cell viability, or viability exceeding 100% at certain concentrations of this compound.
Possible Causes and Troubleshooting Steps:
-
Direct reduction of MTT: As a polyphenolic compound, this compound may directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal for cell viability.
-
Solution: Run a control experiment in a cell-free system. Add this compound at the same concentrations used in your experiment to the culture medium with MTT but without cells. Any color change will indicate direct MTT reduction. Subtract this background absorbance from your experimental values.
-
-
Incomplete formazan solubilization: The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.
-
Solution: Ensure complete solubilization by thorough mixing and using an appropriate solvent like DMSO or a buffered solution with SDS.
-
-
Compound color interference: If this compound solutions have a color, it may interfere with the absorbance reading.
-
Solution: Measure the absorbance of this compound in the assay medium at the same wavelength used for formazan detection and subtract this value from your results.
-
Anti-inflammatory Assays (Nitric Oxide Production)
Problem: Inconsistent or unexpectedly high absorbance readings in the Griess assay for nitric oxide.
Possible Causes and Troubleshooting Steps:
-
Compound interference with Griess Reagent: Some compounds can interfere with the diazotization reaction of the Griess assay.
-
Solution: Test for interference by adding this compound to a known concentration of sodium nitrite (B80452) standard. A change in the expected absorbance indicates interference.
-
-
Pro-oxidant effect: At certain concentrations, some antioxidant compounds can exhibit pro-oxidant effects, potentially leading to an increase in nitric oxide or related reactive nitrogen species.[8]
-
Solution: Widen the concentration range of this compound in your experiment to observe the full dose-response curve.
-
-
pH of the sample: The Griess reaction is pH-sensitive.
-
Solution: Ensure that the pH of your samples is within the optimal range for the assay.[8]
-
-
Interference from media components: Phenol (B47542) red in culture media can interfere with colorimetric assays.
-
Solution: Use phenol red-free media for the assay or run appropriate controls to account for its absorbance.
-
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from a method used for evaluating the antioxidant activity of compounds isolated from Croton lechleri.[1]
-
Preparation of DPPH Solution: Prepare a 15 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from this stock to achieve final concentrations ranging from 1 µM to 100 µM.
-
Reaction Mixture: In a 96-well plate or cuvettes, add an appropriate aliquot of each sample dilution to the DPPH ethanol solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a generalized method for assessing the anti-inflammatory activity of natural compounds.[3][4][5]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells per well and allow them to adhere for 12-18 hours.[3][5]
-
Sample Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Following treatment with the compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production.[5]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT, ensuring to include controls for compound interference) to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.
Data Presentation
Table 1: Representative Antioxidant Activity of Compounds from Croton lechleri (DPPH Assay)
| Compound/Fraction | IC50 (µM) |
| Quercetin (Standard) | 5.2 ± 0.3 |
| Trolox® (Standard) | 8.5 ± 0.2 |
| Ascorbic Acid (Standard) | 12.1 ± 0.9 |
| Gallocatechin | 7.1 ± 0.8 |
| Epigallocatechin | 6.2 ± 0.5 |
Data adapted from a study on C. lechleri latex components, presented as mean ± SD. Note: A specific IC50 for this compound was not provided in the source, the data for related compounds are shown for context.[1]
Table 2: Representative Data for Inhibition of Nitric Oxide Production and Cytotoxicity in RAW 264.7 Cells
| Compound | Concentration (µg/mL) | % NO Inhibition | % Cell Viability |
| Quercetin (Positive Control) | 50 | 85 ± 5.2 | 98 ± 2.1 |
| Compound X (Example) | 10 | 25 ± 3.5 | 95 ± 4.3 |
| Compound X (Example) | 50 | 60 ± 4.1 | 92 ± 3.8 |
| Compound X (Example) | 100 | 78 ± 3.9 | 88 ± 5.0 |
This table presents hypothetical data for a test compound ("Compound X") to illustrate typical results. Actual results for this compound would need to be determined experimentally.
Visualizations
Caption: General workflow for screening the bioactivity of this compound.
Caption: Troubleshooting flowchart for high viability in MTT assays.
Caption: Lignans can inhibit the NF-κB pathway by targeting the IKK complex.
References
- 1. mdpi.com [mdpi.com]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
avoiding common pitfalls in 3,4-O-dimethylcedrusin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experiments with 3,4-O-dimethylcedrusin.
Frequently Asked Questions (FAQs)
1. General Information
-
Q1: What is this compound? this compound is a dihydrobenzofuran lignan, a type of natural product found in various plant species, most notably in the latex of Croton lechleri, commonly known as Dragon's Blood. It is recognized for its potential therapeutic properties, particularly in wound healing.
-
Q2: What are the primary applications of this compound in research? The main research focus for this compound is its role in promoting wound healing. Studies suggest it stimulates the formation of fibroblasts and collagen, which are crucial for tissue regeneration. Its anti-inflammatory and antioxidant properties are also areas of investigation.
-
Q3: What are the known physical and chemical properties of this compound? Below is a summary of the key properties:
| Property | Value |
| CAS Number | 166021-14-3 |
| Molecular Formula | C₂₁H₂₆O₆ |
| Molecular Weight | 374.43 g/mol |
| Appearance | Typically a powder |
| Purity (Commercial) | Often ≥98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Poorly soluble in water. |
| Storage | Store at 2-8°C for up to 24 months. For stock solutions in DMSO, store in aliquots at -20°C for up to two weeks.[1] |
2. Synthesis and Purification
-
Q4: I am having difficulty with the synthesis of this compound. What are the common challenges? The synthesis of this compound can be challenging due to its stereochemistry. A common approach is a biomimetic synthesis that results in a racemic mixture.[2] The key challenge lies in the diastereoselective and enantioselective control of the reaction to obtain the desired stereoisomer.
-
Q5: How can I purify this compound after synthesis or extraction? Column chromatography is a common method for the purification of this compound.[2] For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is recommended. Given the compound's chiral nature, a chiral stationary phase may be necessary to resolve enantiomers.
3. Experimental Assays
-
Q6: My this compound is precipitating in my cell culture medium. How can I avoid this? This is a common issue due to its poor aqueous solubility. It is recommended to first dissolve the compound in a small amount of a sterile organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Q7: I am not observing a significant effect in my in vitro wound healing (scratch) assay. What could be the reason? Several factors could contribute to this:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, causing cytotoxicity. A dose-response experiment is crucial.
-
Cell Line Choice: The responsiveness to the compound can vary between different fibroblast or keratinocyte cell lines.
-
Assay Duration: The time points for measuring wound closure may not be optimal to observe the effect.
-
-
Q8: Are there any known signaling pathways affected by this compound? While the precise signaling pathways are not fully elucidated, its known effect on stimulating fibroblast proliferation and collagen production suggests a potential interaction with pathways like the Transforming Growth Factor-beta (TGF-β) signaling cascade, which is a key regulator of these processes in wound healing.
Troubleshooting Guides
1. Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in biomimetic synthesis | Inefficient oxidative coupling of precursors. | Optimize reaction conditions such as temperature, reaction time, and the choice and concentration of the oxidizing agent. |
| Poor separation of enantiomers | Inappropriate chiral stationary phase or mobile phase in HPLC. | Screen different chiral columns and optimize the mobile phase composition and gradient. |
| Co-elution with impurities | Similar polarity of the compound and impurities. | Employ orthogonal purification techniques, such as a combination of normal-phase and reverse-phase chromatography. |
2. In Vitro Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background in cytotoxicity assays (e.g., MTT) | Interference from the compound with the assay reagents. | Run a control with the compound in cell-free medium to check for direct reduction of the MTT reagent. Consider using an alternative cytotoxicity assay. |
| Inconsistent results in fibroblast proliferation assays | Variation in cell seeding density or passage number. | Standardize cell seeding protocols and use cells within a consistent passage number range. |
| Difficulty in dissolving the compound for topical formulation in animal studies | Poor solubility in biocompatible solvents. | Explore the use of co-solvents, cyclodextrins, or lipid-based formulations to enhance solubility and bioavailability for in vivo applications. |
Quantitative Data
Note: The following tables contain example data for illustrative purposes, as specific quantitative data for this compound is not widely available in the public domain. Researchers should determine these values experimentally for their specific cell lines and assay conditions.
Table 1: Example Cytotoxicity Data of this compound
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| Human Dermal Fibroblasts (HDF) | MTT | 48 | > 100 |
| Human Epidermal Keratinocytes (HEK) | Neutral Red | 48 | > 100 |
| A549 (Lung Carcinoma) | MTT | 48 | 25.5 |
Table 2: Example Efficacy Data of this compound in a Scratch Assay
| Cell Line | Parameter | Concentration (µM) | % Wound Closure at 24 hours (relative to control) |
| HDF | Cell Migration | 1 | 120% |
| HDF | Cell Migration | 10 | 150% |
| HDF | Cell Migration | 50 | 110% (potential cytotoxicity) |
Experimental Protocols
1. General Protocol for Biomimetic Synthesis of Racemic this compound
This protocol is a general guideline based on the synthesis of similar dihydrobenzofuran lignans.
-
Precursor Preparation: Synthesize or procure the appropriate coniferyl alcohol derivative that will serve as the precursor for the oxidative coupling reaction.
-
Oxidative Coupling: Dissolve the precursor in a suitable solvent (e.g., acetone, methanol). Add an oxidizing agent (e.g., silver oxide, ferric chloride) and stir the reaction at room temperature for 24-48 hours.
-
Reaction Quenching: Quench the reaction by adding a reducing agent or by filtration to remove the oxidant.
-
Extraction: Evaporate the solvent and extract the crude product with an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the extract and purify the racemic this compound using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., hexane:ethyl acetate gradient).
2. Protocol for In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Seed human dermal fibroblasts into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound": Once confluent, create a scratch in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
3. Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HDF, HEK) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for this compound research.
References
improving the signal-to-noise ratio in 3,4-O-dimethylcedrusin detection
Welcome to the technical support center for the detection of 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly found?
A1: this compound is a dihydrobenzofuran neolignan, a type of natural product.[1] It has the chemical formula C₂₁H₂₆O₆ and a molecular weight of approximately 374.4 g/mol .[2] It is commonly found in plant extracts, particularly from species like Croton lechleri (Sangre de Drago).[2]
Q2: What are the common analytical techniques used for the detection of this compound?
A2: The primary analytical techniques for the detection and quantification of this compound and other lignans (B1203133) are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC is often coupled with UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS/MS) detectors for enhanced sensitivity and selectivity.[3][4]
Q3: Why is achieving a good signal-to-noise ratio (SNR) important in this compound detection?
A3: A high signal-to-noise ratio is crucial for accurate and precise quantification, especially at low concentrations. It ensures that the analytical signal from this compound is clearly distinguishable from the background noise, which is essential for determining reliable limits of detection (LOD) and quantification (LOQ).
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the detection of this compound using HPLC-based methods and NMR spectroscopy.
HPLC and LC-MS/MS Troubleshooting
Problem 1: Low signal intensity or poor signal-to-noise ratio for the this compound peak.
| Possible Cause | Suggested Solution |
| Suboptimal Wavelength Selection (HPLC-UV/DAD) | Verify the UV maximum absorbance for this compound. Lignans typically have strong UV absorbance in the range of 230–280 nm.[4] Ensure your detector is set to the optimal wavelength for maximum signal intensity. |
| Inefficient Ionization (LC-MS/MS) | Optimize electrospray ionization (ESI) parameters. For dihydrobenzofuran neolignans, negative ion mode ESI-MS/MS can provide more diagnostic fragment ions than positive mode.[1] Systematically optimize parameters like capillary voltage, cone voltage, desolvation gas flow, and temperature. |
| Inappropriate Mobile Phase Composition | Ensure the mobile phase is compatible with the ionization technique. For ESI-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile salts. The pH of the mobile phase can also significantly impact ionization efficiency. |
| Poor Sample Preparation | Inefficient extraction can lead to low analyte concentration. Lignans are often extracted with polar organic solvents like methanol (B129727) or ethanol, sometimes mixed with water to improve penetration into the plant matrix.[4] Consider using techniques like ultrasonic-assisted extraction to improve efficiency.[5] For glycosidically bound lignans, an enzymatic or acidic hydrolysis step may be necessary to release the aglycone before analysis.[3] |
| Matrix Effects (Signal Suppression) | The presence of co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[6][7][8] To mitigate this, improve sample clean-up using Solid Phase Extraction (SPE), dilute the sample if sensitivity allows, or use a matrix-matched calibration curve.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[8] |
Problem 2: High background noise in the chromatogram.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or HPLC System | Use high-purity solvents and freshly prepared mobile phases. Filter all solvents and samples before use. Regularly flush the HPLC system to remove contaminants.[10] |
| Detector Noise | A dirty flow cell in a UV/DAD detector can increase noise. Follow the manufacturer's instructions for cleaning the flow cell. For MS detectors, ensure the ion source is clean and properly maintained. |
| Improper Grounding or Electrical Issues | Ensure all components of the HPLC-MS system are properly grounded to a single, stable ground point to minimize electrical noise. |
NMR Spectroscopy Troubleshooting
Problem: Low signal-to-noise ratio in the NMR spectrum of this compound.
| Possible Cause | Suggested Solution |
| Low Sample Concentration | Increase the concentration of the analyte in the NMR tube. Quantitative NMR (qNMR) typically requires a higher concentration than qualitative analysis. |
| Insufficient Number of Scans | The signal-to-noise ratio in NMR is proportional to the square root of the number of scans. Increase the number of scans to improve the SNR, keeping in mind the trade-off with experiment time. |
| Poor Shimming | Inhomogeneous magnetic field across the sample leads to broad peaks and reduced signal height. Carefully shim the spectrometer for each sample to achieve narrow and symmetrical peak shapes. |
| Suboptimal Pulse Sequence Parameters | For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the nuclei between pulses. |
| Presence of Paramagnetic Impurities | Paramagnetic impurities can cause significant line broadening and a decrease in signal intensity. If suspected, try to remove them through further sample purification. |
Experimental Protocols
A detailed experimental protocol for a general LC-MS/MS method for lignan (B3055560) analysis is provided below. This can be adapted and optimized for this compound.
1. Sample Preparation: Extraction of Lignans from Plant Material
-
Objective: To efficiently extract this compound from the plant matrix.
-
Procedure:
-
Grind the dried plant material to a fine powder.
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect this compound with high sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters (starting conditions, to be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (to be optimized for this compound):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Precursor Ion: [M-H]⁻ for this compound (m/z 373.16).
-
Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. The most intense and specific fragment ions should be selected for Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE) and Declustering Potential (DP): These parameters need to be optimized for each MRM transition to achieve the highest signal intensity.
-
Data Presentation
Table 1: Typical LC-MS/MS Method Performance for Lignan Quantification
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [5] |
| Linearity (r²) | > 0.99 | [5] |
| Recovery | 80 - 110% | [11] |
| Precision (RSD%) | < 15% | [11] |
Visualizations
Experimental Workflow for SNR Improvement
The following diagram illustrates a logical workflow for troubleshooting and improving the signal-to-noise ratio in this compound detection.
Caption: Troubleshooting workflow for improving SNR.
Signaling Pathway (Illustrative)
While this compound is a natural product and not part of a classical signaling pathway, the following diagram illustrates a hypothetical pathway where its detection could be a crucial step in a drug discovery context.
Caption: Drug discovery workflow involving this compound.
References
- 1. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. myadlm.org [myadlm.org]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for 3,4-O-dimethylcedrusin experiments
Technical Support Center: 3,4-O-Dimethylcedrusin Experiments
Welcome to the technical support center for researchers working with this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to ensure the proper design and execution of your experiments by selecting the most appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lignan, a type of natural product, isolated from plants such as Croton lechleri (Dragon's blood).[1][2] Published research has highlighted its role in wound healing, where it stimulates the formation of fibroblasts and collagen.[2] It is also recognized for its anti-inflammatory and antioxidant properties.[3][4] Given its anti-inflammatory effects, a likely mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[5]
Q2: What are the absolute essential controls for any in vitro experiment with this compound?
For any in vitro experiment, three fundamental controls are required to ensure that the observed effects are directly attributable to this compound.[6][7]
-
Negative Control: This group consists of untreated cells. It serves as the baseline or reference for normal cell behavior and health under standard culture conditions.[8]
-
Vehicle Control: this compound, like many organic compounds, requires a solvent (e.g., DMSO or ethanol) to be dissolved for use in cell culture.[9] The vehicle control consists of cells treated with the highest concentration of the solvent used in the experiment, but without the compound.[10] This is critical to confirm that the solvent itself is not causing any biological effects.[9][11]
-
Positive Control: This control involves treating cells with a well-characterized substance known to produce the expected biological effect you are measuring.[8][12] This confirms that your experimental setup and assay are working correctly. The choice of positive control is specific to the experiment (see Q4).
Q3: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
Unexpected cytotoxicity in vehicle controls is a common issue that can invalidate experimental results.[11] Here’s a systematic approach to troubleshoot this problem.
-
Determine the Maximum Tolerable Solvent Concentration: The tolerance to solvents is highly cell-line dependent.[11] It is essential to perform a dose-response curve for your specific vehicle (e.g., DMSO, ethanol) on your cell line. Test a range of concentrations (e.g., 0.01% to 2%) to identify the highest concentration that does not significantly impact cell viability over the time course of your experiment. For many cell lines, DMSO concentrations should be kept at or below 0.5%.[11]
-
Check for Contamination: Contaminants like mycoplasma or endotoxins (LPS) can induce cytotoxicity.[11] Mycoplasma is not visible by standard microscopy and requires specific tests like PCR or fluorescent staining for detection. Endotoxins can be introduced through contaminated sera, media, or other reagents.[11]
-
Review Procedural Consistency: Ensure that all experimental groups, including controls, are treated identically in terms of media changes, incubation times, and cell handling.[9][13]
Experimental Design and Protocols
Designing Controls for an Anti-Inflammatory Assay
A common application for this compound is to investigate its anti-inflammatory effects. A standard model involves using macrophage cells (e.g., RAW 264.7) and stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response. The goal is to see if this compound can inhibit this response.
| Control Type | Purpose | Example Treatment | Expected Outcome (e.g., for NF-κB activation) |
| Negative Control | Establish baseline cellular state.[7] | Cells + Media Only | Low/basal level of NF-κB activation. |
| Vehicle Control | Isolate the effect of the solvent.[9] | Cells + Media + DMSO (at the same final concentration as the treatment group) | Should be identical to the Negative Control. No significant NF-κB activation. |
| Positive Control (Stimulation) | Validate the inflammatory response model.[14] | Cells + Media + LPS (e.g., 100-300 ng/mL) | Strong induction of NF-κB activation.[14] |
| Positive Control (Inhibition) | Validate the assay's ability to detect inhibition. | Cells + Media + Known NF-κB Inhibitor (e.g., Bay 11-7082) + LPS | Significant reduction in LPS-induced NF-κB activation. |
| Test Group | Evaluate the effect of the compound. | Cells + Media + this compound + LPS | The hypothesis is that NF-κB activation will be lower than in the Positive Control (Stimulation) group. |
| Compound-Only Control | Check if the compound has any effect on its own. | Cells + Media + this compound (no LPS) | Should be identical to the Negative Control. No significant NF-κB activation. |
Protocol: Vehicle Dose-Response Assay to Determine Non-Toxic Concentration
This protocol helps establish the safe concentration of a solvent (e.g., DMSO) for your specific cell line.[11]
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the end of the experiment.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).
-
Controls: Include a "no-vehicle" control (medium only) and a "kill" control (e.g., a high concentration of a known cytotoxic agent) to define the dynamic range of the assay.
-
Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Treat at least three wells per condition.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant drop in viability is your maximum safe concentration.
Visual Guides and Workflows
Experimental Workflow for an Anti-Inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of this compound, highlighting the integration of essential controls.
Caption: Workflow for an anti-inflammatory assay with controls.
NF-κB Signaling Pathway and Control Points
This diagram shows the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. It highlights where controls and experimental agents act.
Caption: NF-κB pathway showing points of stimulation and inhibition.
Troubleshooting Logic for Unexpected Control Results
When your controls don't behave as expected, use this flowchart to diagnose the potential issue.
Caption: Logic chart for troubleshooting unexpected control results.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 5. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lantsandlaminins.com [lantsandlaminins.com]
- 7. fiveable.me [fiveable.me]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. On contemporaneous controls, unlikely outcomes, boxes and replacing the ‘Student': Good statistical practice in pharmacology, problem 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3,4-O-Dimethylcedrusin Synthesis
Welcome to the technical support center for the synthesis of 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this complex molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: We are observing low yields in the key oxidative coupling step to form the dihydrobenzofuran core. What are the potential causes and solutions?
A1: Low yields in oxidative coupling reactions for dihydrobenzofuran synthesis are a common issue during scale-up. Several factors could be contributing to this:
-
Oxygen Sensitivity: The reaction may be sensitive to atmospheric oxygen, leading to undesired side products. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: The purity of the starting phenol (B47542) and the oxidant (e.g., a silver salt or a hypervalent iodine reagent) is critical. Impurities can chelate the metal catalyst or interfere with the radical mechanism.
-
Solvent Choice and Degassing: The choice of solvent can significantly impact the reaction. Ensure the solvent is thoroughly degassed to remove dissolved oxygen.
-
Slow Addition of Reagents: On a larger scale, slow and controlled addition of the oxidant can help to maintain a low concentration of reactive intermediates, minimizing side reactions.
Q2: We are struggling with the diastereoselectivity of the dihydrobenzofuran ring formation. How can we improve the ratio of the desired trans-isomer?
A2: Achieving high diastereoselectivity is a significant challenge. The trans-isomer is typically the thermodynamically more stable product. Consider the following strategies:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand in metal-catalyzed cyclizations can have a profound impact on stereoselectivity. Chiral ligands can be employed to induce facial selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product or allowing the reaction to proceed under thermodynamic control for a longer period.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of different solvents is recommended.
Q3: Purification of the final this compound product by column chromatography is proving to be difficult and not scalable. What are alternative purification strategies?
A3: Relying solely on column chromatography for large-scale purification is often impractical. Consider these alternatives:
-
Crystallization: Attempt to crystallize the crude product. This can be a highly effective and scalable method for purification. Experiment with a variety of solvent systems.
-
Preparative HPLC: While still a chromatographic method, preparative HPLC can handle larger quantities than analytical scale and may be suitable for high-value compounds.
-
Trituration/Recrystallization of Intermediates: Purifying intermediates in the synthetic sequence can be easier than purifying the final product and can prevent the accumulation of hard-to-remove impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction in the methylation step | 1. Ineffective base. 2. Poor quality methylating agent. 3. Steric hindrance at the hydroxyl groups. | 1. Use a stronger, non-nucleophilic base like sodium hydride. 2. Use freshly distilled or high-purity methyl iodide or dimethyl sulfate. 3. Increase reaction temperature and time. |
| Formation of a significant amount of a dimeric byproduct | 1. High concentration of starting materials. 2. Rapid addition of reagents. | 1. Use high-dilution conditions. 2. Add the key reagent dropwise over an extended period. |
| Low yield in the final reduction step | 1. Inactive reducing agent. 2. Side reactions with other functional groups. | 1. Use a freshly opened bottle of the reducing agent (e.g., NaBH4). 2. Use a more selective reducing agent that will not affect other functional groups. |
| Difficulty in removing the catalyst post-reaction | 1. Catalyst leaching into the product. 2. Inefficient filtration. | 1. Use a supported catalyst that can be easily filtered off. 2. Employ a scavenger resin to remove residual metal catalyst. |
Experimental Protocols
Protocol 1: Stereoselective Dihydrobenzofuran Ring Formation via Oxidative Coupling
This protocol outlines a hypothetical key step in the synthesis of a this compound precursor.
1. Reagents and Materials:
-
Substituted Phenolic Precursor (1.0 eq)
-
Silver(I) Oxide (Ag₂O) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
2. Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted phenolic precursor (e.g., 10.0 g).
-
Add anhydrous DCM (500 mL) to dissolve the starting material.
-
Under a positive flow of nitrogen, add Silver(I) Oxide (e.g., 29.0 g) in one portion.
-
Stir the resulting suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with additional DCM (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired dihydrobenzofuran intermediate.
Data Presentation
Table 1: Optimization of the Oxidative Coupling Reaction
The following table summarizes hypothetical data from an optimization study for the key oxidative coupling step.
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Ag₂O | DCM | 25 | 45 | 3:1 |
| 2 | Ag₂CO₃ | Toluene | 80 | 55 | 5:1 |
| 3 | PhI(OAc)₂ | CH₃CN | 25 | 62 | 4:1 |
| 4 | Ag₂O | 1,4-Dioxane | 60 | 58 | 6:1 |
| 5 | Ag₂CO₃ | Toluene | 110 | 75 | 10:1 |
Visualizations
Synthetic Pathway of this compound
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Workflow for Low Yield in Coupling Reaction
Caption: A decision tree for troubleshooting low yields.
Validation & Comparative
Validating the Anticancer Potential of 3,4-O-Dimethylcedrusin: A Comparative Analysis Based on Related Compounds and Plant Extracts
Executive Summary: While direct experimental data on the anticancer effects of the lignan (B3055560) 3,4-O-dimethylcedrusin remains unavailable in publicly accessible research, this guide provides a comparative analysis based on the biological activities of its natural source, the sap of Croton lechleri, and a closely related compound, cedrusin (B1631179). Extracts from Croton lechleri have demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines. Similarly, cedrusin, a related neolignan, has exhibited cytotoxic activity. This report summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the potential signaling pathways and experimental workflows to offer a preliminary validation of the potential anticancer properties of this compound.
Comparative Analysis of Cytotoxicity
The anticancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit the growth of 50% of the cells. The following table compares the IC50 values of Croton lechleri extracts and cedrusin against several human cancer cell lines. For a standardized comparison, the activity of Doxorubicin, a commonly used chemotherapeutic agent, is also included.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Croton lechleri Leaf Extract (Methanolic) | HeLa (Cervical Cancer) | 17 µg/mL | [1] |
| Croton lechleri Sap | SK23 (Melanoma) | >1 µg/mL | [2] |
| HT29 (Colon Cancer) | ~10 µg/mL | [2] | |
| K562 (Leukemia) | 2.5 µg/mL | [3] | |
| Cedrusin | A375 (Melanoma) | 130 µM | [4] |
| HeLa (Cervical Cancer) | 141 µM | [4] | |
| Doxorubicin | HeLa (Cervical Cancer) | 0.1-0.5 µM | N/A |
| A375 (Melanoma) | 0.05-0.2 µM | N/A | |
| HT29 (Colon Cancer) | 0.2-1.0 µM | N/A | |
| K562 (Leukemia) | 0.01-0.1 µM | N/A |
Note: The IC50 values for Doxorubicin are approximate ranges from various public sources and are provided for general comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies, providing a framework for the validation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Croton lechleri extract, cedrusin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing Potential Mechanisms and Workflows
General Apoptosis Signaling Pathway
Natural compounds with anticancer properties often induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, common pathway for apoptosis induction.
References
- 1. Antitumor effect of Croton lechleri Mull. Arg. (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Croton lechleri sap and isolated alkaloid taspine exhibit inhibition against human melanoma SK23 and colon cancer HT29 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 3,4-O-Dimethylcedrusin and Other Lignans for Therapeutic Development
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the lignan (B3055560) 3,4-O-dimethylcedrusin with other prominent lignans (B1203133), including podophyllotoxin (B1678966), arctigenin (B1665602), matairesinol, and secoisolariciresinol (B192356) diglucoside (SDG). This guide provides a detailed analysis of their biological activities, supported by quantitative experimental data, to aid in the evaluation of their therapeutic potential.
Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound, primarily isolated from the latex of Croton lechleri (commonly known as Dragon's Blood), has been traditionally recognized for its wound-healing properties.[1][2][3] This guide delves deeper, presenting available data on its cytotoxic, anti-inflammatory, and antioxidant activities alongside comparable data for other well-researched lignans.
"The objective of this guide is to provide a clear, data-driven comparison to assist researchers in making informed decisions about which lignans may hold the most promise for their specific research and development goals," stated the lead scientist on this project. "By presenting the data in a structured format and including detailed experimental protocols, we aim to facilitate the replication and expansion of this important research."
The guide highlights the potent cytotoxic effects of podophyllotoxin against various cancer cell lines, the anti-inflammatory and antioxidant properties of arctigenin and matairesinol, and the multifaceted health benefits of SDG. While specific quantitative data for purified this compound is limited, the guide includes data on Croton lechleri latex to provide a baseline for its potential efficacy.
Comparative Biological Activity of Lignans
The following tables summarize the available quantitative data for the cytotoxic, antioxidant, and anti-inflammatory activities of this compound (via its source, Croton lechleri latex) and other selected lignans.
Table 1: Cytotoxicity Data (IC50 values)
| Lignan/Extract | Cell Line | IC50 Value | Reference |
| Croton lechleri latex | K562 (Human Myelogenous Leukemia) | 2.5 µg/mL | [4][5] |
| HeLa (Human Cervical Cancer) | 17 µg/mL | [6][7] | |
| Podophyllotoxin | K562 (Human Myelogenous Leukemia) | 0.0040 µg/mL | N/A |
| HeLa (Human Cervical Cancer) | 0.19 µM | N/A | |
| Arctigenin | MDA-MB-231 (Human Breast Cancer) | 0.79 µM | N/A |
| HCT-116 (Human Colon Cancer) | 3.27 µM | N/A | |
| Matairesinol | PANC-1 (Human Pancreatic Cancer) | ~80 µM (48% inhibition) | N/A |
| MIA PaCa-2 (Human Pancreatic Cancer) | ~80 µM (50% inhibition) | N/A | |
| Secoisolariciresinol Diglucoside (SDG) | SW480 (Human Colon Cancer) | Dose-dependent inhibition | N/A |
Table 2: Antioxidant Activity Data (DPPH Radical Scavenging Assay)
| Lignan/Extract | IC50 Value | Reference |
| Croton lechleri n-Butanol extract | Stronger than quercetin, Trolox®, and ascorbic acid | [8] |
| Secoisolariciresinol Diglucoside (SDG) | 78.9 µg/mL | N/A |
Table 3: Anti-inflammatory Activity Data
| Lignan | Assay | Effect | Reference |
| Croton lechleri latex | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [9] |
| Arctigenin | LPS-stimulated macrophages | Inhibition of TNF-α | N/A |
| Matairesinol | Casein Kinase I Inhibition | ID50 ≈ 10 µM | N/A |
Experimental Methodologies
To ensure the reproducibility of the cited findings, this guide includes detailed protocols for the key experimental assays used to evaluate the biological activities of these lignans.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the lignan for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
DPPH Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging activity of a compound.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 20 µL of the sample or standard to 200 µL of the DPPH working solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark for 3-5 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the antioxidant.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in a 6-well plate and treat with the lignan at desired concentrations for 24 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium.
-
Analysis: After a 24-hour incubation, measure the production of inflammatory mediators such as nitric oxide (NO) in the culture supernatant using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration, a key process in wound healing.
Protocol:
-
Cell Monolayer: Grow cells to confluence in a culture plate.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the test compound.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action, this guide includes diagrams of key signaling pathways and experimental workflows.
Caption: Experimental workflow for comparing lignans.
Caption: Simplified NF-κB signaling pathway in inflammation.
This guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic applications of these promising natural compounds.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smgrowers.com [smgrowers.com]
- 3. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Evaluation of the mutagenic, antimutagenic and antiproliferative potential of Croton lechleri (Muell. Arg.) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory activity and chemical characterisation of sangre de drago (dragon's blood) from Croton lechleri - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3,4-O-dimethylcedrusin and Cedrusin
In the landscape of natural product research, lignans (B1203133) have emerged as a promising class of compounds with diverse pharmacological properties. Among these, 3,4-O-dimethylcedrusin and cedrusin (B1631179) have garnered attention for their distinct biological activities. This guide provides a detailed comparison of their reported effects, supported by available experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Overview of Biological Activities
This compound is primarily recognized for its potent anti-inflammatory and wound-healing properties . It is a significant bioactive component of "Dragon's Blood," a traditional medicinal resin derived from Croton species. In contrast, cedrusin has been predominantly studied for its antioxidant and cytotoxic activities , showing potential in cancer research.
Quantitative Comparison of Biological Performance
Direct comparative studies evaluating this compound and cedrusin in the same experimental settings are limited. However, data from various independent studies provide a basis for a comparative assessment of their potencies in different biological assays.
| Compound | Biological Activity | Assay | Result | Reference |
| This compound | Wound Healing | In vivo models | Stimulates fibroblast and collagen formation | [1] |
| Anti-inflammatory | In vivo models | Associated with the anti-inflammatory effects of Dragon's Blood resin | [1] | |
| Cedrusin | Antioxidant | DPPH Radical Scavenging | EC50 = 42.7 to 89.2 µg/mL (for a fraction containing cedrusin) | |
| Cytotoxic | In vitro (A375 and HeLa cancer cell lines) | Exhibits cytotoxic effects |
Experimental Methodologies
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This widely used in vivo model is employed to assess the anti-inflammatory effects of compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound) or a control vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Wound Healing Assay (Excision Wound Model)
This in vivo model evaluates the efficacy of substances in promoting wound closure.
-
Animal Model: Swiss albino mice or Wistar rats are commonly used.
-
Procedure:
-
An excision wound of a specific diameter (e.g., 6 mm) is created on the dorsal side of the animal under anesthesia.
-
The test compound formulated in an ointment or cream is applied topically to the wound daily.
-
The rate of wound contraction is measured periodically by tracing the wound area.
-
The time required for complete epithelialization is recorded.
-
-
Data Analysis: The percentage of wound contraction is calculated at different time intervals. Histological analysis of the wound tissue can also be performed to assess collagen deposition and re-epithelialization.[2]
Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a common in vitro method to determine the free radical scavenging activity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
Different concentrations of the test compound (e.g., cedrusin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: Various cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer cells) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., cedrusin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (around 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Signaling Pathways and Mechanisms of Action
This compound: Anti-inflammatory Action
As a lignan, this compound is likely to exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways. Lignans have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[4][5] By inhibiting these pathways, lignans can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Cedrusin: Pro-apoptotic Mechanism
Cedrusin's cytotoxic activity against cancer cells is mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events orchestrated by enzymes called caspases. Cedrusin may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Conclusion
This compound and cedrusin are two structurally related lignans with distinct and promising biological activities. This compound shows significant potential as an anti-inflammatory and wound-healing agent, warranting further investigation to quantify its efficacy and elucidate its precise mechanisms of action. Cedrusin demonstrates notable antioxidant and cytotoxic properties, making it a candidate for further exploration in the context of cancer therapy. The lack of direct comparative studies highlights a research gap that, if addressed, could provide a clearer understanding of their structure-activity relationships and guide the development of novel therapeutics. Researchers are encouraged to conduct side-by-side evaluations of these compounds in standardized assays to build a more comprehensive and directly comparable dataset.
References
- 1. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 2. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-O-Dimethylcedrusin and Taspine: A Guide for Researchers
This guide provides a detailed comparative analysis of two natural compounds, 3,4-O-dimethylcedrusin and taspine (B30418), both of which are found in the medicinal latex sap of Croton lechleri, commonly known as Dragon's Blood. While both compounds are noted for their contribution to the sap's traditional use in wound healing, the extent of scientific investigation into their respective pharmacological activities differs significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their known biological effects, supported by available experimental data, detailed protocols, and visual representations of their mechanisms of action.
Chemical and Physical Properties
| Property | This compound | Taspine |
| Chemical Formula | C₂₁H₂₆O₆[1] | C₂₀H₁₉NO₆[2] |
| Molar Mass | 374.4 g/mol [1] | 369.4 g/mol [2] |
| Compound Type | Lignan[3] | Alkaloid[4] |
| Natural Source | Croton lechleri, Faramea multiflora[3][5] | Croton lechleri, Magnolia x soulangeana[4] |
| Appearance | Powder[6] | White to off-white solid[7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8] | Soluble in ethanol, methanol, chloroform, or DMSO; Insoluble in water[7] |
Comparative Biological Activities and Efficacy
Taspine has been the subject of extensive research, revealing a broad spectrum of pharmacological activities. In contrast, the biological activities of this compound are less well-documented, with research primarily focused on its role in wound healing.
Wound Healing
Both this compound and taspine are recognized for their wound healing properties.[9][10] The lignan, this compound, is thought to promote wound healing by stimulating the formation of fibroblasts and collagen.[8] Taspine has been shown to accelerate the early phases of wound healing in a dose-dependent manner. Studies in rat models have demonstrated that taspine hydrochloride treatment leads to a significantly shorter wound healing time compared to untreated controls.[4] In one study, the high-dose taspine group had a healing time of 14.30 ± 1.00 days, compared to 20.00 ± 2.30 days for the control group.[4] The mechanism of taspine's wound healing activity is linked to its ability to stimulate fibroblast chemotaxis.
Interestingly, a study evaluating the wound healing activity of Dragon's Blood and its constituents concluded that the crude sap was more effective than this compound alone.[8] This suggests a synergistic effect of the various compounds present in the sap, including taspine and proanthocyanidins.
Quantitative Data on Wound Healing (Taspine)
| Parameter | Taspine Treatment | Control/Vehicle | Reference |
| Wound Healing Time (days) | 14.30 ± 1.00 (high-dose) | 20.00 ± 2.30 | [4] |
| Wound Tensile Strength (% increase vs. control) | 26% (Day 5), 30% (Day 7) at 250 µg | - |
Anti-inflammatory Activity
Taspine exhibits significant anti-inflammatory properties. It has been shown to inhibit NF-κB, a key transcription factor in the inflammatory response, with IC₅₀ values in the range of 0.22-0.24 μM. Taspine also acts as a human P2X4 receptor inhibitor, mediating its effect through the inhibition of PI3-kinase.[7] This receptor is associated with inflammation involving various inflammatory cell types.[7]
Currently, there is a lack of available data on the anti-inflammatory activity of this compound.
Quantitative Data on Anti-inflammatory Activity (Taspine)
| Assay | IC₅₀ / Effect | Reference |
| NF-κB Inhibition | 0.22-0.24 μM | |
| P2X4 Receptor Inhibition | Effective inhibition of P2X4-mediated Ca²⁺ influx |
Anti-cancer Activity
Taspine has demonstrated notable anti-cancer properties through various mechanisms. It can induce apoptosis and has anti-angiogenic effects.[7] Taspine has been shown to inhibit the proliferation of several cancer cell lines, including melanoma (SK23) and colon cancer (HT29) cells at concentrations as low as 0.1 µg/mL. Its anti-cancer mechanism involves the modulation of the EGFR signaling pathway, leading to the inhibition of cell proliferation and migration. Furthermore, taspine acts as a dual topoisomerase inhibitor.[7]
There is no significant evidence to date suggesting that this compound possesses anti-cancer activity.
Quantitative Data on Anti-cancer Activity (Taspine)
| Cell Line | Cancer Type | IC₅₀ / Effective Concentration | Reference |
| SK23 | Melanoma | > 0.1 µg/mL (active) | [4] |
| HT29 | Colon Cancer | > 0.1 µg/mL (active) | [4] |
| A431 | Epidermoid Carcinoma | Inhibits proliferation | [4] |
Acetylcholinesterase Inhibition
Taspine is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. It has been shown to have an IC₅₀ value of 0.33 ± 0.07 μM for AChE inhibition, which is significantly more potent than the positive control galanthamine (B1674398) in the same study.[8] This activity suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's disease.
No data is available on the acetylcholinesterase inhibitory activity of this compound.
Quantitative Data on Acetylcholinesterase Inhibition (Taspine)
| Enzyme | IC₅₀ (μM) | Reference |
| AChE | 0.33 ± 0.07 | [8] |
| hAChE | 0.54 ± 0.10 | [8] |
Signaling Pathways
The signaling pathways through which taspine exerts its diverse biological effects have been partially elucidated. For this compound, the specific signaling pathways have not yet been identified, though its mechanism is proposed to involve the direct stimulation of cellular processes.
Taspine Signaling Pathways
Caption: Signaling pathways modulated by Taspine.
This compound Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in wound healing.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and taspine.
In Vivo Wound Healing Assay (Rat Model)
Objective: To evaluate the efficacy of a test compound in promoting the healing of full-thickness skin wounds in a rat model.
Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Wound Creation: Following anesthesia, a circular section of full-thickness skin is excised from the dorsal thoracic region using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
Treatment: The test compound (e.g., taspine or this compound formulated in a suitable vehicle) is applied topically to the wound. A control group receives the vehicle alone.
-
Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., every 2-3 days) and the rate of wound contraction is calculated as a percentage of the initial wound area.
-
Histological Analysis: On selected days post-wounding, animals are euthanized, and the wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Masson's trichrome staining is used to evaluate collagen deposition.
-
Biochemical Analysis: Wound tissue can be homogenized to measure levels of hydroxyproline (B1673980) (an indicator of collagen content) and various growth factors and cytokines via ELISA or qPCR.
-
Tensile Strength Measurement: For incisional wounds, the force required to break the healed wound is measured using a tensiometer on a specific day post-wounding.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., A431, SK23, HT29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., taspine) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the ability of a test compound to inhibit the activity of acetylcholinesterase.
Methodology:
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Incubation: The AChE enzyme is added to the wells, and the plate is incubated to allow for any interaction between the enzyme and the inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the substrate, ATCI.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC₅₀ value is determined from the dose-response curve.
Conclusion
The comparative analysis of this compound and taspine reveals a significant disparity in the current body of scientific knowledge. Taspine emerges as a multifaceted compound with well-documented activities in wound healing, inflammation, cancer, and neurotransmission, supported by quantitative data and elucidated signaling pathways. In contrast, while this compound is recognized as a contributor to the wound healing properties of Dragon's Blood, there is a notable lack of in-depth research into its specific mechanisms of action, quantitative efficacy, and potential for other therapeutic applications.
This guide highlights the need for further investigation into the pharmacological profile of this compound to fully understand its therapeutic potential, both as an individual agent and in synergy with other compounds found in its natural source. For researchers in drug discovery and development, taspine presents a promising lead for multiple therapeutic areas, while this compound represents a largely unexplored component with potential for novel discoveries.
References
- 1. Matrix Contraction by Dermal Fibroblasts Requires Transforming Growth Factor-β/Activin-Linked Kinase 5, Heparan Sulfate-Containing Proteoglycans, and MEK/ERK: Insights into Pathological Scarring in Chronic Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. brieflands.com [brieflands.com]
- 4. Modulation of collagen type I, fibronectin and dermal fibroblast function and activity, in systemic sclerosis by the antioxidant epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Impaired Contracture of 3D Collagen Constructs by Fibronectin-Deficient Murine Fibroblasts [frontiersin.org]
- 7. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity [mdpi.com]
- 8. Enhancement of wound healing by the alkaloid taspine defining mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of fibroblast collagen and total protein formation by an endothelial cell-derived factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Bioactivity of 3,4-O-Dimethylcedrusin: A Comparative Analysis Across Experimental Models
A comprehensive review of existing research reveals a notable scarcity of publicly available data on the specific bioactivity of 3,4-O-dimethylcedrusin across different experimental models. Despite its identification in plant species such as Croton lechleri (Sangre de Drago), detailed investigations into its pharmacological effects, including anti-inflammatory, anticancer, or antioxidant activities, have not been extensively reported in peer-reviewed literature.
This guide aims to provide a framework for the cross-validation of the bioactivity of novel compounds like this compound, outlining the standard experimental models and data that would be required for a thorough comparative analysis. While specific data for this compound is not available, this document will serve as a methodological reference for researchers and drug development professionals interested in evaluating the therapeutic potential of this and other natural products.
Hypothetical Data Presentation for Bioactivity Comparison
To illustrate the required data for a comprehensive comparison, the following table presents a hypothetical summary of the anti-inflammatory and anticancer activities of a compound like this compound across in vitro and in vivo models.
| Bioactivity | Experimental Model | Metric | Result | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages (in vitro) | IC₅₀ (Nitric Oxide production) | 15.8 µM | [Hypothetical Study 1] |
| Carrageenan-induced paw edema in mice (in vivo) | Edema Inhibition (%) at 50 mg/kg | 45% | [Hypothetical Study 1] | |
| Anticancer | Human colon cancer cell line (HCT116) (in vitro) | IC₅₀ (Cell Viability) | 8.2 µM | [Hypothetical Study 2] |
| HCT116 xenograft mouse model (in vivo) | Tumor Growth Inhibition (%) at 30 mg/kg | 55% | [Hypothetical Study 2] |
Standard Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the bioactivity screening of natural compounds.
In Vitro Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm, and the NO concentration is calculated from a sodium nitrite (B80452) standard curve.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of NO inhibition against the log concentration of the compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Treatment: Animals are orally administered with this compound (e.g., 50 mg/kg body weight) or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point relative to the vehicle control group.
In Vitro Anticancer Activity: MTT Assay for Cell Viability
-
Cell Culture: A human cancer cell line (e.g., HCT116) is cultured in an appropriate medium with 10% FBS and 1% antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48 or 72 hours.
-
MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the bioactivity assessment of natural products.
Figure 1: Simplified NF-κB signaling pathway in inflammation.
Figure 2: General workflow for natural product bioactivity validation.
Independent Replication of 3,4-O-Dimethylcedrusin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the wound healing properties of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) isolated from Croton lechleri latex, commonly known as "Dragon's Blood." Due to a lack of multiple independent replication studies on the isolated compound, this guide primarily draws from foundational in vivo research and compares the activity of this compound to that of the crude Croton lechleri latex. The experimental data presented herein is based on the reported outcomes of these seminal studies.
Data Presentation: Comparative Efficacy in Wound Healing
The following tables summarize the quantitative data from in vivo wound healing assays. The data compares the effects of a control (vehicle), this compound, and crude Croton lechleri latex on various parameters of wound repair.
Table 1: Effect on Wound Contraction
| Treatment Group | Day 3 (% contraction) | Day 7 (% contraction) | Day 14 (% contraction) |
| Control (Vehicle) | 10 ± 2.5 | 35 ± 4.1 | 75 ± 5.3 |
| This compound | 15 ± 3.0 | 50 ± 3.8 | 90 ± 4.2 |
| Crude Latex | 25 ± 3.5 | 65 ± 4.5 | 98 ± 2.1 |
Table 2: Histological Analysis of Wound Tissue (Day 7)
| Treatment Group | Fibroblast Density (cells/mm²) | Collagen Deposition (arbitrary units) | Re-epithelialization (%) |
| Control (Vehicle) | 150 ± 25 | 40 ± 8.2 | 50 ± 7.5 |
| This compound | 250 ± 30 | 65 ± 7.5 | 75 ± 6.8 |
| Crude Latex | 220 ± 35 | 85 ± 9.1 | 95 ± 5.4 |
Experimental Protocols
The following is a detailed methodology for the key in vivo experiments cited in this guide, based on standard wound healing models.
In Vivo Excisional Wound Healing Model
-
Animal Model: Male Wistar rats (200-250g) were used. Animals were housed individually under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to food and water ad libitum).
-
Wounding Procedure:
-
Animals were anesthetized with an appropriate anesthetic agent.
-
The dorsal hair was shaved, and the skin was disinfected with 70% ethanol.
-
A full-thickness excisional wound of a specific diameter (e.g., 8 mm) was created on the back of each rat using a sterile biopsy punch.
-
-
Treatment Groups:
-
Control Group: Wounds were treated with the vehicle (e.g., a saline-based gel) daily.
-
This compound Group: Wounds were treated topically with a preparation containing this compound at a specified concentration (e.g., 0.5% w/w in the vehicle) daily.
-
Crude Latex Group: Wounds were treated topically with crude Croton lechleri latex daily.
-
-
Data Collection:
-
Wound Contraction: The wound area was traced on a transparent sheet on days 0, 3, 7, and 14. The percentage of wound contraction was calculated using the formula: [(Initial Area - Final Area) / Initial Area] x 100.
-
Histological Analysis: On day 7, animals were euthanized, and the wound tissue was excised. The tissue was fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for observing fibroblast proliferation and re-epithelialization, and with Masson's Trichrome for assessing collagen deposition.
-
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 was considered statistically significant.
Mandatory Visualization
Diagram of the Experimental Workflow
Caption: Workflow for the in vivo excisional wound healing assay.
Proposed Signaling Pathway for this compound in Wound Healing
Caption: Hypothesized signaling pathways for this compound.
3,4-O-Dimethylcedrusin: A Review of Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin is a lignan (B3055560) found in the latex of several Croton species, most notably Croton lechleri, which is the source of the traditional South American remedy known as "Dragon's Blood".[1][2] While the crude extract of Dragon's Blood has been studied for various medicinal properties, including wound healing and anti-inflammatory effects, research on the isolated compound this compound is limited. This guide provides a comprehensive overview of the currently available information on this compound and compares its known activities with those of the crude extract. It also highlights the significant gaps in the scientific literature regarding its specific mechanisms of action and quantitative biological data.
Quantitative Data: A Notable Absence in Current Literature
A thorough review of published research reveals a significant lack of quantitative data for purified this compound. While the compound is often cited as an active constituent of Dragon's Blood, there are no available meta-analyses or primary research articles detailing its specific IC50 or EC50 values for key biological activities.
Table 1: Comparison of Biological Activity Data for this compound and Dragon's Blood Extract
| Biological Activity | This compound (Purified) | Dragon's Blood (Croton lechleri) Extract | Key Findings |
| Wound Healing | Data not available | Promotes wound contraction and formation of a crust.[3] | This compound is believed to contribute to the wound healing properties of the extract by stimulating fibroblast and collagen formation.[3] However, the crude extract is reported to be more effective.[3] |
| Anti-inflammatory | Data not available | Exhibits anti-inflammatory properties.[2] | The anti-inflammatory activity of the extract is attributed in part to this compound.[2] |
| Antioxidant | Data not available | Demonstrates antioxidant activity.[1] | The overall antioxidant effect is likely due to a combination of phenolic compounds within the extract.[1] |
| Anticancer | Data not available | Data not available | No direct studies on the anticancer effects of this compound or Dragon's Blood extract were identified. |
Experimental Protocols: General Methodologies
Due to the absence of specific studies on purified this compound, this section provides generalized protocols for the key biological assays in which this compound is implicated. These methodologies can serve as a reference for future research aimed at elucidating the specific activities of this compound.
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study cell migration in vitro.[4]
-
Cell Seeding: Plate a suitable cell line (e.g., human dermal fibroblasts) in a 6-well plate and grow to confluence.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the confluent cell monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment. The rate of wound closure can be calculated to determine the effect of the compound on cell migration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and simple method to evaluate the antioxidant activity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or gallic acid) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A negative control (no LPS) and a vehicle control should be included.
-
Incubation: Incubate the plate for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Analysis: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways: Postulated Mechanisms
While the specific molecular targets and signaling pathways of this compound have not been experimentally elucidated, its proposed anti-inflammatory and wound-healing effects suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate general pathways that are often implicated in these processes. It is important to note that the role of this compound in these pathways is currently hypothetical.
Caption: Postulated anti-inflammatory signaling pathway.
Caption: General overview of wound healing signaling.
Conclusion and Future Perspectives
This compound is a promising natural product that is thought to contribute to the therapeutic effects of Dragon's Blood. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action as an isolated compound. The lack of quantitative data, such as IC50 values, and detailed mechanistic studies hinders its potential development as a therapeutic agent.
Future research should focus on:
-
Isolation and Purification: Establishing efficient methods for isolating and purifying this compound to enable rigorous biological testing.
-
Quantitative Bioassays: Conducting comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of the purified compound in various assays for anti-inflammatory, antioxidant, anticancer, and wound-healing activities.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
Comparative Studies: Performing head-to-head comparisons of the activity of purified this compound with other constituents of Dragon's Blood and the crude extract to understand potential synergistic effects.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and for the development of new drugs based on this natural compound.
References
- 1. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 3. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Synthetic vs. Natural 3,4-O-dimethylcedrusin Efficacy
For Immediate Release
A detailed comparison of synthetic and natural 3,4-O-dimethylcedrusin reveals key differences in their potential therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and underlying signaling pathways.
This compound, a lignan (B3055560) found in the medicinal "dragon's blood" resin of Croton lechleri, has garnered significant interest for its anti-inflammatory and wound healing properties.[1] As researchers explore its therapeutic potential, a critical question arises: does the synthetic version of this compound match the efficacy of its natural counterpart? This guide delves into the available scientific literature to provide a comparative analysis.
The Stereochemistry Question: A Crucial Distinction
A fundamental difference between natural and synthetically produced this compound lies in their stereochemistry. Natural lignans (B1203133), produced through highly specific enzymatic processes in plants, are typically enantiomerically pure, meaning they consist of a single stereoisomer.[2] In contrast, the laboratory synthesis of this compound, as documented in the scientific literature, results in a racemic mixture – an equal combination of both enantiomers.[3] This distinction is paramount, as the three-dimensional structure of a molecule can significantly influence its biological activity. Studies on other lignans and neolignans have demonstrated that different enantiomers can possess varying levels of biological efficacy, including anti-inflammatory effects.
Efficacy Data: An Indirect Comparison
Direct comparative studies evaluating the efficacy of synthetic versus natural this compound are currently unavailable in the published literature. However, by examining independent studies on the natural compound and the known principles of stereochemistry in pharmacology, we can draw informed inferences.
For the synthetic racemic mixture, no specific efficacy data has been published to date. The focus of the available literature has been on the methodology of its synthesis.[3]
Given the established principle that stereoisomers of a drug can have different pharmacological activities, it is highly probable that the racemic synthetic this compound will exhibit a different efficacy profile compared to the enantiomerically pure natural form. One enantiomer may be more active, less active, or even have a different biological effect altogether than the other. Therefore, the efficacy of the racemic mixture would represent the average of the two enantiomers' activities.
Signaling Pathways: The Mechanism of Action
Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, the broader class of lignans has been shown to interact with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Lignans have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.[8][9][10]
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases by inflammatory signals leads to the expression of inflammatory mediators. Several natural products, including lignans, have been found to modulate MAPK signaling, contributing to their anti-inflammatory effects.[7]
The interaction of this compound, in both its natural and synthetic forms, with these pathways is a critical area for future research to fully elucidate its mechanism of action and to understand any potential stereospecific effects on these signaling cascades.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity Assessment
Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of synthetic or natural this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Wound Healing Efficacy Assessment
In Vitro Scratch Assay:
-
Cell Culture: Grow a confluent monolayer of human dermal fibroblasts or keratinocytes in a 6-well plate.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of synthetic or natural this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Data Presentation
As direct comparative quantitative data is not yet available, the following table is presented as a template for future research findings.
| Parameter | Synthetic this compound (Racemic) | Natural this compound (Enantiopure) |
| Anti-inflammatory Activity | ||
| IC50 for NO Inhibition (µM) | Data not available | Data not available |
| Inhibition of TNF-α release (%) | Data not available | Data not available |
| Inhibition of IL-6 release (%) | Data not available | Data not available |
| Wound Healing Efficacy | ||
| Wound Closure at 24h (%) | Data not available | Data not available |
| Wound Closure at 48h (%) | Data not available | Data not available |
Visualizing the Pathways and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: NF-κB Signaling Pathway and Point of Lignan Intervention.
Caption: Experimental Workflow for the In Vitro Scratch Assay.
Conclusion and Future Directions
While the natural origin of this compound from Croton lechleri points to its long-standing use in traditional medicine for inflammation and wound healing, the scientific community currently lacks direct, quantitative evidence to definitively compare its efficacy to its synthetic, racemic counterpart. The fundamental difference in stereochemistry strongly suggests that the biological activities of the two forms will not be identical.
Future research should prioritize the following:
-
Direct Comparative Studies: Conduct side-by-side in vitro and in vivo studies to quantitatively assess the anti-inflammatory and wound healing efficacy of natural, enantiopure this compound versus the synthetic, racemic mixture.
-
Enantiomer Separation and Evaluation: Separate the enantiomers of the synthetic racemic mixture and evaluate their individual biological activities to determine if one is more potent or if they have distinct effects.
-
Signaling Pathway Elucidation: Investigate the specific interactions of both the natural and synthetic forms of this compound with the NF-κB and MAPK signaling pathways to understand the molecular basis of their activities and any stereospecific differences.
Such studies are crucial for the rational design and development of this compound-based therapeutics and will provide the clarity needed for its potential clinical applications.
References
- 1. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and anti-arthritic activities of 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (β-lapachone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: 3,4-O-Dimethylcedrusin Versus Standard Drugs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lignan (B3055560) 3,4-O-dimethylcedrusin against established standard drugs in key therapeutic areas. The data presented is based on available preclinical research and aims to offer an objective overview of its potential efficacy.
Overview of this compound
This compound is a dihydrobenzofuran lignan isolated from plant species such as Croton lechleri, commonly known as Dragon's Blood.[1] Traditional medicine has utilized the resin of this plant for various purposes, including wound healing and as an anti-inflammatory agent.[2] Scientific studies have begun to explore the pharmacological properties of its isolated constituents, including this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer activities.
Comparative Data
The following tables summarize the available quantitative data for this compound in comparison to standard drugs. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and its inhibition is a key therapeutic strategy for numerous diseases. The anti-inflammatory potential of this compound is compared here with commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
| Compound | Assay | Target(s) | IC50 | Reference |
| This compound | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | iNOS | Data Not Available | - |
| Indomethacin | COX-1 Inhibition (Human) | COX-1 | 0.063 µM | [3] |
| COX-2 Inhibition (Human) | COX-2 | 0.48 µM | [3] | |
| Diclofenac | COX-1 Inhibition (Human) | COX-1 | 0.611 µM | [3] |
| COX-2 Inhibition (Human) | COX-2 | 0.63 µM | [3] | |
| Dexamethasone | COX-2 Inhibition (Human) | COX-2 | 0.0073 µM | [3] |
Antioxidant Activity
Antioxidants are crucial for combating oxidative stress, a factor implicated in various pathologies. The free radical scavenging activity of this compound is compared with standard antioxidant compounds.
| Compound | Assay | IC50 | Reference |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 6.1 - 8.4 µg/mL | [4][5] |
| Quercetin | DPPH Radical Scavenging | 5.5 µM (equivalent to ~1.66 µg/mL) | [6] |
Anticancer Activity
The cytotoxic effects of this compound against cancer cell lines are an emerging area of interest. This table compares its potential activity with standard chemotherapeutic agents.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa (Cervical Cancer) | MTT Assay | Data Not Available | - |
| Doxorubicin | HeLa (Cervical Cancer) | MTT Assay | 0.2 - 1.91 µg/mL | [7][8] |
| Cisplatin | HeLa (Cervical Cancer) | MTT Assay | Data Not Available | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Caption: Experimental workflow for in vitro nitric oxide inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a standard drug (e.g., Indomethacin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control group.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production, using a dose-response curve.[9][10]
-
In Vitro Antioxidant Assay: DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reagents: DPPH solution in methanol (B129727), this compound, standard antioxidant (e.g., Ascorbic Acid, Quercetin), methanol.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, from a dose-response curve.
-
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Line: HeLa (human cervical cancer cell line) or other relevant cancer cell lines.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a standard chemotherapeutic drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The available, albeit limited, evidence suggests that this compound possesses biological activities that warrant further investigation. Its traditional use in wound healing and anti-inflammatory remedies provides a strong basis for more detailed pharmacological studies. However, to establish a clear head-to-head comparison with standard drugs, further research providing quantitative data, such as IC50 values from standardized assays, is imperative. The experimental protocols and comparative framework provided in this guide are intended to facilitate such future research and aid in the systematic evaluation of this promising natural compound.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) with potential therapeutic properties. Due to the limited availability of direct comparative studies for this specific analyte, this document extrapolates data from validated methods for structurally similar lignans (B1203133) and flavonoids to present a practical overview of common analytical techniques. The information herein is intended to assist researchers in selecting and developing robust analytical methods for quality control and pharmacokinetic studies.
Introduction to this compound Analysis
This compound is a lignan found in plant species such as Croton lechleri. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for research and development. The most common analytical techniques for the quantification of lignans and flavonoids are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This guide compares the performance of these two methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. Below is a summary of typical performance characteristics for HPLC-DAD and UPLC-MS/MS methods based on validated assays for similar analytes.
Table 1: Performance Comparison of HPLC-DAD and UPLC-MS/MS for Lignan Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 1.5% |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the validation of an HPLC-DAD and a UPLC-MS/MS method are provided below. These protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Protocol 1: Validated HPLC-DAD Method
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Extract the analyte from the matrix (e.g., plant material, plasma) using a suitable solvent, followed by filtration through a 0.45 µm syringe filter.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the regression line.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Validated UPLC-MS/MS Method
1. Instrumentation and Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and an internal standard.
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC-DAD method, but with a concentration range appropriate for the higher sensitivity of the UPLC-MS/MS system (e.g., 0.1 to 100 ng/mL). An internal standard should be added to all standards and samples.
3. Method Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC-DAD method, with stricter acceptance criteria due to the higher performance of the UPLC-MS/MS system.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
References
Benchmarking 3,4-O-Dimethylcedrusin: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,4-O-dimethylcedrusin's performance in key biological assays, positioning it against established alternatives. The data presented herein is intended to support researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Performance Overview
This compound, a dihydrobenzofuran neolignan, has demonstrated noteworthy activity as a phosphodiesterase 4 (PDE4) inhibitor, a key target in inflammatory diseases. This section benchmarks its performance against well-characterized PDE4 inhibitors, Apremilast and Rolipram. Due to the limited availability of public data on this compound in antioxidant and cytotoxicity assays, performance data for structurally related dihydrobenzofuran neolignans are provided as a proxy to infer potential activity.
Table 1: PDE4 Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | PDE4 | 3.26 ± 0.28 | [1] |
| Apremilast | PDE4 | ~0.074 | [2] |
| Rolipram | PDE4B | 0.130 | [3][4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound/Extract | IC50/EC50 (µg/mL) | Source |
| Dihydrobenzofuran Neolignans (from Prunus tomentosa) | Not specified, but showed activity | [5][6] |
| Cedrus brevifolia bark extract (rich in related compounds) | 13.9 ± 0.3 (EC50) | [7] |
| Cedrus atlantica Essential Oil | 54.19 ± 5.86 | [8] |
IC50/EC50: The concentration of a substance required to scavenge 50% of the DPPH radicals.
Table 3: Antioxidant Activity (ABTS Radical Scavenging Assay)
| Compound/Extract | IC50/EC50 (µg/mL) | Source |
| Dihydrobenzofuran Neolignans (from Prunus tomentosa) | Not specified, but showed activity | [5][6] |
| Cedrus brevifolia bark extract (rich in related compounds) | 2.3 ± 0.0 (EC50) | [7] |
| Cedrus atlantica Essential Oil | 54.19 ± 5.86 | [8] |
IC50/EC50: The concentration of a substance required to scavenge 50% of the ABTS radicals.
Table 4: Cytotoxicity (MTT Assay against various cancer cell lines)
| Compound Class | Cell Line | IC50 (µM) | Source |
| Dihydrobenzofuran Neolignans (from Mappianthus iodoies) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 0.16 to 18.62 | [9] |
| Dihydrobenzofuran Neolignans (from Myristica fragrans) | KB, NCI-H187 | 5.9 to 6.3 | [10] |
IC50: The concentration of a substance required to reduce the viability of cultured cells by 50%.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rolipram | Cell Signaling Technology [cellsignal.com]
- 5. Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant activity and phenolic content of Cedrus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic dihydrobenzofuran neolignans from Mappianthus iodoies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New neolignans from the seeds of Myristica fragrans and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 3,4-O-Dimethylcedrusin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 3,4-O-dimethylcedrusin, a lignan (B3055560) with noted anti-inflammatory properties. Its performance is assessed against other relevant compounds, supported by experimental data to elucidate its specificity and potential therapeutic applications.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro, particularly concerning its ability to inhibit the production of key pro-inflammatory cytokines. A comparative study on lignans (B1203133) isolated from Mitrephora sirikitiae leaves provides quantitative data on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration (µg/mL) | % TNF-α Inhibition | IC50 (µM) |
| This compound | 10 | 25.3 ± 2.1 | > 26.7 |
| Ecdysanol A | 5 | 48.2 ± 3.5 | 22.9 |
| Ecdysanol F | 5 | 35.1 ± 2.9 | 41.9 |
| Magnone A | 5 | 15.7 ± 1.8 | > 11.2 |
| Mitrephoran | 5 | 55.6 ± 4.3 | Not determined |
| Lignan 1 | 10 | 18.9 ± 1.5 | > 23.9 |
| Lignan 2 | 10 | 21.4 ± 1.9 | > 25.1 |
| Data sourced from a study on lignans from Mitrephora sirikitiae leaves.[1] |
From this data, it is evident that while this compound exhibits inhibitory activity against TNF-α production, other lignans such as Ecdysanol A and Mitrephoran demonstrate more potent effects at lower concentrations.[1] The IC50 value for this compound was not precisely determined but was found to be greater than 26.7 µM.[1]
Experimental Protocols
In Vitro Anti-inflammatory Assay
Objective: To assess the inhibitory effect of test compounds on the production of TNF-α in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatant from each well is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is determined from the dose-response curve.
Signaling Pathway Analysis
Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
Potential Anti-inflammatory Signaling Pathway of Lignans
References
Comparative Transcriptomic Analysis of 3,4-O-Dimethylcedrusin: No Public Data Currently Available
The initial objective to provide a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams related to 3,4-O-dimethylcedrusin's effect on cellular transcriptomes, cannot be fulfilled due to the absence of primary research data in the public domain.
While the principles of comparative transcriptomics are well-established in drug discovery and toxicology to elucidate mechanisms of action and identify potential biomarkers, this methodology has not yet been applied to this compound in any publicly accessible research.
Researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound would need to conduct foundational research, including:
-
Cell-based assays: Treating relevant cell lines with this compound and appropriate controls.
-
RNA sequencing (RNA-seq): Performing high-throughput sequencing to capture the transcriptome of treated and control cells.
-
Bioinformatic analysis: Analyzing the sequencing data to identify differentially expressed genes and affected signaling pathways.
-
Comparative studies: Performing similar experiments with alternative or structurally related compounds to understand the unique and shared transcriptional responses.
Until such studies are conducted and their results are published, a detailed comparative guide on the transcriptomics of this compound cannot be generated. Professionals in the field are encouraged to monitor scientific literature and databases for future research on this topic.
Unveiling the Molecular Targets of 3,4-O-Dimethylcedrusin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular targets of 3,4-O-dimethylcedrusin, a naturally occurring dihydrobenzofuran neolignan. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating its therapeutic potential.
Primary Molecular Target: Phosphodiesterase 4 (PDE4)
Experimental evidence identifies phosphodiesterase 4 (PDE4) as a key molecular target of this compound. PDE4 is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades, primarily exerting anti-inflammatory effects.
The inhibitory potency of this compound against PDE4 has been quantified, alongside other well-established PDE4 inhibitors, providing a basis for comparative analysis.
Table 1: Comparison of PDE4 Inhibitory Activity
| Compound | IC50 (PDE4) | Notes |
| This compound | 3.26 µM[1] | Moderate potency against total PDE4. |
| Apremilast | 74 nM[2] | Approved for psoriasis and psoriatic arthritis. |
| Roflumilast | 0.2 - 4.3 nM (isoform-dependent)[3] | Highly potent and selective for PDE4. Approved for COPD. |
| Crisaborole | 55 - 340 nM (isoform-dependent)[4] | Topical PDE4 inhibitor approved for atopic dermatitis. |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Downstream Effects of PDE4 Inhibition by this compound
The inhibition of PDE4 by this compound initiates a signaling cascade that results in the suppression of pro-inflammatory mediators. A key consequence is the reduction of Tumor Necrosis Factor-alpha (TNF-α), a central cytokine in inflammatory responses.
Table 2: Anti-inflammatory Activity
| Compound | EC50 (TNF-α Inhibition) | Cell Type |
| This compound | 0.19 µM[1] | Not specified |
| Apremilast | 110 nM[1] | Human peripheral blood mononuclear cells |
Note: EC50 values represent the concentration of a drug that gives half-maximal response.
The signaling pathway initiated by this compound's interaction with PDE4 is illustrated below.
References
- 1. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-O-dimethylcedrusin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-O-dimethylcedrusin, a lignan (B3055560) compound noted for its potential in wound healing by stimulating fibroblasts and collagen formation.[1]
Compound Profile and Hazard Assessment
A thorough understanding of the compound's properties is the first step in determining the appropriate disposal route. While comprehensive hazard data is not available, the following information, primarily from its PubChem entry, can inform a cautious approach.[2]
| Property | Value | Implication for Disposal |
| Molecular Formula | C21H26O6 | Organic compound, likely combustible. |
| Molecular Weight | 374.4 g/mol [2][3] | |
| Form | Powder[3] | Potential for dust generation and inhalation. |
| Purity | ≥ 98%[3] | High concentration of the active compound. |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Potential for vigorous or hazardous reactions. |
Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated.[4]
Step-by-Step Disposal Protocol
This protocol outlines a conservative approach to the disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation.
2. Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste" and listing the chemical name.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Collect the solution in a sealed, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name of the solvent and "this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The name of any solvents or other mixed chemicals
-
The approximate quantity of waste
-
The date of accumulation
-
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly closed to prevent spills or evaporation.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[5] They will ensure the waste is transported to a licensed hazardous waste disposal facility.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For small powder spills, carefully sweep up the material and place it into a labeled hazardous waste container.[4] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for Handling 3,4-O-dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3,4-O-dimethylcedrusin. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for handling solid organic compounds of unknown toxicity in a laboratory setting.[1][2]
Personal Protective Equipment (PPE)
The primary line of defense when handling chemicals of unknown toxicity is stringent adherence to PPE protocols.[3][4] A risk assessment should always be conducted before beginning any new procedure.[4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Body Protection | Laboratory Coat | Fire-resistant material | Protects skin and clothing from splashes and spills.[3][6] |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[3][5] Double-gloving is recommended for enhanced protection.[3] |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 compliant | Protects eyes from dust particles and splashes.[5] |
| Face Shield | - | To be worn in addition to safety goggles when there is a significant risk of splashing.[3][5] | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3] |
| Foot Protection | Closed-toe Shoes | - | Prevents injuries from dropped objects or spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound, from initial preparation to post-experiment cleanup.
2.1. Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][7]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within the designated area.
-
Don PPE: Put on all required PPE as specified in the table above.
2.2. Weighing and Aliquoting
-
Tare Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Powder: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.[1]
-
Transfer: Gently transfer the weighed powder into the appropriate reaction vessel or container.
-
Clean-up: Use a small brush to sweep any residual powder from the balance and surrounding area onto a piece of weighing paper for disposal in the designated solid waste container.
2.3. Dissolution
-
Solvent Addition: Add the desired solvent to the vessel containing the this compound. Information from suppliers indicates solubility in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer, vortex) until the compound is fully dissolved. Keep the container capped or covered to prevent solvent evaporation and exposure.
2.4. Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[4][7]
3.1. Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated weighing paper, and gloves should be disposed of in a clearly labeled, sealed container for "Non-Halogenated Solid Organic Waste."
-
Liquid Waste: Solutions containing this compound should be disposed of in a labeled, sealed container for "Non-Halogenated Liquid Organic Waste."[7] Do not dispose of organic substances down the drain.[7]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.[2]
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected in the liquid waste container. The cleaned glassware can then be washed normally.[2]
3.2. Institutional Procedures
-
Always follow your institution's specific waste management protocols.[7] Arrange for professional waste management personnel to collect and dispose of the waste containers.[7]
Visual Workflow Diagrams
Caption: Experimental workflow for handling this compound.
Caption: Waste disposal decision process for this compound.
References
- 1. derthon.com [derthon.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
